Product packaging for (R)-2-amino-N-hydroxypropanamide(Cat. No.:CAS No. 35320-20-8)

(R)-2-amino-N-hydroxypropanamide

Cat. No.: B3051655
CAS No.: 35320-20-8
M. Wt: 104.11 g/mol
InChI Key: BAAQJFBTHFOHLY-UWTATZPHSA-N
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Description

(R)-2-amino-N-hydroxypropanamide is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8N2O2 B3051655 (R)-2-amino-N-hydroxypropanamide CAS No. 35320-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-N-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6)/t2-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAQJFBTHFOHLY-UWTATZPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363349
Record name Propanamide, 2-amino-N-hydroxy-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35320-20-8
Record name Propanamide, 2-amino-N-hydroxy-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of L-Alanine Hydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Alanine hydroxamate, a compound of interest in various biomedical research and drug development areas. This document outlines a common and effective synthetic route, detailing the necessary reagents, reaction conditions, and purification methods. The information is compiled and adapted from established chemical synthesis methodologies for hydroxamic acids and amino acid derivatives.

Overview of L-Alanine Hydroxamate Synthesis

The synthesis of L-Alanine hydroxamate typically proceeds through a two-step process. The first step involves the protection of the amino group of L-Alanine, followed by the activation of the carboxylic acid group to facilitate the reaction with hydroxylamine. A common approach is the conversion of the protected L-Alanine to its corresponding ester, which then readily reacts with hydroxylamine to form the desired hydroxamic acid.

Experimental Protocols

This section details the experimental procedures for the synthesis of L-Alanine hydroxamate, starting from L-Alanine.

Protection of the Amino Group of L-Alanine (N-Boc-L-Alanine)

To prevent side reactions at the amino group, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

  • L-Alanine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve L-Alanine in an aqueous solution of sodium hydroxide.

  • To this solution, add a solution of di-tert-butyl dicarbonate in dioxane.

  • Stir the reaction mixture vigorously at room temperature for several hours.

  • After the reaction is complete, as monitored by thin-layer chromatography (TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of approximately 3 with a dilute solution of hydrochloric acid.

  • Extract the product, N-Boc-L-Alanine, with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield N-Boc-L-Alanine as a solid.

Esterification of N-Boc-L-Alanine (N-Boc-L-Alanine Methyl Ester)

The protected amino acid is then converted to its methyl ester to activate the carboxyl group for the subsequent reaction with hydroxylamine.

Materials and Reagents:

  • N-Boc-L-Alanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure (using Thionyl Chloride):

  • Suspend N-Boc-L-Alanine in methanol at 0 °C.

  • Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain N-Boc-L-Alanine methyl ester.

Synthesis of N-Boc-L-Alanine Hydroxamate

The final step involves the reaction of the methyl ester with hydroxylamine.

Materials and Reagents:

  • N-Boc-L-Alanine methyl ester

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Prepare a solution of free hydroxylamine by dissolving hydroxylamine hydrochloride in methanol, followed by the addition of a methanolic solution of potassium hydroxide or sodium methoxide. A precipitate of KCl or NaCl will form.

  • Filter off the salt to obtain a clear solution of hydroxylamine in methanol.

  • To this hydroxylamine solution, add the N-Boc-L-Alanine methyl ester.

  • Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Deprotection of N-Boc-L-Alanine Hydroxamate to Yield L-Alanine Hydroxamate

The Boc protecting group is removed under acidic conditions to yield the final product.

Materials and Reagents:

  • N-Boc-L-Alanine hydroxamate

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or diethyl ether)

  • Dichloromethane (DCM) (optional, as a solvent)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc-L-Alanine hydroxamate in a suitable solvent such as dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in an organic solvent.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Remove the solvent and excess acid under reduced pressure.

  • The crude L-Alanine hydroxamate can be purified by precipitation with diethyl ether and subsequent washing.

Data Presentation

The following table summarizes typical quantitative data that can be expected from the synthesis of L-Alanine hydroxamate and its intermediates. The exact values can vary depending on the specific reaction conditions and scale.

StepCompoundStarting Material (molar eq.)Reagents (molar eq.)SolventTypical Yield (%)Purity (%)
Amino Group Protection N-Boc-L-AlanineL-Alanine (1.0)(Boc)₂O (1.1), NaOH (2.0)Dioxane/H₂O85 - 95>98
Esterification N-Boc-L-Alanine Methyl EsterN-Boc-L-Alanine (1.0)SOCl₂ (1.2)Methanol90 - 98>98
Hydroxamate Formation N-Boc-L-Alanine HydroxamateN-Boc-L-Alanine Methyl Ester (1.0)NH₂OH·HCl (3.0), KOH (3.0)Methanol60 - 80>95
Deprotection L-Alanine HydroxamateN-Boc-L-Alanine Hydroxamate (1.0)TFA (10.0) or HCl in Dioxane (excess)DCM80 - 95>97

Visualization of the Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of L-Alanine hydroxamate.

L_Alanine_Hydroxamate_Synthesis cluster_protection Step 1: Amino Group Protection cluster_esterification Step 2: Esterification cluster_hydroxamate Step 3: Hydroxamate Formation cluster_deprotection Step 4: Deprotection L_Alanine L-Alanine Boc_Anhydride (Boc)₂O, NaOH Dioxane/H₂O L_Alanine->Boc_Anhydride N_Boc_L_Alanine N-Boc-L-Alanine Boc_Anhydride->N_Boc_L_Alanine Thionyl_Chloride SOCl₂ Methanol N_Boc_L_Alanine->Thionyl_Chloride N_Boc_L_Alanine_Ester N-Boc-L-Alanine Methyl Ester Thionyl_Chloride->N_Boc_L_Alanine_Ester Hydroxylamine NH₂OH, KOH Methanol N_Boc_L_Alanine_Ester->Hydroxylamine N_Boc_L_Alanine_Hydroxamate N-Boc-L-Alanine Hydroxamate Hydroxylamine->N_Boc_L_Alanine_Hydroxamate Acid TFA or HCl DCM N_Boc_L_Alanine_Hydroxamate->Acid L_Alanine_Hydroxamate L-Alanine Hydroxamate (Final Product) Acid->L_Alanine_Hydroxamate

Caption: Synthetic workflow for L-Alanine hydroxamate.

Concluding Remarks

The protocol described in this guide represents a robust and widely applicable method for the synthesis of L-Alanine hydroxamate. Researchers should note that optimization of reaction times, temperatures, and purification methods may be necessary to achieve the best results for their specific applications. Standard laboratory safety procedures should be strictly followed when handling all chemicals mentioned in this guide. The final product should be characterized by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

(R)-2-amino-N-hydroxypropanamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

(R)-2-amino-N-hydroxypropanamide , also known by its systematic IUPAC name (2R)-2-amino-N-hydroxypropanamide , is a chiral organic compound.[1] It belongs to the class of N-hydroxy amides and is the (R)-enantiomer of 2-amino-N-hydroxypropanamide.

Synonyms:

  • (2R)-2-amino-N-hydroxypropanamide[1]

  • D-alanine hydroxyamide[1]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound.[1]

PropertyValue
Molecular Formula C₃H₈N₂O₂
Molecular Weight 104.11 g/mol
Exact Mass 104.058577502 Da
XLogP3-AA -1.5
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1
Topological Polar Surface Area 75.4 Ų
Complexity 73.3
Formal Charge 0

Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the signaling pathways associated with this compound. While hazard classifications indicate potential for acute toxicity and irritation, its therapeutic or mechanistic bioactivity is not well-documented in the searched scientific literature.[1]

biological_activity R_2_amino_N_hydroxypropanamide (R)-2-amino-N- hydroxypropanamide Biological_Target Specific Biological Target(s) (Undetermined) R_2_amino_N_hydroxypropanamide->Biological_Target Interaction? Signaling_Pathway Signaling Pathway(s) (Unknown) Biological_Target->Signaling_Pathway Modulation? Biological_Effect Pharmacological / Biological Effect(s) (Not Documented) Signaling_Pathway->Biological_Effect Leads to?

Caption: Logical diagram illustrating the current knowledge gap in the biological interactions of this compound.

References

In-Depth Technical Guide: The Biological Activity of L-Alanine Hydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine hydroxamate is a chemically modified form of the amino acid L-alanine, featuring a hydroxamate functional group (-CONHOH) in place of the standard carboxylic acid. This structural alteration is of significant interest in medicinal chemistry as the hydroxamate moiety is a well-established pharmacophore with a strong ability to chelate metal ions. This property is the cornerstone of its biological activity, primarily enabling it to act as an inhibitor of various metalloenzymes. Consequently, L-Alanine hydroxamate and its derivatives have emerged as subjects of intensive research for their potential therapeutic uses in oncology, infectious diseases, and the management of inflammatory conditions. This technical guide offers a detailed examination of the biological activities of L-Alanine hydroxamate, with a focus on its mechanisms of enzyme inhibition, a summary of quantitative efficacy data, and comprehensive experimental protocols for activity assessment.

Core Mechanism of Action: Metalloenzyme Inhibition

The principal biological function of L-Alanine hydroxamate is the inhibition of metalloenzymes. The hydroxamate group functions as a bidentate ligand, effectively chelating the catalytic metal ion, which is often zinc (Zn²⁺) or nickel (Ni²⁺), located within the active site of the target enzyme. This chelation process disrupts the enzyme's catalytic cycle, thereby inhibiting its biological function. Key enzymatic targets for L-Alanine hydroxamate and its related compounds include:

  • Aminopeptidase N (APN/CD13): A zinc-dependent metalloprotease that is frequently overexpressed on the surface of cancer cells and is implicated in tumor invasion, angiogenesis, and metastasis.[1][2]

  • Clostridium histolyticum Collagenase: A bacterial metalloproteinase containing zinc that degrades collagen and plays a role in the pathogenesis of bacterial infections.

  • Urease: A nickel-containing enzyme produced by a range of bacteria, including Helicobacter pylori, which is vital for their survival in acidic environments like the stomach.[3]

Quantitative Data: Potency of Enzyme Inhibition

The inhibitory effectiveness of L-Alanine hydroxamate and its derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to decrease the activity of the enzyme by 50%. The table below provides a summary of published IC50 values for L-Alanine hydroxamate derivatives against various enzymatic targets.

Target EnzymeInhibitorIC50 Value
Urease (Jack Bean)Methionine-hydroxamic acid3.9 x 10⁻⁶ M[3]
Alanine Racemase (Alr-2)Patulin6.6 µM[4]
Alanine Racemase (Alr-2)Homogentisic acid17.7 µM[4]
Alanine Racemase (Alr-2)Hydroquinone18.5 µM[4]

Note: The scientific literature often focuses on derivatives of L-Alanine hydroxamate, and specific IC50 values for the parent compound are not always available. The data for other amino acid hydroxamates and related inhibitors are included to provide context for the general potency of this class of compounds.

Detailed Experimental Protocols

Aminopeptidase N (APN/CD13) Inhibition Assay

This protocol is a generalized spectrophotometric method using a chromogenic substrate.[5]

Materials:

  • Recombinant human APN/CD13 or Porcine Kidney Microsomal Aminopeptidase N

  • L-Leucine-p-nitroanilide (substrate)

  • L-Alanine hydroxamate or its derivative

  • Assay Buffer: 50 mM Phosphate Buffered Saline (PBS), pH 7.2, or TRIS-HCl, pH 7.5

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • 96-well microplate

  • Microplate reader for absorbance measurement at 405 nm

  • 37°C incubator

Procedure:

  • Compound Preparation: Dissolve L-Alanine hydroxamate in DMSO to create a stock solution. Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations.

  • Enzyme Preparation: Dilute the APN enzyme to a working concentration in the assay buffer.

  • Substrate Preparation: Prepare a solution of L-Leucine-p-nitroanilide in the assay buffer.

  • Assay Execution: a. Add 10 µL of the diluted enzyme solution to the wells of a 96-well plate. b. Add varying volumes (e.g., 0-80 µL) of the inhibitor solutions to the respective wells. c. Adjust the volume in all wells to a consistent pre-substrate volume (e.g., 195 µL) using the assay buffer. d. Include control wells containing enzyme and substrate (no inhibitor) and blank wells with only the substrate. e. Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction. f. Start the enzymatic reaction by adding 5 µL of the substrate solution to all wells. g. Incubate the plate at 37°C for 30 to 40 minutes.

  • Data Acquisition: Measure the absorbance at 405 nm. The intensity of the color is proportional to the amount of p-nitroaniline released.

  • Data Analysis: a. Correct all readings by subtracting the absorbance of the blank. b. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. c. Generate a dose-response curve by plotting the percentage of inhibition against the logarithm of inhibitor concentration to calculate the IC50 value.

Urease Inhibition Assay

This protocol is based on the measurement of ammonia production using the indophenol method.[6]

Materials:

  • Jack Bean Urease

  • Urea

  • L-Alanine hydroxamate or its derivative

  • Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Phenol Reagent (e.g., 1% w/v phenol with 0.005% w/v sodium nitroprusside)

  • Alkali Reagent (e.g., 0.5% w/v NaOH with 0.1% active chloride from NaOCl)

  • 96-well microplate

  • Microplate reader for absorbance at ~630 nm

  • Incubator set to 30°C or 37°C

Procedure:

  • Compound Preparation: Prepare a stock solution and subsequent dilutions of L-Alanine hydroxamate in the assay buffer.

  • Reagent Preparation: Prepare solutions of urease and urea in the phosphate buffer.

  • Assay Execution: a. In a 96-well plate, combine 25 µL of the urease solution with 55 µL of the phosphate buffer containing 100 mM urea. b. Add 5 µL of the different inhibitor concentrations to the appropriate wells. c. Include a control well without any inhibitor. d. Incubate the plate at 30°C for 15 minutes.

  • Ammonia Detection: a. Add 45 µL of the phenol reagent to every well. b. Follow by adding 70 µL of the alkali reagent to each well. c. Allow the color to develop by incubating at room temperature or 37°C for about 30 minutes.

  • Data Acquisition: Measure the absorbance of the formed indophenol dye around 630 nm.

  • Data Analysis: Calculate the percentage of inhibition and the IC50 value as detailed in the APN assay protocol.

Collagenase Inhibition Assay

This protocol can be adapted for either a colorimetric or fluorometric substrate.[7][8]

Materials:

  • Clostridium histolyticum collagenase

  • Synthetic substrate (e.g., FALGPA for colorimetric; a fluorogenic peptide for fluorescence)

  • L-Alanine hydroxamate or its derivative

  • Assay Buffer: Tris-HCl, pH 7.0

  • 96-well plate (clear for colorimetric, black for fluorometric)

  • Appropriate microplate reader

  • 37°C incubator

Procedure:

  • Compound Preparation: Prepare a stock solution and serial dilutions of the inhibitor in the assay buffer.

  • Reagent Preparation: Prepare working solutions of collagenase and the chosen substrate in the assay buffer.

  • Assay Execution: a. In the wells of a 96-well plate, add the assay buffer, inhibitor solution, and enzyme solution. b. Include a no-inhibitor control. c. Pre-incubate at 37°C for 10 minutes. d. Initiate the reaction by adding the substrate.

  • Data Acquisition:

    • Colorimetric: Monitor the change in absorbance over time to determine the reaction rate.

    • Fluorometric: Measure the increase in fluorescence intensity kinetically over 30-60 minutes at 37°C.[9]

  • Data Analysis: a. Calculate the reaction rate for each inhibitor concentration. b. Determine the percentage of inhibition relative to the control. c. Plot the percentage of inhibition versus inhibitor concentration to find the IC50.

Visualizations: Signaling Pathways and Experimental Workflows

APN_Signaling_Pathway L-Alanine_Hydroxamate L-Alanine Hydroxamate APN Aminopeptidase N (CD13) L-Alanine_Hydroxamate->APN Angiogenesis Angiogenesis APN->Angiogenesis Promotes Invasion Tumor Cell Invasion APN->Invasion Promotes Metastasis Metastasis APN->Metastasis Promotes

Caption: Inhibition of Aminopeptidase N (CD13) signaling by L-Alanine Hydroxamate.

Urease_Inhibition_Workflow cluster_bacterium Bacterial Cell (e.g., H. pylori) cluster_outcome Pathophysiological Outcome Urease Urease (Ni²⁺ enzyme) Ammonia Ammonia (NH₃) + CO₂ Urease->Ammonia Catalysis Urea Urea Urea->Urease Substrate Neutralization Neutralization of Gastric Acid Ammonia->Neutralization L-Alanine_Hydroxamate L-Alanine Hydroxamate L-Alanine_Hydroxamate->Urease Inhibition Survival Bacterial Survival and Colonization Neutralization->Survival

Caption: Workflow of urease inhibition by L-Alanine Hydroxamate.

Experimental_Workflow_Enzyme_Inhibition prep Prepare Reagents: Enzyme, Substrate, Inhibitor (L-AH) reaction Set up Reaction in 96-well Plate: - Enzyme - Inhibitor (Varying Conc.) - Buffer prep->reaction preincubation Pre-incubate (e.g., 10 min at 37°C) reaction->preincubation initiate Initiate Reaction: Add Substrate preincubation->initiate incubation Incubate (e.g., 30-60 min at 37°C) initiate->incubation measure Measure Signal: Absorbance or Fluorescence incubation->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ Value measure->analyze

References

(R)-2-amino-N-hydroxypropanamide as a Histone Deacetylase (HDAC) Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases (HDACs) are critical epigenetic regulators and have emerged as significant therapeutic targets, particularly in oncology. Small molecule inhibitors of HDACs have shown promise in modulating gene expression and inducing cellular responses such as cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of (R)-2-amino-N-hydroxypropanamide, also known as L-alanine hydroxamate, a hydroxamic acid-based HDAC inhibitor. This document details its chemical properties, mechanism of action, synthesis, and inhibitory activity. Furthermore, it provides detailed experimental protocols for the characterization of this compound and explores the key signaling pathways affected by its HDAC inhibitory action.

Introduction

The reversible acetylation of lysine residues on histone tails is a fundamental mechanism for regulating chromatin structure and gene expression. This process is balanced by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including a variety of cancers, by promoting a condensed chromatin state and repressing the transcription of tumor suppressor genes.

This compound is a small molecule inhibitor belonging to the hydroxamic acid class, which are known to be potent chelators of the zinc ion essential for the catalytic activity of most HDAC isoforms. Its structural simplicity, derived from the natural amino acid L-alanine, makes it an interesting candidate for structure-activity relationship studies and further drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2R)-2-amino-N-hydroxypropanamide
Synonyms L-Alanine hydroxamate, L-Alanine-N-hydroxyamide
CAS Number 35320-20-8[1]
Molecular Formula C₃H₈N₂O₂[2]
Molecular Weight 104.11 g/mol [2]
Canonical SMILES C--INVALID-LINK--C(=O)NO[2]
Appearance Solid (predicted)
Solubility Soluble in water and polar organic solvents

Mechanism of Action

The primary mechanism of action of this compound as an HDAC inhibitor is through the chelation of the zinc (Zn²⁺) ion located in the active site of the enzyme. The hydroxamic acid moiety (-CONHOH) is the key pharmacophore responsible for this interaction.

HDAC_Inhibition_Mechanism Mechanism of HDAC Inhibition cluster_0 HDAC Active Site HDAC HDAC Enzyme Zinc Zn²⁺ HDAC->Zinc Substrate Acetylated Lysine Substrate Substrate->HDAC Deacetylation Inhibitor (R)-2-amino-N- hydroxypropanamide Inhibitor->Zinc Chelation

Figure 1: Chelation of the active site zinc ion by this compound.

This binding event physically obstructs the catalytic machinery of the HDAC enzyme, preventing it from deacetylating its histone and non-histone protein substrates. The subsequent accumulation of acetylated proteins, particularly histones H3 and H4, leads to a more relaxed chromatin structure (euchromatin).[3][4] This open chromatin state allows for the transcriptional activation of previously silenced genes, including those involved in cell cycle control and apoptosis.

Synthesis

The synthesis of this compound can be achieved from the readily available starting material, L-alanine. A common synthetic route involves the protection of the amino group, followed by activation of the carboxylic acid and subsequent reaction with hydroxylamine.

A representative synthetic scheme starting from N-Boc-L-alanine is outlined below:

Scheme 1: Synthesis of this compound

Synthesis_Pathway Synthetic Route to this compound A Boc-L-alanine B Activated Ester (e.g., NHS ester) A->B EDC, NHS C N-Boc-(R)-2-amino-N- hydroxypropanamide B->C NH₂OH D (R)-2-amino-N- hydroxypropanamide C->D TFA or HCl

Figure 2: A general synthetic pathway for this compound.

Experimental Protocol: Synthesis from N-Boc-L-alanine

  • Activation of N-Boc-L-alanine: To a solution of N-Boc-L-alanine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add N-hydroxysuccinimide (NHS, 1.1 equivalents) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). Stir the reaction mixture at room temperature for several hours until the formation of the NHS ester is complete, as monitored by thin-layer chromatography (TLC).

  • Hydroxamate Formation: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or sodium bicarbonate (1.5 equivalents) in a mixture of water and a polar organic solvent. Cool the activated ester solution from step 1 in an ice bath and add the hydroxylamine solution dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: After completion of the reaction, remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

HDAC Inhibitory Activity

Table 2: IC50 Values of Selected HDAC Inhibitors Against Various HDAC Isoforms

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)
SAHA (Vorinostat) ~2~2~10~30~300
Trichostatin A (TSA) ~1~1~1~1~10
Compound 4 (dihydroxamate) 2960----
Compound 6 (dihydroxamate) 4760----

Data for SAHA and TSA are representative values from the literature. Data for compounds 4 and 6 are from a study on novel dihydroxamate derivatives.[5]

Experimental Protocols for Characterization

Fluorometric HDAC Inhibition Assay

This is a common and sensitive method to determine the IC50 values of HDAC inhibitors.

HDAC_Assay_Workflow Workflow for Fluorometric HDAC Inhibition Assay A Prepare serial dilutions of This compound B Add HDAC enzyme and inhibitor to microplate wells A->B C Pre-incubate B->C D Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) C->D E Incubate at 37°C D->E F Add developer solution (e.g., Trypsin) E->F G Measure fluorescence (Ex/Em = 355/460 nm) F->G H Calculate % inhibition and IC50 value G->H

Figure 3: A typical workflow for a fluorometric HDAC inhibition assay.

Principle: The assay utilizes a fluorogenic substrate, such as Boc-Lys(Ac)-AMC, which is not fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer enzyme, typically trypsin, then cleaves the deacetylated substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The fluorescence intensity is directly proportional to the HDAC activity.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution (e.g., Trypsin in assay buffer)

  • This compound and a reference inhibitor (e.g., Trichostatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a series of dilutions of this compound and the reference inhibitor in HDAC assay buffer.

  • In a 96-well plate, add the diluted compounds, HDAC enzyme, and assay buffer to a final volume of 50 µL. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and initiate the development by adding 100 µL of the developer solution to each well.

  • Incubate at 37°C for an additional 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Acetylation

This method is used to assess the in-cell activity of the HDAC inhibitor by measuring the levels of acetylated histones.

Principle: Cells are treated with the HDAC inhibitor, leading to an accumulation of acetylated histones. Total cell lysates are then prepared, and the levels of specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) are detected by Western blotting using specific antibodies.

Materials:

  • Cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Cellular Signaling Pathways

Inhibition of HDACs by this compound can lead to the reactivation of silenced tumor suppressor genes, thereby influencing key cellular signaling pathways that control cell cycle progression and apoptosis.

Signaling_Pathway Key Signaling Pathways Modulated by HDAC Inhibition Inhibitor (R)-2-amino-N- hydroxypropanamide HDACs HDACs Inhibitor->HDACs Inhibition Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Deacetylation Chromatin Chromatin Relaxation Histone_Acetylation->Chromatin Gene_Expression ↑ Gene Expression Chromatin->Gene_Expression p21 p21 (WAF1/CIP1) Gene_Expression->p21 Bax Bax Gene_Expression->Bax Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) p21->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis

Figure 4: Simplified overview of signaling pathways affected by HDAC inhibition.

A critical downstream effector of HDAC inhibition is the tumor suppressor protein p21^(WAF1/CIP1). Increased histone acetylation in the promoter region of the CDKN1A gene, which encodes p21, leads to its transcriptional upregulation. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs), and its induction results in cell cycle arrest, typically at the G1/S transition.

Furthermore, HDAC inhibitors can induce apoptosis through both intrinsic and extrinsic pathways. A key player in the intrinsic pathway is the pro-apoptotic protein Bax. The expression of the BAX gene can be upregulated following HDAC inhibition, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Conclusion

This compound represents a foundational molecule in the study of hydroxamate-based HDAC inhibitors. Its straightforward synthesis and clear mechanism of action make it a valuable tool for investigating the biological consequences of HDAC inhibition. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this and similar compounds. Further research is warranted to fully elucidate the isoform selectivity and the complete spectrum of cellular signaling pathways modulated by this compound, which will be crucial for its potential development as a therapeutic agent.

References

The Dawn of a Powerful Scaffold: A Technical Guide to the Discovery and History of Amino Acid Hydroxamates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the hydroxamate group (-CONHOH) stands out as a critical pharmacophore, particularly when coupled with amino acid scaffolds. This combination has given rise to a potent class of molecules, amino acid hydroxamates, which have demonstrated significant therapeutic potential, primarily as inhibitors of metalloenzymes. Their ability to chelate essential metal ions, most notably zinc (Zn²⁺), within the active sites of these enzymes underpins their remarkable biological activity. This technical guide provides an in-depth exploration of the discovery and history of amino acid hydroxamates, detailing their synthesis, biological evaluation, and the key signaling pathways they modulate.

A Historical Perspective: From Simple Chelators to Targeted Therapeutics

The journey of hydroxamic acids began in 1869 with their first chemical synthesis.[1] However, their biological significance remained largely unexplored until the mid-20th century with the discovery of naturally occurring hydroxamic acids, such as the siderophore ferrichrome in 1952. These microbial iron-chelating agents highlighted the innate ability of the hydroxamate moiety to interact with metal ions.

The specific exploration of amino acid hydroxamates as enzyme inhibitors gained momentum in the latter half of the 20th century. A pivotal moment was the realization that these molecules could effectively target and inhibit metalloproteases, a large family of zinc-dependent enzymes involved in numerous physiological and pathological processes. Early investigations in the 1980s demonstrated that amino acid hydroxamates are potent competitive inhibitors of enzymes like leucine aminopeptidase.[2] The side chain of the amino acid was found to correlate well with the substrate specificity of the target enzyme, providing a basis for rational inhibitor design.[2] This discovery paved the way for the development of a plethora of synthetic amino acid hydroxamates as potential therapeutic agents for a wide range of diseases, including cancer, arthritis, and cardiovascular disorders.[3]

The Power of Inhibition: Targeting Key Metalloenzymes

Amino acid hydroxamates exert their biological effects primarily by inhibiting metalloenzymes. The hydroxamate group acts as a bidentate ligand, coordinating with the zinc ion in the enzyme's active site and effectively blocking its catalytic activity.[4] This mechanism has been successfully exploited to target several classes of enzymes crucial in disease progression.

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components.[3] Their overexpression is implicated in various pathologies, including tumor invasion, metastasis, and arthritis.[5] Amino acid hydroxamates have been extensively studied as MMP inhibitors, with numerous compounds demonstrating potent and, in some cases, selective inhibition.[5][6]

Histone Deacetylases (HDACs)

HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their dysregulation is a hallmark of many cancers. Several amino acid hydroxamate-based HDAC inhibitors have been developed, with some, like Vorinostat and Panobinostat, receiving FDA approval for the treatment of certain cancers.[7]

Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)

TACE, also known as ADAM17, is a metalloproteinase responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. Inhibition of TACE is a promising therapeutic strategy for inflammatory diseases. Amino acid hydroxamates have been designed and evaluated as potent TACE inhibitors.

Quantitative Analysis of Inhibition

The potency of amino acid hydroxamates as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ). The following tables summarize the inhibitory activities of selected amino acid hydroxamates against various metalloenzymes.

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Reference
IlomastatMMP-2--[6]
MarimastatMMP-15-[8]
CGS-27023AMMP-3--[6]
RS-130,830MMP-1, -2, -3, -8, -9, -12, -13Potent Inhibition-[6]
Peptide Hydroxamate 1MMP-210,000 - 100,000-[5]
Peptide Hydroxamate 2MMP-210,000 - 100,000-[5]
Compound 4 (di-hydroxamate)Metallo-β-Lactamase (Bla2)-6,400 ± 1,700[9]
Compound 6 (di-hydroxamate)Metallo-β-Lactamase (Bla2)-4,700 ± 1,400[9]
L-Leucine hydroxamateLeucine aminopeptidase-14,000[2]

Table 1: Inhibitory Activity of Selected Amino Acid Hydroxamates.

CompoundTarget EnzymepIC₅₀Reference
DKFZ-728HDAC107.97[10]
Compound 32HDAC108.18[10]
Compound 33HDAC108.07[10]
SAHAHDAC17.30[10]
SAHAHDAC67.72[10]
SAHAHDAC106.93[10]

Table 2: pIC₅₀ Values of γ-Amino Hydroxamic Acids against HDACs.

Experimental Protocols

General Synthesis of Amino Acid Hydroxamates from Esters

This protocol describes a common method for the synthesis of amino acid hydroxamates starting from the corresponding amino acid esters.

Materials:

  • N-protected amino acid methyl or ethyl ester

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a methanolic solution of potassium hydroxide or sodium methoxide dropwise at 0°C with stirring. A precipitate of KCl or NaCl will form.

  • Filtration: Filter the mixture to remove the precipitated salt. The filtrate contains free hydroxylamine in methanol.

  • Reaction: To the methanolic hydroxylamine solution, add the N-protected amino acid ester.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) or by column chromatography on silica gel.

  • Deprotection (if necessary): If the amino group is protected, a subsequent deprotection step is required. The choice of deprotection method depends on the nature of the protecting group (e.g., hydrogenolysis for a Cbz group, acid treatment for a Boc group).

  • Characterization: The final product is characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Enzymatic Assay for Aminopeptidase Inhibition

This protocol outlines a general procedure for determining the inhibitory activity of amino acid hydroxamates against aminopeptidases using a chromogenic substrate.

Materials:

  • Aminopeptidase enzyme solution

  • Chromogenic substrate (e.g., L-Leucine-p-nitroanilide)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Inhibitor stock solution (amino acid hydroxamate dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare working solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In the wells of a 96-well microplate, add the buffer solution.

  • Inhibitor Addition: Add varying concentrations of the amino acid hydroxamate inhibitor to the test wells. Add the same volume of solvent (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add the aminopeptidase enzyme solution to all wells (except for the blank) and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline) over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by fitting the data to a suitable dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by amino acid hydroxamates and a general workflow for their discovery and evaluation.

MMP_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ProMMP Pro-MMP MMP Active MMP ProMMP->MMP Activation ECM ECM Components (Collagen, etc.) MMP->ECM Degradation DegradedECM Degraded ECM ECM->DegradedECM GrowthFactors Growth Factors (TGF-β, FGF) Receptor Cell Surface Receptor GrowthFactors->Receptor Cytokines Cytokines (TNF-α, IL-1) Cytokines->Receptor SignalTransduction Intracellular Signaling (MAPK, PI3K/Akt) Receptor->SignalTransduction TranscriptionFactors Transcription Factors (AP-1, NF-κB) SignalTransduction->TranscriptionFactors MMP_Gene MMP Gene Expression TranscriptionFactors->MMP_Gene MMP_Gene->ProMMP AminoAcidHydroxamate Amino Acid Hydroxamate Inhibitor AminoAcidHydroxamate->MMP

Caption: Matrix Metalloproteinase (MMP) Signaling Pathway and Inhibition.

HDAC_Signaling_Pathway cluster_nucleus Nucleus DNA DNA Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) DNA->Chromatin_Condensed Histones Histones Histones->Chromatin_Condensed Chromatin_Open Open Chromatin (Transcriptionally Active) Histones->Chromatin_Open Gene_Expression Tumor Suppressor Gene Expression Chromatin_Condensed->Gene_Expression Suppresses Chromatin_Open->Gene_Expression Allows HAT Histone Acetyltransferase (HAT) HAT->Histones Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Histones Deacetylation Apoptosis Apoptosis Gene_Expression->Apoptosis AminoAcidHydroxamate Amino Acid Hydroxamate (HDAC Inhibitor) AminoAcidHydroxamate->HDAC

Caption: HDAC Signaling in Cancer and Inhibition by Amino Acid Hydroxamates.

Drug_Discovery_Workflow Start Target Identification (e.g., MMP, HDAC) Design Inhibitor Design (Amino Acid Scaffold + Hydroxamate) Start->Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->Design Iterative Refinement Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

Caption: General Workflow for the Discovery of Amino Acid Hydroxamate Inhibitors.

Conclusion and Future Directions

The discovery and development of amino acid hydroxamates represent a significant advancement in medicinal chemistry and drug development. From their humble beginnings as simple metal chelators, they have evolved into a versatile class of targeted therapeutics with proven clinical efficacy. The inherent modularity of their structure—an amino acid backbone providing specificity and a hydroxamate warhead ensuring potent inhibition—offers a powerful platform for the design of novel inhibitors against a growing number of metalloenzymes.

Future research in this field will likely focus on several key areas. The development of more selective inhibitors that can distinguish between closely related enzyme isoforms remains a critical challenge to minimize off-target effects. Furthermore, improving the pharmacokinetic properties of amino acid hydroxamates, such as their oral bioavailability and metabolic stability, is essential for their successful clinical translation. The continued exploration of novel amino acid scaffolds and the application of advanced computational modeling techniques will undoubtedly accelerate the discovery of the next generation of amino acid hydroxamate-based drugs, offering new hope for the treatment of a wide range of debilitating diseases.

References

(R)-2-amino-N-hydroxypropanamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as D-alanine hydroxamate, is a derivative of the naturally occurring amino acid D-alanine. Its structure, featuring a hydroxamic acid moiety, positions it as a compound of significant interest in medicinal chemistry and drug development. Hydroxamic acids are recognized as potent chelators of metal ions, a property that underlies their mechanism of action as inhibitors of various metalloenzymes. This technical guide provides a comprehensive overview of the available information and expected physicochemical properties of this compound, with a focus on its solubility and stability, critical parameters for its potential therapeutic application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and analytical methods.

PropertyValueSource
IUPAC Name (2R)-2-amino-N-hydroxypropanamidePubChem
Molecular Formula C₃H₈N₂O₂PubChem
Molecular Weight 104.11 g/mol PubChem
CAS Number 35320-20-8PubChem
Appearance Expected to be a solidGeneral knowledge of similar compounds
XLogP3 -1.5PubChem (Computed)
Hydrogen Bond Donor Count 3PubChem (Computed)
Hydrogen Bond Acceptor Count 3PubChem (Computed)

Solubility Profile

The solubility of a drug candidate is a critical determinant of its bioavailability and formulation possibilities. Based on the structure of this compound, which contains polar functional groups (amino, hydroxyl, and amide), it is expected to be soluble in aqueous solutions. The solubility is likely to be influenced by the pH of the medium due to the presence of the ionizable amino group.

Expected Solubility Trends:

Solvent SystemExpected SolubilityRationale
Water HighThe presence of multiple polar, hydrogen-bonding groups (amino, hydroxyl, amide) suggests good aqueous solubility.
Aqueous Buffers (pH dependent) VariableThe amino group (pKa ~9-10) will be protonated at acidic pH, increasing solubility. Near its isoelectric point, solubility is expected to be at its minimum. At basic pH, the hydroxamic acid proton (pKa ~8-9) may start to dissociate, potentially affecting solubility.
Methanol, Ethanol Moderate to HighThese polar protic solvents can engage in hydrogen bonding with the solute.
Dimethyl Sulfoxide (DMSO) HighA polar aprotic solvent capable of dissolving a wide range of compounds.
Acetone, Dichloromethane LowThese less polar solvents are not expected to effectively solvate the highly polar this compound.
Hexane, Ether Very Low/InsolubleNon-polar solvents are unlikely to dissolve this polar compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C).

  • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC).

  • Calculate the solubility in units such as mg/mL or mol/L.

G Shake-Flask Solubility Determination Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate at controlled temperature B->C D Centrifuge sample C->D E Collect supernatant D->E F Dilute aliquot E->F G Quantify concentration (e.g., by HPLC) F->G

Caption: Workflow for determining equilibrium solubility.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Hydroxamic acids are known to be susceptible to degradation, particularly through hydrolysis.

Expected Stability Considerations:

ConditionExpected StabilityPotential Degradation Pathway
Aqueous Solution (pH) pH-dependentThe hydroxamic acid moiety is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid (D-alanine) and hydroxylamine. The rate of hydrolysis is expected to be lowest in the neutral pH range.
Temperature SensitiveElevated temperatures are likely to accelerate the rate of hydrolytic degradation. Thermal degradation of the amino acid backbone itself can also occur at very high temperatures.[1][2]
Light (Photostability) Potentially sensitiveWhile specific data is unavailable, many organic molecules are susceptible to photodegradation. The presence of chromophores and reactive functional groups suggests that photostability should be evaluated.
Plasma/Biological Matrices Potentially unstableHydroxamic acids can be rapidly hydrolyzed by esterases present in plasma, particularly in rodent species.[3] This is a critical consideration for in vivo studies.
Experimental Protocol for Stability Assessment (HPLC-Based Method)

This protocol describes a general method for evaluating the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • High-purity water

  • Temperature-controlled chambers/ovens

  • Photostability chamber with controlled light exposure (ICH Q1B guidelines)

  • HPLC system with a stability-indicating method (a method that can separate the parent compound from its degradation products)

  • Vials and appropriate closures

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • pH Stability:

    • Dilute the stock solution into buffers of different pH values to a known final concentration.

    • Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.

  • Thermal Stability:

    • Store solid samples and solutions (e.g., in a neutral buffer) at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).

    • At specified time points, remove samples, allow them to cool to room temperature, and analyze by HPLC.

  • Photostability:

    • Expose solid samples and solutions to a controlled light source as per ICH Q1B guidelines.

    • Include dark controls stored under the same conditions.

    • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

  • Data Analysis:

    • Calculate the percentage of the initial concentration of this compound remaining at each time point.

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

G Stability Testing Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution B pH (various buffers) A->B C Temperature (elevated) A->C D Light (photostability chamber) A->D E Sample at time points B->E C->E D->E F Analyze by HPLC E->F G Calculate degradation rate F->G

Caption: General workflow for stability assessment.

Biological Context and Potential Mechanism of Action

Hydroxamic acids are well-established inhibitors of metalloenzymes, particularly those containing zinc in their active site.[4] The hydroxamic acid moiety acts as a bidentate ligand, chelating the metal ion and thereby blocking the enzyme's catalytic activity.[4] Given its structure, this compound is a potential inhibitor of metallo-aminopeptidases. Aminopeptidases are a class of enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides and are involved in various physiological and pathological processes, including cancer progression.[5]

The inhibitory mechanism likely involves the coordination of the zinc ion in the active site of the aminopeptidase by the hydroxamic acid group of this compound. This binding would prevent the substrate from accessing the catalytic site, thus inhibiting the enzyme.

G Mechanism of Metalloenzyme Inhibition cluster_enzyme Metalloenzyme Active Site cluster_inhibition Inhibition Enzyme Aminopeptidase Inhibited Inhibited Enzyme Complex Enzyme->Inhibited Zinc Zn²⁺ Zinc->Inhibited Inhibitor (R)-2-amino-N- hydroxypropanamide Inhibitor->Inhibited Binds to

Caption: General inhibition of a metalloenzyme.

Conclusion

This compound is a molecule with significant potential as a metalloenzyme inhibitor. While specific experimental data on its solubility and stability are not extensively available in the public domain, this guide provides a framework for understanding its expected properties based on its chemical structure and the behavior of similar compounds. The provided experimental protocols offer a starting point for researchers to systematically evaluate the solubility and stability of this compound, which are essential steps in its journey from a promising compound to a potential therapeutic agent. Further research is warranted to fully characterize this molecule and explore its therapeutic applications.

References

Spectroscopic and Synthetic Profile of L-Alanine Hydroxamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of L-Alanine Hydroxamate

The synthesis of L-Alanine hydroxamate can be achieved through the conversion of the carboxylic acid group of L-alanine into a hydroxamic acid. A common and effective method involves the activation of N-protected L-alanine followed by reaction with hydroxylamine. A representative two-step procedure is outlined below, starting from commercially available N-Boc-L-alanine.

Representative Experimental Protocol: Synthesis

Step 1: Activation of N-Boc-L-alanine and reaction with hydroxylamine

  • To a solution of N-Boc-L-alanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the N-Boc-L-alanine-NHS ester.

  • Dissolve the crude NHS ester in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and sodium bicarbonate (2 equivalents) and stir the mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-Alanine hydroxamate.

Step 2: Deprotection of N-Boc-L-Alanine hydroxamate

  • Dissolve the N-Boc-L-Alanine hydroxamate obtained in the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate L-Alanine hydroxamate as its TFA salt.

  • Collect the solid by filtration and dry under vacuum.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for L-Alanine hydroxamate. These are predicted values based on the chemical structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Data for L-Alanine Hydroxamate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.4 - 1.6Doublet3H-CH₃
~3.8 - 4.0Quartet1Hα-CH
~7.5 - 8.5 (broad)Singlet2H-NH₂
~9.0 - 10.0 (broad)Singlet1H-NHOH
~10.5 - 11.5 (broad)Singlet1H-OH

Solvent: D₂O or DMSO-d₆. Note: Protons on heteroatoms (N and O) are exchangeable and may appear as broad signals or not be observed in D₂O.

Table 2: Expected ¹³C NMR Data for L-Alanine Hydroxamate

Chemical Shift (δ) ppmAssignment
~18 - 22-CH₃
~48 - 52α-CH
~168 - 172-C=O (Hydroxamate)

Solvent: D₂O or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for L-Alanine Hydroxamate

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Strong, BroadO-H and N-H stretching (amine and hydroxamate)
2800 - 3000MediumC-H stretching (aliphatic)
1640 - 1680StrongC=O stretching (Amide I band of hydroxamate)
1520 - 1570MediumN-H bending (Amide II band)
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for L-Alanine Hydroxamate

m/z ValueInterpretation
105.06[M+H]⁺ (Calculated for C₃H₉N₂O₂⁺: 105.0659)
104.06[M]⁺ (Molecular Ion, Calculated for C₃H₈N₂O₂: 104.0586)
88.06[M+H - NH₃]⁺
76.06[M+H - CH₃N]⁺
44.05[CH₃CHNH₂]⁺

Ionization Method: Electrospray Ionization (ESI) is commonly used for such molecules.

Experimental Protocols for Spectroscopic Analysis

The following are general experimental protocols that can be adapted for the spectroscopic characterization of L-Alanine hydroxamate.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of L-Alanine hydroxamate in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Solvent suppression techniques may be necessary if using a non-deuterated solvent or to suppress the residual H₂O peak in D₂O.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.

    • Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of L-Alanine hydroxamate (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote ionization.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a quadrupole, time-of-flight (TOF), or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the parent ion to observe characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of L-Alanine hydroxamate.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization N-Boc-L-alanine N-Boc-L-alanine Activation Activation N-Boc-L-alanine->Activation DCC, NHS Reaction_with_Hydroxylamine Reaction_with_Hydroxylamine Activation->Reaction_with_Hydroxylamine NH2OH N-Boc-L-Alanine_hydroxamate N-Boc-L-Alanine_hydroxamate Reaction_with_Hydroxylamine->N-Boc-L-Alanine_hydroxamate Deprotection Deprotection N-Boc-L-Alanine_hydroxamate->Deprotection TFA L-Alanine_hydroxamate L-Alanine_hydroxamate Deprotection->L-Alanine_hydroxamate NMR NMR L-Alanine_hydroxamate->NMR IR IR L-Alanine_hydroxamate->IR MS MS L-Alanine_hydroxamate->MS

Caption: Synthesis and Spectroscopic Characterization Workflow of L-Alanine Hydroxamate.

Unveiling the Therapeutic Potential of (R)-2-amino-N-hydroxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-N-hydroxypropanamide , also known as L-Alanine hydroxamate, is a small molecule with significant therapeutic promise rooted in its chemical structure. As a hydroxamic acid derivative of the amino acid L-alanine, it is positioned at the intersection of two important classes of bioactive molecules. This technical guide consolidates the current understanding of its potential therapeutic targets, offering a detailed overview of its mechanism of action, relevant experimental data, and methodologies for its investigation.

Core Therapeutic Hypothesis: Inhibition of Metalloenzymes

The primary therapeutic potential of this compound lies in its ability to act as a potent inhibitor of metalloenzymes. The hydroxamic acid moiety (-CONHOH) is a well-established zinc-binding group, capable of chelating the zinc ions essential for the catalytic activity of a broad range of enzymes. This positions the compound as a promising candidate for targeting zinc-dependent enzymes implicated in various pathologies.

Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones and other proteins. Their dysregulation is a hallmark of many cancers and other diseases. Hydroxamic acids are a prominent class of HDAC inhibitors, with several approved for clinical use. While direct inhibitory data for this compound against specific HDAC isoforms is not yet available in the public domain, its structural similarity to known HDAC inhibitors suggests it is a prime candidate for investigation in this area.

Metallo-β-lactamases (MBLs)

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are zinc-dependent enzymes produced by bacteria that confer resistance to a broad spectrum of β-lactam antibiotics. The hydroxamate group is a known zinc-chelating motif that has been successfully incorporated into MBL inhibitors. The potential of this compound to inhibit these enzymes warrants significant investigation as a strategy to overcome antibiotic resistance.

Other Potential Metalloenzyme Targets

The inhibitory activity of hydroxamic acids extends to other classes of metalloenzymes, including matrix metalloproteinases (MMPs) involved in tissue remodeling and cancer metastasis, and collagenases. Sulfonylated derivatives of L-alanine hydroxamate have been specifically reported as inhibitors of Clostridium histolyticum collagenase, further supporting the potential of the core molecule to target this enzyme class.

Quantitative Data on Related Compounds

While specific quantitative inhibitory data for this compound is limited, the following table summarizes the inhibitory activities of structurally related hydroxamic acid derivatives against relevant metalloenzymes, providing a benchmark for future studies.

Compound ClassTarget EnzymeIC50 / KiReference
Hydroxamate DerivativesMetallo-β-lactamases (e.g., NDM-1, IMP-1)IC50: 0.64 - 41.08 µM; Ki: 0.55 - 2.5 µM[1]
Hydroxamate-based PeptideMatrix Metalloproteinase 2 (MMP-2)IC50: 10 - 100 µM[2]

Potential Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, the L-alanine component of this compound suggests potential interactions with cellular signaling pathways. L-alanine itself has been shown to influence key cellular processes.

AMPK Signaling Pathway

L-alanine can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK has therapeutic implications in metabolic diseases such as type 2 diabetes and obesity. It is plausible that this compound, by mimicking L-alanine, could modulate this pathway.

AMPK_Signaling_Pathway L-Alanine L-Alanine AMPK AMPK L-Alanine->AMPK activates Energy_Homeostasis Energy_Homeostasis AMPK->Energy_Homeostasis regulates Metabolic_Stress Metabolic_Stress Metabolic_Stress->AMPK activates

L-Alanine and AMPK Activation
Apoptosis and Cell Survival

Studies have indicated that L-alanine can protect pancreatic beta-cells from cytokine-induced apoptosis. This protective effect may be linked to the modulation of intracellular signaling cascades involved in cell survival and death. Investigating whether this compound retains or enhances this cytoprotective property is a critical area for future research, particularly in the context of neurodegenerative diseases and diabetes.

Detailed Experimental Protocols

To facilitate further research into the therapeutic targets of this compound, detailed methodologies for key experiments are provided below.

Metallo-β-lactamase (MBL) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against MBLs.

Workflow for MBL Inhibition Assay

MBL_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reagents Incubation Incubation Reagents->Incubation Enzyme Enzyme Enzyme->Incubation Inhibitor Inhibitor Inhibitor->Incubation Substrate_Addition Substrate_Addition Incubation->Substrate_Addition Measurement Measurement Substrate_Addition->Measurement IC50_Calculation IC50_Calculation Measurement->IC50_Calculation

Workflow for MBL Inhibition Assay

Materials:

  • Purified Metallo-β-lactamase (e.g., NDM-1, VIM-2)

  • Substrate (e.g., CENTA, imipenem)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl₂)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the MBL enzyme to each well.

  • Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate to each well.

  • Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for CENTA) over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a common fluorescence-based assay to measure the inhibitory effect of this compound on HDAC activity.

Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay HDAC_Enzyme HDAC_Enzyme Reaction_Mix Reaction_Mix HDAC_Enzyme->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Developer_Addition Developer_Addition Incubation->Developer_Addition Fluorescence_Measurement Fluorescence_Measurement Developer_Addition->Fluorescence_Measurement

Workflow for HDAC Inhibition Assay

Materials:

  • Purified HDAC enzyme (specific isoform of interest)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • This compound

  • HDAC developer solution (containing a protease, e.g., trypsin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well black plate, add the HDAC enzyme, assay buffer, and the inhibitor at various concentrations.

  • Add the fluorogenic HDAC substrate to initiate the reaction.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).

  • Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling starting point for the development of novel therapeutics targeting a range of diseases. Its inherent ability to chelate zinc ions makes it a strong candidate for the inhibition of metalloenzymes such as HDACs and MBLs. Furthermore, its structural relationship to L-alanine opens up avenues for exploring its influence on cellular signaling pathways.

Future research should prioritize:

  • Systematic screening: Evaluating the inhibitory activity of this compound against a broad panel of metalloenzymes to identify its primary targets and selectivity profile.

  • Quantitative analysis: Determining the IC50 and Ki values for the most promising enzyme targets to quantify its potency.

  • Cellular studies: Investigating the effects of the compound on relevant cellular models to validate its mechanism of action and assess its therapeutic potential in a biological context.

  • Structural biology: Co-crystallization of the compound with its target enzymes to elucidate the precise binding mode and guide further structure-based drug design efforts.

By systematically pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of challenging diseases.

References

In Silico Modeling of (R)-2-amino-N-hydroxypropanamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as D-alanine hydroxamate, is a small molecule belonging to the hydroxamic acid class of compounds. Hydroxamic acids are characterized by the functional group R-C(=O)N(OH)-R'. This moiety is a potent metal-binding group, making hydroxamic acid derivatives effective inhibitors of various metalloenzymes. The chelation of the metal cofactor in the enzyme's active site is the primary mechanism of inhibition for this class of compounds.

This technical guide provides an in-depth overview of the in silico modeling of this compound binding to its potential enzyme targets. Given the established role of hydroxamates as inhibitors of zinc-dependent enzymes, this guide will focus on two major classes of metalloenzymes: Histone Deacetylases (HDACs) and Metallo-β-Lactamases (MBLs). The principles and methodologies described herein are, however, broadly applicable to the study of other hydroxamate-based inhibitors and their respective metalloenzyme targets.

The guide will detail experimental protocols for enzyme inhibition assays, provide a step-by-step workflow for in silico modeling, including molecular docking and molecular dynamics simulations, and present quantitative data in a structured format.

Target Enzymes and Mechanism of Action

The inhibitory activity of this compound and other hydroxamates stems from the ability of the hydroxamic acid group to form a bidentate coordination complex with the zinc ion present in the active site of enzymes like HDACs and MBLs. This interaction displaces a water molecule that is crucial for the catalytic activity of the enzyme, thereby inhibiting its function.

  • Histone Deacetylases (HDACs): These enzymes play a critical role in gene expression regulation by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them a key target for drug development.

  • Metallo-β-Lactamases (MBLs): These bacterial enzymes are responsible for conferring resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. MBLs hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

Quantitative Inhibition Data

While specific inhibitory data for the parent this compound is not extensively reported in publicly available literature, studies on closely related L-alanine hydroxamate derivatives provide valuable insights into their potency. For instance, sulfonylated derivatives of L-alanine hydroxamate have shown high affinity for Clostridium histolyticum collagenase, another zinc-dependent metalloenzyme, with inhibitory activities in the nanomolar range.[1][2][3] Generally, hydroxamate derivatives are found to be significantly more potent inhibitors than their corresponding carboxylate analogues, often by a factor of 100 to 500.[1][2][3]

The following table summarizes representative inhibitory data for hydroxamic acid inhibitors against relevant metalloenzymes to provide a context for the expected potency of this compound.

Inhibitor ClassTarget EnzymeIC50 / KiReference
Hydroxamic AcidsHistone Deacetylase 1 (HDAC1)Nanomolar to low micromolar range[4]
Sulfonylated L-alanine hydroxamatesClostridium histolyticum collagenaseNanomolar range[5]
Hydroxamic Acid DerivativesAminopeptidase NMicromolar range[5]

Experimental Protocols

1. Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease, e.g., trypsin, and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

  • This compound (or other test compounds)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the recombinant HDAC enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

  • Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Logical Workflow for HDAC Inhibition Assay

HDAC_Inhibition_Assay A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to Microplate Wells A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction and Add Developer D->E F Incubate for Fluorescence Development E->F G Measure Fluorescence F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for determining HDAC inhibitory activity.

In Silico Modeling Workflow

This section outlines a typical computational workflow for investigating the binding of this compound to a target metalloenzyme. Histone Deacetylase 1 (HDAC1) will be used as a representative example.

1. Preparation of the Protein Structure

  • Obtain the Crystal Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB). For HDAC1, a suitable PDB entry would be one with a co-crystallized hydroxamate inhibitor (e.g., PDB ID: 4BKX).

  • Protein Preparation:

    • Remove water molecules and any non-essential ligands from the PDB file.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign appropriate protonation states to the amino acid residues, particularly those in the active site (e.g., histidines).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

2. Preparation of the Ligand Structure

  • Create the 3D Structure: Generate the 3D structure of this compound using a molecule builder or by retrieving it from a chemical database like PubChem.

  • Ligand Preparation:

    • Add hydrogen atoms to the ligand.

    • Assign appropriate partial charges to the atoms.

    • Perform energy minimization of the ligand to obtain a low-energy conformation.

3. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Define the Binding Site: The binding site is typically defined as a grid box centered on the active site of the enzyme. The position of the co-crystallized inhibitor in the original PDB file can be used to guide the placement of the grid.

  • Perform Docking: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the defined binding site of the prepared protein.

  • Analyze Docking Poses: The docking program will generate multiple possible binding poses for the ligand. These poses are ranked based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to identify key interactions, such as:

    • Coordination of the hydroxamate group with the active site zinc ion.

    • Hydrogen bonds between the ligand and active site residues.

    • Hydrophobic interactions.

4. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.

  • System Setup:

    • Place the docked protein-ligand complex in a simulation box.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Equilibration:

    • Perform energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a short simulation at constant pressure to ensure the correct density of the system.

  • Production Run:

    • Run a longer MD simulation (e.g., 100 ns or more) without restraints to observe the behavior of the protein-ligand complex.

  • Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over the simulation time.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the protein.

In Silico Modeling Workflow Diagram

In_Silico_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (add H, minimize) PDB->PrepProt Ligand Create Ligand Structure PrepLig Prepare Ligand (add H, minimize) Ligand->PrepLig DefineSite Define Binding Site PrepProt->DefineSite Dock Perform Docking PrepLig->Dock DefineSite->Dock AnalyzeDock Analyze Poses and Interactions Dock->AnalyzeDock SetupMD System Setup (solvate, neutralize) AnalyzeDock->SetupMD Equilibrate Equilibration (heat, pressurize) SetupMD->Equilibrate Production Production Run Equilibrate->Production AnalyzeMD Analyze Trajectory (RMSD, RMSF, H-bonds) Production->AnalyzeMD

Caption: A general workflow for in silico modeling of ligand binding.

Signaling Pathway Involvement

The inhibition of HDACs by this compound can have significant downstream effects on cellular signaling pathways. By preventing the deacetylation of histones, the chromatin structure remains in a more open state, leading to the transcription of genes that may have been silenced. This can include the expression of tumor suppressor genes, leading to cell cycle arrest and apoptosis in cancer cells.

Simplified HDAC Inhibition Signaling Pathway

HDAC_Signaling Inhibitor (R)-2-amino-N- hydroxypropanamide HDAC HDAC Inhibitor->HDAC Inhibits Histone Acetylated Histone HDAC->Histone Deacetylates Chromatin Relaxed Chromatin Histone->Chromatin Transcription Gene Transcription (e.g., Tumor Suppressors) Chromatin->Transcription Apoptosis Apoptosis / Cell Cycle Arrest Transcription->Apoptosis

Caption: Effect of HDAC inhibition on gene expression.

Conclusion

This technical guide has provided a comprehensive framework for the in silico modeling of this compound binding to metalloenzyme targets. By combining experimental enzyme inhibition assays with computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain a detailed understanding of the binding mechanism and inhibitory potential of this and other hydroxamic acid-based compounds. This integrated approach is invaluable for the rational design and development of novel therapeutics targeting metalloenzymes involved in a range of diseases.

References

Commercial Suppliers and Technical Guide for (R)-2-amino-N-hydroxypropanamide in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-2-amino-N-hydroxypropanamide, also known as L-Alanine hydroxamate, a compound of interest for various research applications, particularly in drug development. This document outlines commercial suppliers, key technical data, experimental protocols, and relevant biological pathways.

Commercial Suppliers

This compound (CAS No: 35320-20-8) is available from a range of commercial suppliers catering to the research and development community. The following table summarizes the offerings from several identified vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

SupplierProduct Number/CAS No.PurityAvailable QuantitiesPrice (USD)
BLD Pharmatech BD01101807>95%1g, 5g, 10g, 25g, 100gInquire
chemPUR ->95%CustomInquire
SHOCHEM -CustomBulkInquire
Wuhan Comings Biotechnology -CustomBulkInquire
Key Organics add_15465-70-095%5mg, 25mg, 100mg$75.00/5mg
Universal Biologicals CS-0091331-1g, 5g, 10g, 25g£402.00/1g

Disclaimer: The prices listed are for reference only and were retrieved from publicly available information. Researchers should contact the suppliers directly for current pricing and bulk order inquiries.

Physicochemical Properties

PropertyValue
Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol [1]
IUPAC Name (2R)-2-amino-N-hydroxypropanamide[1]
CAS Number 35320-20-8[1]
Appearance White to off-white solid (typical)
Solubility Soluble in water

Biological Activity and Potential Applications

This compound belongs to the class of hydroxamic acids, which are known for their ability to chelate metal ions. This property is central to their biological activity, particularly as enzyme inhibitors. A significant area of research for this compound and its derivatives is in oncology, specifically as inhibitors of aminopeptidase N (APN/CD13) .[2][3][4][5]

APN is a zinc-dependent metalloprotease that is overexpressed on the surface of various cancer cells and is implicated in tumor invasion, angiogenesis, and metastasis.[5] By inhibiting APN, this compound and similar compounds can induce an "amino acid deprivation response" in cancer cells, leading to apoptosis.[2][3] This targeted approach makes APN inhibitors promising candidates for cancer therapy.[4][6]

Experimental Protocols

General Synthesis of L-Alanine Hydroxamate

While a specific, detailed protocol for the enantiomerically pure this compound is proprietary to commercial suppliers, a general method for the synthesis of alanine hydroxamate derivatives can be adapted from the literature. The following is a conceptual workflow based on common synthetic routes for hydroxamic acids.

G cluster_start Starting Material cluster_protection Protection cluster_activation Activation cluster_coupling Coupling cluster_deprotection Deprotection L-Alanine L-Alanine N-protected L-Alanine N-protected L-Alanine L-Alanine->N-protected L-Alanine Protection (e.g., Boc, Cbz) Activated N-protected L-Alanine Activated N-protected L-Alanine N-protected L-Alanine->Activated N-protected L-Alanine Activation (e.g., DCC, EDC) Protected L-Alanine Hydroxamate Protected L-Alanine Hydroxamate Activated N-protected L-Alanine->Protected L-Alanine Hydroxamate Coupling with Hydroxylamine L-Alanine Hydroxamate L-Alanine Hydroxamate Protected L-Alanine Hydroxamate->L-Alanine Hydroxamate Deprotection (e.g., TFA, H2/Pd-C)

Caption: General synthetic workflow for L-Alanine Hydroxamate.

Methodology:

  • Protection of the Amino Group: The amino group of L-alanine is first protected to prevent side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).

  • Activation of the Carboxylic Acid: The carboxylic acid group of the N-protected L-alanine is then activated to facilitate the reaction with hydroxylamine. This can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Coupling with Hydroxylamine: The activated N-protected L-alanine is reacted with hydroxylamine (or a protected form of hydroxylamine) to form the hydroxamic acid.

  • Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc, or catalytic hydrogenation for Cbz) to yield the final product, this compound.

Aminopeptidase N (APN) Inhibition Assay

This protocol outlines a standardized spectrophotometric method to determine the inhibitory activity of this compound against APN.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_analysis Analysis Prepare Reagents Prepare Reagents Serial Dilution of Inhibitor Serial Dilution of Inhibitor Prepare Reagents->Serial Dilution of Inhibitor Incubate APN with Inhibitor Incubate APN with Inhibitor Serial Dilution of Inhibitor->Incubate APN with Inhibitor Add Substrate Add Substrate Incubate APN with Inhibitor->Add Substrate Measure Absorbance Measure Absorbance Add Substrate->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for APN inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of recombinant human APN enzyme in an appropriate buffer (e.g., Tris-HCl).

    • Prepare a solution of the chromogenic substrate, L-leucine-p-nitroanilide, in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the this compound solution.

    • Add the APN enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the L-leucine-p-nitroanilide substrate solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 405 nm at regular intervals using a microplate reader.

    • The rate of increase in absorbance is proportional to the APN activity.

    • Plot the enzyme activity against the inhibitor concentration and calculate the half-maximal inhibitory concentration (IC50) value using appropriate software (e.g., GraFit 5).[7]

Signaling Pathway

The inhibition of Aminopeptidase N by compounds like this compound can trigger a cascade of events within cancer cells, ultimately leading to apoptosis. The following diagram illustrates a simplified representation of this signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APN Aminopeptidase N (APN/CD13) AADR Amino Acid Deprivation Response (AADR) APN->AADR Induces Inhibitor (R)-2-amino-N- hydroxypropanamide Inhibitor->APN Inhibits StressPathways Activation of Stress Pathways (e.g., NF-κB) AADR->StressPathways Leads to Apoptosis Apoptosis StressPathways->Apoptosis Promotes

Caption: APN inhibition signaling pathway in cancer cells.

Pathway Description:

  • This compound , as a hydroxamic acid, chelates the zinc ion in the active site of Aminopeptidase N (APN) , inhibiting its enzymatic activity.[7]

  • The inhibition of APN leads to an Amino Acid Deprivation Response (AADR) within the cancer cell.[2][3][5]

  • AADR, in turn, activates various stress-related signaling pathways , such as the Nuclear Factor-kappa B (NF-κB) pathway.[2][3][5]

  • The activation of these pro-apoptotic regulators ultimately leads to programmed cell death, or apoptosis , of the cancer cell.[2][3]

References

L-Alanine Hydroxamate: A Technical Guide to Safe Handling and Precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine hydroxamate is a derivative of the amino acid L-alanine and belongs to the hydroxamate class of compounds. Hydroxamates are known for their metal-chelating properties and their ability to inhibit metalloenzymes, making them valuable in various research and drug development contexts, particularly as potential inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). However, the unique chemical properties of the hydroxamate group also necessitate specific safety and handling precautions. This guide provides an in-depth overview of the safety considerations, handling procedures, and potential hazards associated with L-Alanine hydroxamate to ensure its safe use in a laboratory setting.

Physicochemical and Toxicological Data

Quantitative data for L-Alanine hydroxamate is not extensively documented. The following tables summarize available data for the closely related DL-Alanine hydroxamate (the racemic mixture) and general toxicological considerations for the hydroxamate class of compounds.

Table 1: Physicochemical Properties of DL-Alanine Hydroxamate

PropertyValueSource
Molecular Formula C₃H₈N₂O₂[1]
Molecular Weight 104.109 g/mol [1]
Melting Point 163-164 °C[1]
Density (Predicted) 1.216 ± 0.06 g/cm³[1]
pKa (Predicted) 10.17 ± 0.40[1]
Storage Temperature -20°C[1]

Table 2: General Toxicological Profile of Hydroxamates

HazardDescriptionSource
Mutagenicity Some hydroxamate-containing compounds have shown potential for mutagenicity. This is a significant concern for their therapeutic application beyond oncology.[2][3]
Genotoxicity The genotoxicity of some hydroxamates may contribute to their antitumor activity.[3]
Broad-Spectrum Inhibition "Pan-HDAC inhibitors," many of which are hydroxamates, can be broadly acting and may have toxic effects for clinical use outside of cancer treatment.[2][3]
Metabolic Instability Hydroxamate-based inhibitors have exhibited poor pharmacokinetic properties, including metabolic instability.[3]

Hazard Identification and First Aid

Potential Hazards:

  • Harmful if swallowed. [4]

  • May cause skin and eye irritation upon contact.[4]

  • Formation of dust and aerosols should be avoided.[4]

Table 3: First Aid Measures

Exposure RouteFirst Aid ProtocolSource
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[4]

Experimental Protocols and Handling Procedures

Adherence to proper experimental protocols is crucial for the safe handling of L-Alanine hydroxamate.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling L-Alanine hydroxamate. The following PPE is recommended:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Hand Protection: Handle with impervious gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[4]

  • Body Protection: Wear fire/flame resistant and impervious clothing. A lab coat is mandatory.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[4]

General Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4][5] A storage temperature of -20°C is recommended.[1]

Spill and Disposal Procedures
  • Spills: In case of a spill, evacuate personnel to a safe area. Avoid dust formation and breathing vapors, mist, or gas. Wear appropriate personal protective equipment. Sweep up the spilled material and place it in a suitable, closed container for disposal.[4][6]

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Visualized Workflows and Pathways

To further clarify the safe handling procedures and the potential biological context of L-Alanine hydroxamate, the following diagrams are provided.

G Safe Handling Workflow for L-Alanine Hydroxamate cluster_prep Preparation cluster_handling Handling cluster_use Experimental Use cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Don Personal Protective Equipment a->b c Weigh Compound in Vented Enclosure b->c d Prepare Solution in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste Properly f->g h Remove and Clean PPE g->h G Hypothetical Signaling Pathway Inhibition by a Hydroxamate cluster_pathway Cellular Signaling cluster_inhibition Inhibition Mechanism A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling Cascade B->C D Gene Expression (e.g., Proliferation) C->D E Metalloenzyme (e.g., HDAC, MMP) C->E E->D F L-Alanine Hydroxamate F->E

References

Stereospecific Synthesis of (R)-2-amino-N-hydroxypropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereospecific synthesis of (R)-2-amino-N-hydroxypropanamide, also known as (R)-alanine hydroxamate. This chiral molecule is a valuable building block in medicinal chemistry, often incorporated into metalloproteinase inhibitors and other therapeutic agents. The synthesis is strategically designed to maintain the stereochemical integrity of the starting material, (R)-alanine, throughout a three-step process involving N-protection, coupling with hydroxylamine, and subsequent deprotection.

I. Synthetic Strategy Overview

The stereospecific synthesis of this compound commences with the protection of the amino group of commercially available (R)-alanine. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. The resulting N-Boc-(R)-alanine is then coupled with hydroxylamine to form the corresponding hydroxamic acid. This amide bond formation is a critical step, and the choice of coupling reagent is paramount to ensure high yield and prevent racemization of the chiral center. Finally, the Boc protecting group is removed from the N-Boc-(R)-alanine hydroxamate to yield the target molecule, this compound, typically as a salt which can be neutralized if necessary.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Hydroxamate Formation cluster_2 Step 3: Deprotection A (R)-Alanine B N-Boc-(R)-alanine A->B (Boc)2O, Base C N-Boc-(R)-alanine hydroxamate B->C NH2OH·HCl, Coupling Agent, Base D (R)-2-amino-N- hydroxypropanamide C->D Acid (e.g., TFA, HCl) Logical_Relationship Start (R)-Alanine Protect Protect Amino Group (e.g., with Boc) Start->Protect Activate Activate Carboxyl Group Protect->Activate Couple Couple with Hydroxylamine Activate->Couple Forms Hydroxamate Deprotect Deprotect Amino Group Couple->Deprotect End (R)-2-amino-N- hydroxypropanamide Deprotect->End Racemization_Prevention cluster_pathway Reaction Pathways of Activated N-Boc-(R)-alanine cluster_desired Desired Pathway cluster_undesired Undesired Pathway (without HOBt) Activated_Acid Activated N-Boc-(R)-alanine (O-acylisourea intermediate with EDC) HOBt_Ester HOBt Active Ester Activated_Acid->HOBt_Ester + HOBt Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular cyclization Hydroxamate N-Boc-(R)-alanine hydroxamate (Stereoretention) HOBt_Ester->Hydroxamate + NH2OH Racemic_Hydroxamate Racemic N-Boc-alanine hydroxamate Oxazolone->Racemic_Hydroxamate + NH2OH (Loss of Stereointegrity)

Physicochemical Characterization of L-Alanine Hydroxamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine hydroxamate, a derivative of the naturally occurring amino acid L-alanine, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxamic acid moiety, confers the ability to chelate metal ions, a property that underpins its potential as an enzyme inhibitor. This technical guide provides an in-depth overview of the physicochemical characteristics of L-Alanine hydroxamate, detailing its synthesis, spectroscopic properties, solubility, and stability. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of L-Alanine hydroxamate is presented below. Where experimental data for L-Alanine hydroxamate is not available, relevant data for the parent compound, L-alanine, or the racemic mixture, DL-Alanine hydroxamate, is provided for comparative purposes.

PropertyValueSource
IUPAC Name (2S)-2-amino-N-hydroxypropanamidePubChem
Molecular Formula C₃H₈N₂O₂PubChem[1]
Molecular Weight 104.11 g/mol PubChem[1]
Melting Point 163-164 °C (for DL-Alanine hydroxamate)LookChem
pKa (Predicted) 10.17 ± 0.40 (for DL-Alanine hydroxamate)LookChem
Density (Predicted) 1.216 ± 0.06 g/cm³ (for DL-Alanine hydroxamate)LookChem
Solubility (L-Alanine) Water: 164 g/L at 25 °CEthanol: SolublePubChem[2], Sigma-Aldrich[3]

Synthesis of L-Alanine Hydroxamate

The synthesis of L-Alanine hydroxamate can be achieved through a multi-step process starting from L-alanine. A general approach involves the protection of the amino group, activation of the carboxylic acid, and subsequent reaction with hydroxylamine. A more specific method is adapted from the synthesis of L-alanine hydroxamate derivatives.[1]

Experimental Protocol:
  • Amino Group Protection: L-alanine is first reacted with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) group, to prevent side reactions at the amino functionality.

  • Carboxylic Acid Activation: The carboxylic acid group of the N-protected L-alanine is then activated to facilitate amide bond formation. This can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS).

  • Reaction with Hydroxylamine: The activated ester is then reacted with hydroxylamine (NH₂OH) to form the hydroxamic acid. This reaction is typically carried out in a suitable organic solvent at room temperature.

  • Deprotection: Finally, the protecting group on the amino terminus is removed to yield L-Alanine hydroxamate. For a Cbz group, this is typically achieved by catalytic hydrogenation.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain L-Alanine hydroxamate of high purity.

Synthesis_Workflow L_Alanine L-Alanine N_Protected_Ala N-Protected L-Alanine L_Alanine->N_Protected_Ala Amino Group Protection Activated_Ester Activated Ester N_Protected_Ala->Activated_Ester Carboxylic Acid Activation Protected_Hydroxamate N-Protected L-Alanine Hydroxamate Activated_Ester->Protected_Hydroxamate Reaction with Hydroxylamine L_Ala_Hydroxamate L-Alanine Hydroxamate Protected_Hydroxamate->L_Ala_Hydroxamate Deprotection

Caption: General synthesis workflow for L-Alanine hydroxamate.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of L-Alanine hydroxamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the α-proton, the methyl protons, and the protons of the amino and hydroxamate groups. The chemical shifts will be influenced by the solvent and the pH of the solution. For comparison, the experimental ¹H NMR spectrum of L-alanine in D₂O shows a quartet for the α-proton and a doublet for the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the α-carbon, and the methyl carbon.[4][5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of L-Alanine hydroxamate is expected to exhibit characteristic absorption bands for its functional groups. Key vibrational modes include:

  • N-H stretching of the amino group.

  • O-H stretching of the hydroxamic acid group.

  • C=O stretching (Amide I band) of the hydroxamate carbonyl.

  • N-H bending (Amide II band).

  • C-N stretching .

The FTIR spectrum of solid L-alanine is influenced by pH, with distinct spectra for its cationic, zwitterionic, and anionic forms.[7][8]

UV-Visible (UV-Vis) Spectroscopy

L-Alanine itself does not have a strong chromophore and typically shows an absorption edge in the low UV region.[7] The introduction of the hydroxamate functionality may lead to a slight shift in the absorption spectrum. The UV-Vis spectrum of L-Alanine hydroxamate can be particularly useful for studying its complexation with metal ions, as the formation of metal-hydroxamate complexes often results in the appearance of new charge-transfer bands in the visible region.

Solubility and Stability

The solubility and stability of L-Alanine hydroxamate are critical parameters for its handling, formulation, and biological application.

Solubility
Stability

Hydroxamic acids can be susceptible to hydrolysis, and their stability is often pH-dependent.[10] Alanine-based copolypeptides have been shown to have stability that is influenced by pH.[11] It is anticipated that L-Alanine hydroxamate will be most stable in neutral to slightly acidic conditions and may undergo hydrolysis under strongly acidic or basic conditions.

Metal Chelation and Biological Activity

The hydroxamic acid moiety of L-Alanine hydroxamate is a key functional group responsible for its biological activity, primarily through its ability to chelate metal ions.

Metal Complexation

L-Alanine hydroxamic acid has been shown to form complexes with a variety of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Fe(III), and Al(III).[12] The formation constants of these complexes have been determined using pH-metric and spectrophotometric methods.[12] Copper(II) forms the most stable complexes among the divalent metal ions studied.[12]

Metal_Chelation cluster_0 L-Alanine Hydroxamate L_Ala_OH C(=O)NHOH Metal Metal Ion (e.g., Zn²⁺, Fe³⁺) L_Ala_OH->Metal Chelation Ala_backbone L-Alanine Backbone

References

Methodological & Application

Application Notes and Protocols for (R)-2-amino-N-hydroxypropanamide in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as L-alanine hydroxamate, is a small molecule derivative of the amino acid L-alanine. Structurally, it features a hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This chemical feature is of significant interest in biomedical research and drug development because hydroxamic acids are known to be potent chelators of metal ions, particularly zinc (Zn²⁺). Many enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), contain a zinc ion in their active site, which is crucial for their catalytic activity. Consequently, hydroxamic acid-containing compounds are widely investigated as inhibitors of these enzymes.

While specific data on the cellular effects of this compound is limited in publicly available literature, its structural similarity to other known enzyme inhibitors suggests potential applications in studying cellular processes regulated by metalloenzymes. These application notes provide a general framework for utilizing this compound in cell culture assays based on the established activities of similar hydroxamate compounds.

Hypothesized Mechanism of Action: Metalloenzyme Inhibition

The primary hypothesized mechanism of action for this compound is the inhibition of metalloenzymes. The hydroxamic acid moiety can act as a bidentate ligand, chelating the zinc ion within the enzyme's active site. This interaction disrupts the enzyme's ability to bind to its substrate and perform its catalytic function. Prominent families of enzymes that are susceptible to this mode of inhibition include:

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can result in hyperacetylation of histones, leading to a more open chromatin structure and the expression of tumor suppressor genes. Many HDAC inhibitors are hydroxamic acid derivatives.

  • Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. They are implicated in physiological processes like tissue remodeling, as well as pathological conditions such as cancer metastasis and arthritis.

The small and simple structure of this compound suggests it may act as a broad-spectrum, albeit potentially weak, inhibitor of these enzyme classes.

G Hypothesized Mechanism of this compound cluster_0 Cellular Environment cluster_1 Inhibitory Action cluster_2 Downstream Cellular Effects Compound This compound Binding Hydroxamic acid group chelates Zn²⁺ Compound->Binding Enters cell Enzyme Metalloenzyme (e.g., HDAC, MMP) with Zn²⁺ in active site Enzyme->Binding Inhibition Enzyme activity is blocked Binding->Inhibition Effects Altered gene expression (HDAC inh.) Reduced matrix degradation (MMP inh.) Decreased cell proliferation/viability Inhibition->Effects

Caption: Hypothesized mechanism of action for this compound.

Data Presentation

Due to the limited specific experimental data for this compound in the public domain, the following table presents hypothetical data to illustrate how results from cell culture assays could be summarized. These values are for illustrative purposes only and are based on the expected range of activities for small, simple hydroxamate inhibitors.

Cell LineAssay TypeParameterThis compoundReference Compound (e.g., SAHA)
HeLa (Cervical Cancer)Cell Viability (MTT)IC₅₀ (µM)1505
MCF-7 (Breast Cancer)Cell Viability (MTT)IC₅₀ (µM)2008
A549 (Lung Cancer)Cell Viability (MTT)IC₅₀ (µM)>50010
HeLa Nuclear ExtractHDAC Activity AssayIC₅₀ (µM)750.1
Recombinant MMP-2MMP Activity AssayIC₅₀ (µM)500.5

Experimental Protocols

The following are detailed, generalized protocols for assessing the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Count the cells and adjust the density to 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 250, 500 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used for the compound).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using appropriate software.

G Workflow for MTT Cell Viability Assay Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Dissolve Dissolve formazan with DMSO Incubate3->Dissolve Read Read absorbance at 570 nm Dissolve->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol provides a general method for measuring the inhibitory activity of this compound on HDAC enzymes using a commercially available fluorometric assay kit.

Materials:

  • This compound

  • HDAC Fluorometric Assay Kit (containing HDAC substrate, developer, and HeLa nuclear extract or recombinant HDAC enzyme)

  • Assay Buffer

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all kit components according to the manufacturer's instructions.

    • Prepare a stock solution of this compound and perform serial dilutions in assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well black plate, add the following to each well:

      • Assay Buffer

      • HeLa nuclear extract or recombinant HDAC enzyme

      • This compound at various concentrations (or a known HDAC inhibitor like SAHA as a positive control, and vehicle as a negative control).

    • Mix gently and pre-incubate for 10 minutes at 37°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the HDAC fluorogenic substrate to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution provided in the kit. This solution also generates the fluorescent signal from the deacetylated substrate.

    • Incubate at room temperature for 15 minutes.

  • Data Acquisition:

    • Measure the fluorescence using a microplate reader at the excitation and emission wavelengths specified in the kit's protocol.

    • Calculate the percentage of HDAC inhibition for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

G Workflow for In Vitro HDAC Inhibition Assay Start Start Prepare Prepare reagents and compound dilutions Start->Prepare Add_Enzyme Add HDAC enzyme and compound to plate Prepare->Add_Enzyme Pre_Incubate Pre-incubate 10 min Add_Enzyme->Pre_Incubate Add_Substrate Add fluorogenic substrate Pre_Incubate->Add_Substrate Incubate Incubate 30-60 min Add_Substrate->Incubate Add_Developer Add developer solution Incubate->Add_Developer Incubate_RT Incubate 15 min at RT Add_Developer->Incubate_RT Read Read fluorescence Incubate_RT->Read Analyze Calculate IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a fluorometric in vitro HDAC inhibition assay.

Conclusion

This compound represents a simple hydroxamic acid derivative with the potential for metalloenzyme inhibition. The provided application notes and protocols offer a foundational approach for researchers to begin investigating its biological activities in cell culture. It is recommended to perform preliminary dose-response experiments to determine the optimal concentration range for specific cell lines and assays. Further studies would be required to elucidate the precise molecular targets and cellular pathways affected by this compound.

Application Notes and Protocols for HDAC Inhibition Assay with L-Alanine Hydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[1]

L-Alanine hydroxamate is a small molecule inhibitor of histone deacetylases. Like other hydroxamate-based inhibitors, its mechanism of action involves the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs.[1][2] This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and non-histone proteins. The subsequent changes in gene expression can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][3]

These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity of L-Alanine hydroxamate on HDAC enzymes. Additionally, it outlines the key signaling pathways affected by HDAC inhibition.

Quantitative Data Summary

Due to the limited availability of specific IC50 data for L-Alanine hydroxamate against a broad panel of HDAC isoforms in publicly accessible literature, the following table presents data for structurally similar amide-based derivatives of β-alanine hydroxamic acid as a reference. These values can serve as an estimation for the potential potency of L-Alanine hydroxamate. It is highly recommended that researchers determine the specific IC50 values for L-Alanine hydroxamate against a panel of purified HDAC isoforms to ascertain its precise potency and selectivity profile.

Compound (Amide-linked β-alanine hydroxamic acid derivative)HDAC1 IC50 (µM)Reference Cell Line for Anti-proliferative ActivityAnti-proliferative Activity at 50µM (% inhibition)
Compound 2 >250 (40% inhibition at 250µM)BE(2)-C neuroblastoma57.0
Compound 3 38BE(2)-C neuroblastoma88.6
Compound 4 84BE(2)-C neuroblastoma78.9
Compound 5 68BE(2)-C neuroblastoma81.2
Compound 6 52BE(2)-C neuroblastoma84.5
Compound 7 45BE(2)-C neuroblastoma85.7

Data adapted from Liao, V., et al. (2012). Amide-based derivatives of β-alanine hydroxamic acid as histone deacetylase inhibitors: attenuation of potency through resonance effects. Bioorganic & Medicinal Chemistry Letters.[4]

Experimental Protocols

In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a method to measure the inhibitory effect of L-Alanine hydroxamate on the activity of a purified HDAC enzyme. The assay is based on the deacetylation of a fluorogenic substrate by the HDAC enzyme.

Materials:

  • L-Alanine hydroxamate

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Multichannel pipettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-Alanine hydroxamate in DMSO. Create a serial dilution of the compound in Assay Buffer to achieve a range of desired final concentrations.

    • Prepare a stock solution of the positive control (e.g., Trichostatin A) in DMSO and dilute in Assay Buffer.

    • Dilute the purified HDAC enzyme to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare the fluorogenic HDAC substrate in Assay Buffer according to the manufacturer's instructions.

    • Prepare the Developer solution according to the manufacturer's instructions.

  • Assay Plate Setup:

    • Add Assay Buffer to all wells.

    • Add the L-Alanine hydroxamate dilutions to the sample wells.

    • Add the positive control dilutions to the positive control wells.

    • Add Assay Buffer with an equivalent percentage of DMSO to the no-inhibitor control wells.

    • Add Assay Buffer to the blank wells (no enzyme).

  • Enzyme Addition and Incubation:

    • Add the diluted HDAC enzyme to all wells except the blank wells.

    • Mix the plate gently by tapping or on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for 30-60 minutes. The incubation time may need to be optimized.

  • Substrate Addition and Reaction:

    • Add the fluorogenic HDAC substrate to all wells.

    • Mix the plate gently.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Development and Fluorescence Measurement:

    • Add the Developer solution to all wells.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of L-Alanine hydroxamate using the following formula: % Inhibition = 100 x [1 - (Fluorescence of sample well / Fluorescence of no-inhibitor control well)]

    • Plot the percentage of inhibition against the logarithm of the L-Alanine hydroxamate concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

HDAC_Inhibition_Assay_Workflow Experimental Workflow: HDAC Inhibition Assay prep Reagent Preparation (L-Alanine Hydroxamate, Enzyme, Substrate) plate Assay Plate Setup (Inhibitor, Controls) prep->plate enzyme Add HDAC Enzyme plate->enzyme inc1 Incubate (37°C, 30-60 min) enzyme->inc1 substrate Add Fluorogenic Substrate inc1->substrate inc2 Incubate (37°C, 30-60 min) substrate->inc2 developer Add Developer Solution inc2->developer inc3 Incubate (RT, 15-30 min) developer->inc3 read Measure Fluorescence (Ex: 355nm, Em: 460nm) inc3->read analyze Data Analysis (Calculate % Inhibition, IC50) read->analyze

Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.

Signaling Pathways

HDAC Inhibition and Apoptosis Induction

HDAC_Apoptosis_Pathway Signaling Pathway: HDAC Inhibition and Apoptosis HDACi L-Alanine Hydroxamate (HDAC Inhibitor) HDAC HDACs HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Bax_Bak Bax, Bak Upregulation Gene_Expression->Bax_Bak Bcl2_BclxL Bcl-2, Bcl-xL Downregulation Gene_Expression->Bcl2_BclxL Apoptosis Apoptosis p21->Apoptosis Contributes to Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Caspase_3->Apoptosis

Caption: HDAC inhibition leads to apoptosis via altered gene expression.

HDAC Inhibition and Cell Cycle Regulation

HDAC_Cell_Cycle_Pathway Signaling Pathway: HDAC Inhibition and Cell Cycle HDACi L-Alanine Hydroxamate (HDAC Inhibitor) HDAC HDACs HDACi->HDAC Inhibits Acetylation Increased Histone Acetylation HDACi->Acetylation Histones Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Cyclin_CDK Cyclin/CDK Complexes (e.g., Cyclin E/CDK2) p21->Cyclin_CDK Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) p21->Cell_Cycle_Arrest Rb Rb Phosphorylation Cyclin_CDK->Rb Phosphorylates G1_S_Transition G1/S Phase Progression Cyclin_CDK->G1_S_Transition Promotes E2F E2F Release Rb->E2F Inhibits E2F->G1_S_Transition Promotes

Caption: HDAC inhibition induces cell cycle arrest, primarily at the G1/S checkpoint.

References

Application of (R)-2-amino-N-hydroxypropanamide in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-N-hydroxypropanamide, also known as L-alanine hydroxamate, is a small molecule belonging to the hydroxamic acid class of compounds. While specific studies on its direct application in cancer cell lines are not extensively available in the current body of scientific literature, its structural features suggest a potential role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of anti-cancer agents that interfere with the function of histone deacetylases, leading to an increase in histone acetylation and subsequent modulation of gene expression.[1][2] This document provides a generalized framework for the application and study of this compound in cancer cell line research, based on established protocols for similar hydroxamic acid-based HDAC inhibitors.

Introduction

Epigenetic modifications, such as histone acetylation, play a crucial role in the regulation of gene expression, and their dysregulation is a hallmark of cancer.[1] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of key tumor suppressor genes.[3] Inhibitors of HDACs can reverse this process, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

This compound contains a hydroxamic acid functional group, which is a key pharmacophore for chelating the zinc ion in the active site of HDAC enzymes.[2] This structural similarity to known HDAC inhibitors suggests that it may exhibit anti-proliferative activity against various cancer cell lines. The following sections provide hypothetical experimental protocols and data presentation formats to guide the investigation of this compound's potential as an anti-cancer agent.

Data Presentation

As no specific quantitative data for this compound is currently available, the following table is a template for summarizing hypothetical results from cytotoxicity assays.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Control)
MCF-7Breast AdenocarcinomaData to be determinedData to be determined
MDA-MB-231Breast AdenocarcinomaData to be determinedData to be determined
A549Lung CarcinomaData to be determinedData to be determined
HCT116Colorectal CarcinomaData to be determinedData to be determined
HeLaCervical AdenocarcinomaData to be determinedData to be determined

Caption: Table 1. Hypothetical IC₅₀ values of this compound against various cancer cell lines.

Experimental Protocols

The following are generalized protocols for key experiments to assess the anti-cancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549)

  • This compound (stock solution in DMSO or PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the compound induces apoptosis.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Protocol 3: HDAC Activity Assay

This protocol is to determine if this compound inhibits HDAC activity.

Materials:

  • Nuclear extract from cancer cells or recombinant HDAC enzymes

  • HDAC Fluorimetric Assay Kit

  • This compound

  • Trichostatin A (TSA) or SAHA (positive control)

Procedure:

  • Follow the manufacturer's instructions for the HDAC fluorimetric assay kit.

  • Incubate the nuclear extract or recombinant HDAC enzyme with the fluorogenic substrate and various concentrations of this compound.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percentage of HDAC inhibition and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the potential mechanism of action and experimental workflows.

G Potential Mechanism of Action of this compound HDAC Histone Deacetylase (HDAC) DeacetylatedHistone Deacetylated Histone HDAC->DeacetylatedHistone Deacetylation AcetylatedHistone Acetylated Histone AcetylatedHistone->HDAC GeneExpression Tumor Suppressor Gene Expression AcetylatedHistone->GeneExpression Activation DeacetylatedHistone->GeneExpression Repression Compound This compound Compound->HDAC Inhibition Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Potential HDAC Inhibition by this compound.

G Experimental Workflow for Cytotoxicity Assessment start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound seed_cells->treat_cells incubate Incubate for 48-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure Measure Absorbance mtt_assay->measure analyze Calculate IC50 Value measure->analyze end End analyze->end

Caption: Workflow for Determining IC₅₀ Values.

Conclusion

While direct experimental evidence for the application of this compound in cancer cell lines is currently limited, its chemical structure strongly suggests potential as an HDAC inhibitor. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to investigate its anti-cancer properties. Further studies are warranted to elucidate its specific mechanism of action, determine its efficacy in various cancer models, and explore its potential as a novel therapeutic agent.

References

Application Notes and Protocols: Western Blot for Histone Acetylation Following L-Alanine Hydroxamate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blotting to detect changes in histone acetylation in response to treatment with L-Alanine hydroxamate, a known histone deacetylase (HDAC) inhibitor.

Introduction

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression.[1][2][3][4] This process is dynamically controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[2][4] HATs add acetyl groups to lysine residues on histone tails, which neutralizes their positive charge and weakens the interaction between histones and DNA. This leads to a more open chromatin structure, facilitating gene transcription.[1][2] Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure and transcriptional repression.[1][4][5]

L-Alanine hydroxamate belongs to the class of hydroxamate-based HDAC inhibitors.[6][7][8] These inhibitors function by chelating the zinc ion present in the active site of class I and II HDACs, thereby inhibiting their enzymatic activity.[6][7][8] This inhibition leads to an accumulation of acetylated histones, which can, in turn, induce changes in gene expression, leading to cell cycle arrest, differentiation, or apoptosis in cancer cells.[2][5][9] Western blotting is a widely used and effective technique to detect and quantify these changes in global histone acetylation levels.[10]

Signaling Pathway

The mechanism of action of L-Alanine hydroxamate involves the direct inhibition of HDACs, leading to an increase in histone acetylation and subsequent downstream effects on gene expression.

HistoneAcetylationPathway cluster_0 Cellular Response cluster_1 Chromatin State cluster_2 Enzymatic Regulation Gene Expression Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis Histone Acetylation Histone Acetylation Open Chromatin Open Chromatin Histone Acetylation->Open Chromatin HDACs HDACs Histone Acetylation->HDACs Open Chromatin->Gene Expression HATs HATs HATs->Histone Acetylation Adds Acetyl Groups L-Alanine Hydroxamate L-Alanine Hydroxamate L-Alanine Hydroxamate->HDACs Inhibits

Caption: L-Alanine hydroxamate inhibits HDACs, increasing histone acetylation and promoting gene expression.

Experimental Workflow

The overall workflow for the Western blot protocol involves cell culture and treatment, histone extraction, protein quantification, gel electrophoresis, protein transfer, immunodetection, and finally, data analysis.

Caption: Western blot workflow for analyzing histone acetylation after L-Alanine hydroxamate treatment.

Detailed Experimental Protocols

I. Cell Culture and Treatment
  • Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of L-Alanine hydroxamate. Include a vehicle-treated control (e.g., DMSO). The treatment duration can vary, but a 24-hour incubation is a common starting point.[11]

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

II. Histone Extraction (Acid Extraction Method)

This method is effective for enriching histone proteins.[12][13]

  • Lysis: Resuspend the cell pellet in a hypotonic lysis buffer.

  • Acidification: Add hydrochloric acid (HCl) to a final concentration of 0.4 N and incubate on a rocker at 4°C overnight to extract histones.[14]

  • Precipitation: Centrifuge to pellet the cellular debris. Transfer the supernatant containing the histones to a new tube and precipitate the proteins with trichloroacetic acid (TCA) or acetone.[12][13]

  • Washing and Solubilization: Wash the protein pellet with ice-cold acetone and then air-dry. Resuspend the histone pellet in distilled water or a suitable buffer.[12]

III. Protein Quantification
  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

IV. SDS-PAGE
  • Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer.[11] Heat the samples at 95°C for 5 minutes.[15]

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to achieve good resolution of the low molecular weight histone proteins.[11] Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.[15]

V. Protein Transfer
  • Membrane Selection: Use a nitrocellulose membrane with a 0.2 µm pore size for optimal retention of small histone proteins.[15][16]

  • Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[15]

  • Staining (Optional): After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[15]

VI. Immunodetection
  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[15]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone of interest (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in the blocking buffer.[11][17] Incubation is typically performed overnight at 4°C with gentle agitation.[15][16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[12]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.[15]

  • Final Washes: Repeat the washing steps as described above.

VII. Signal Detection and Data Analysis
  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against a total histone (e.g., anti-Histone H3) or another loading control like β-actin to normalize the data.[11]

  • Densitometry: Quantify the band intensities using image analysis software.[11] Normalize the intensity of the acetylated histone band to the corresponding total histone or loading control band.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in a table to facilitate comparison between different treatment conditions.

Treatment GroupConcentrationNormalized Acetyl-Histone H3 Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control0 µM1.00 ± 0.121.0
L-Alanine Hydroxamate1 µM2.50 ± 0.252.5
L-Alanine Hydroxamate5 µM4.75 ± 0.414.75
L-Alanine Hydroxamate10 µM7.20 ± 0.687.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary. Similar increases in histone acetylation have been observed with other HDAC inhibitors like Trichostatin A (TSA).[14]

Recommended Antibodies

A variety of commercially available antibodies are suitable for detecting acetylated histones. It is crucial to use antibodies that have been validated for Western blotting.

TargetHost SpeciesSupplierCatalog Number (Example)
Acetyl-Histone H3 (Lys9/Lys14)RabbitCell Signaling Technology#9677[18]
Acetyl-Histone H4RabbitMillipore#06-598[11]
Histone H3RabbitNovus BiologicalsNB21-1062[19]
Histone H3 (pan-acetyl)RabbitProteintech13959-1-AP[20]
Histone H3 Acetylation Panel-EpigenTekA-4023[21]

Troubleshooting

ProblemPossible CauseSolution
No or weak signal Inefficient protein transferUse a 0.2 µm nitrocellulose membrane.[15][16] Confirm transfer with Ponceau S staining.
Insufficient antibody concentrationOptimize the primary and secondary antibody dilutions.
Inactive ECL substrateUse fresh ECL substrate.
High background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highReduce the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Primary antibody cross-reactivityUse a more specific primary antibody. Perform a BLAST search of the immunogen sequence.
Protein degradationAdd protease inhibitors to the lysis buffer.
Uneven bands Uneven protein loadingEnsure accurate protein quantification and equal loading in all lanes.
Air bubbles during transferCarefully remove any air bubbles between the gel and the membrane during the transfer setup.

References

Application Notes and Protocols for Testing (R)-2-amino-N-hydroxypropanamide (L-Alanosine) Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, more commonly known as L-Alanosine (also referred to as SDX-102 or NSC-153353), is an antimetabolite antibiotic derived from Streptomyces alanosinicus.[1][2][3][4] It functions as an inhibitor of adenylosuccinate synthetase, a crucial enzyme in the de novo purine biosynthesis pathway.[1][3][4] This mechanism of action makes it particularly effective against tumor cells with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP), which is essential for the purine salvage pathway.[3][4][5] MTAP deficiency is a common occurrence in various cancers, including glioblastoma, pancreatic cancer, and non-small cell lung cancer (NSCLC), making L-Alanosine a targeted therapeutic candidate for these malignancies.

These application notes provide detailed protocols for evaluating the in vivo efficacy of L-Alanosine in established animal models of glioblastoma, pancreatic cancer, and NSCLC.

Mechanism of Action: Targeting MTAP-Deficient Cancers

L-Alanosine's selective antitumor activity stems from its ability to disrupt the synthesis of adenosine, a fundamental building block of DNA and RNA. In healthy cells and MTAP-proficient cancer cells, the purine salvage pathway can compensate for the inhibition of de novo synthesis. However, in MTAP-deficient cancer cells, this salvage pathway is non-functional, leading to a critical shortage of purines and subsequent cell death.

Alanosine_Mechanism_of_Action cluster_DeNovo De Novo Purine Synthesis cluster_Salvage Purine Salvage Pathway IMP Inosine Monophosphate (IMP) ADSS Adenylosuccinate Synthetase IMP->ADSS Aspartate, GTP Adenylosuccinate Adenylosuccinate ADSS->Adenylosuccinate Alanosine L-Alanosine Alanosine->ADSS AMP Adenosine Monophosphate (AMP) Adenylosuccinate->AMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA MTA Methylthioadenosine (MTA) MTAP MTAP MTA->MTAP Adenine Adenine MTAP->Adenine Adenine->DNA_RNA MTAP_deficient MTAP-Deficient Cancer Cell

Figure 1: Mechanism of action of L-Alanosine in MTAP-deficient cancer cells.

Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for the preclinical evaluation of L-Alanosine. Xenograft models using human cancer cell lines with known MTAP status implanted into immunodeficient mice are the most common and relevant models.

Glioblastoma (GBM) Orthotopic Xenograft Model

This model recapitulates the growth of human glioblastoma in the brain and is suitable for assessing the efficacy of drugs that can cross the blood-brain barrier.

Experimental Protocol:

  • Animal Strain: Athymic Nude Mice (e.g., NU/J, female, 6-8 weeks old).

  • Cell Line: MTAP-deficient human glioblastoma cell line (e.g., GBM12-0160) engineered to express luciferase for in vivo imaging.

  • Tumor Induction:

    • Anesthetize the mouse using isoflurane.

    • Secure the mouse in a stereotactic frame.

    • Create a small burr hole in the skull over the desired injection site (e.g., right caudate nucleus).

    • Slowly inject 1 x 10^5 GBM cells suspended in 5 µL of a 1:3 mixture of methylcellulose and media into the brain parenchyma.[2]

    • Close the incision with a suture or surgical glue.

  • Treatment Protocol:

    • Allow tumors to establish for approximately 4 weeks post-implantation. Monitor tumor growth weekly via bioluminescent imaging after intraperitoneal (IP) injection of D-luciferin (15 mg/kg).[2]

    • Randomize mice into treatment and control groups (n=5-10 mice per group).

    • Administer L-Alanosine at a dose of 150 mg/kg via IP injection, three times a week .[2]

    • The control group should receive a vehicle control (e.g., saline) following the same schedule.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition, measured by weekly bioluminescence imaging.

    • Secondary: Overall survival.

    • Optional: At the end of the study, harvest brains for histological and immunohistochemical analysis of tumor morphology and proliferation markers (e.g., Ki-67).

Quantitative Data Summary:

ParameterVehicle ControlL-Alanosine (150 mg/kg)
Tumor Bioluminescence (photons/sec) Record weekly measurementsRecord weekly measurements
Median Survival (days) Record median survivalRecord median survival
Tumor Growth Inhibition (%) -Calculate based on bioluminescence

digraph "GBM_Xenograft_Workflow" {
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start -> cell_culture; cell_culture -> tumor_induction; tumor_induction -> tumor_growth; tumor_growth -> imaging_baseline; imaging_baseline -> randomization; randomization -> treatment; treatment -> imaging_monitoring [label="Repeat for\nstudy duration"]; imaging_monitoring -> endpoint; endpoint -> end; }

Figure 2: Experimental workflow for the GBM orthotopic xenograft model.

Pancreatic Cancer Orthotopic Xenograft Model

This model is crucial for studying pancreatic ductal adenocarcinoma (PDAC), a cancer type with a high prevalence of MTAP deletion.

Experimental Protocol:

  • Animal Strain: Athymic Nude Mice or SCID mice (female, 6-8 weeks old).

  • Cell Line: MTAP-deficient human pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2).

  • Tumor Induction:

    • Anesthetize the mouse.

    • Make a small abdominal incision to expose the pancreas.

    • Inject 1 x 10^6 pancreatic cancer cells in 50 µL of a 1:1 mixture of media and Matrigel directly into the pancreas.

    • Close the abdominal wall and skin with sutures.

  • Treatment Protocol:

    • Allow tumors to establish for 1-2 weeks.

    • Randomize mice into treatment and control groups.

    • Administer L-Alanosine at a dose of 150 mg/kg via IP injection, three times a week .

    • The control group receives a vehicle control.

  • Efficacy Endpoints:

    • Primary: Tumor volume, measured by ultrasound or caliper measurements at the study endpoint.

    • Secondary: Overall survival, incidence of metastasis.

    • Optional: Harvest tumors for histopathology and biomarker analysis.

Quantitative Data Summary:

ParameterVehicle ControlL-Alanosine (150 mg/kg)
Tumor Volume (mm³) Record at endpointRecord at endpoint
Median Survival (days) Record median survivalRecord median survival
Metastasis Incidence (%) Record percentage of mice with metastasesRecord percentage of mice with metastases
Non-Small Cell Lung Cancer (NSCLC) Subcutaneous Xenograft Model

The subcutaneous model is less invasive and allows for easy monitoring of tumor growth, making it suitable for initial efficacy screening.

Experimental Protocol:

  • Animal Strain: Athymic Nude Mice (female, 6-8 weeks old).

  • Cell Line: MTAP-deficient human NSCLC cell line (e.g., A549, H358).

  • Tumor Induction:

    • Resuspend 2-5 x 10^6 NSCLC cells in 100-200 µL of a 1:1 mixture of media and Matrigel.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Treatment Protocol:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer L-Alanosine at a dose of 150 mg/kg via IP injection, three times a week .

    • The control group receives a vehicle control.

  • Efficacy Endpoints:

    • Primary: Tumor volume, measured 2-3 times per week with calipers (Volume = (length x width²)/2).

    • Secondary: Tumor weight at the end of the study.

    • Optional: Analysis of tumor tissue for pharmacodynamic markers.

Quantitative Data Summary:

ParameterVehicle ControlL-Alanosine (150 mg/kg)
Tumor Volume (mm³) Record measurements over timeRecord measurements over time
Tumor Weight (mg) at Endpoint Record final tumor weightRecord final tumor weight
Tumor Growth Delay (days) -Calculate time for tumors to reach a specific volume

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Figure 3: Logical workflow for a typical xenograft efficacy study.

Conclusion

The provided protocols offer a framework for the preclinical evaluation of L-Alanosine in relevant cancer models. The key to successful efficacy studies with L-Alanosine lies in the use of MTAP-deficient cancer cell lines. The dosing regimen of 150 mg/kg administered intraperitoneally three times a week has shown efficacy in a glioblastoma model and can serve as a starting point for other tumor types.[2] Careful monitoring of tumor growth and animal welfare is essential for obtaining robust and reproducible data to support the clinical development of this promising targeted therapy.

References

Application Note: Quantification of L-Alanine Hydroxamate in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of L-Alanine hydroxamate in plasma. The protocol employs a straightforward protein precipitation step for sample preparation, followed by a rapid and selective chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other drug development applications requiring accurate measurement of L-Alanine hydroxamate in a biological matrix.

Introduction

L-Alanine hydroxamate is a molecule of interest in pharmaceutical research due to the therapeutic potential of hydroxamic acids. To support preclinical and clinical development, a reliable bioanalytical method for its quantification in plasma is essential. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalysis.[1] This application note provides a detailed protocol for the determination of L-Alanine hydroxamate in plasma, including sample preparation, chromatographic conditions, and mass spectrometric parameters. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.[2][3][4]

Experimental

Materials and Reagents
  • L-Alanine hydroxamate (analytical standard)

  • L-Alanine hydroxamate-D4 (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (K2EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of L-Alanine hydroxamate from plasma.[5][6][7]

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add 200 µL of methanol containing the internal standard (L-Alanine hydroxamate-D4) at a concentration of 100 ng/mL.

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reverse-phase column.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection in positive ion mode.

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
L-Alanine hydroxamate105.144.12015
L-Alanine hydroxamate-D4 (IS)109.148.12015

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and recovery.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels (Low, Medium, and High).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC56.83.28.14.5
MQC504.5-1.86.2-0.9
HQC5003.10.54.91.2

Recovery: The extraction recovery of L-Alanine hydroxamate from plasma was determined at three QC levels.

QC LevelConcentration (ng/mL)Mean Recovery (%)
LQC588.2
MQC5091.5
HQC50093.1

Stability: The stability of L-Alanine hydroxamate in plasma was assessed under various conditions. Due to the potential for enzymatic degradation of hydroxamates, prompt sample processing and storage at -80°C is recommended.[8][9][10]

Stability ConditionDurationStability (%)
Bench-top (Room Temp)4 hours95.8
Freeze-Thaw3 cycles92.4
Long-term (-80°C)30 days97.1

Protocol Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard in Methanol (200 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 centrifuge Centrifuge (13,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

References

Application Notes and Protocols for In Vitro Neuroprotection Assays Using (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the neuroprotective potential of (R)-2-amino-N-hydroxypropanamide in vitro. The document outlines experimental models of neurodegeneration and key assays to quantify neuroprotection.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Key mechanisms contributing to neuronal cell death include excitotoxicity, oxidative stress, and apoptosis. This compound is a compound of interest for its potential neuroprotective effects. These notes describe standard in vitro assays to investigate its efficacy in mitigating neuronal damage induced by various insults.

In Vitro Models of Neurodegeneration

A variety of in vitro models can be used to simulate the cellular environment of neurodegeneration and to screen for neuroprotective compounds.[1][2][3][4] Common models include primary neuronal cultures, immortalized neuronal cell lines, and human induced pluripotent stem cell (iPSC)-derived neurons.[1][3][5] The choice of model depends on the specific research question and desired translational relevance.

Glutamate-Induced Excitotoxicity

Excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to an influx of calcium ions, triggering downstream cytotoxic cascades.[6][7] This process, known as excitotoxicity, is a key mechanism in several neurodegenerative diseases.[5][7] In vitro, excitotoxicity can be induced by exposing neuronal cultures to high concentrations of glutamate.[5][6][8][9]

Oxidative Stress Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a major contributor to neuronal damage in neurodegenerative disorders.[10][11][12] In vitro models of oxidative stress often involve the application of agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP) to induce cellular damage.[11][13]

Assessment of Neuroprotection

The neuroprotective effects of this compound can be quantified by measuring cell viability and cytotoxicity in the presence of a neurotoxic insult.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[13][14][15][16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16] The amount of formazan produced is proportional to the number of living cells.[16]

Cytotoxicity Assessment (LDH Assay)

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[17][18][19][20] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, a hallmark of late-stage apoptosis and necrosis.[17]

Experimental Protocols

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Objective: To evaluate the neuroprotective effect of this compound against glutamate-induced excitotoxicity.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • This compound

  • L-glutamic acid

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • Plate reader

Procedure:

  • Seed primary cortical neurons at a density of 2.5 x 10⁴ cells/well in a 96-well plate and culture for 5-7 days.[13]

  • Pre-treat the neurons with varying concentrations of this compound for 24 hours.

  • Induce excitotoxicity by adding L-glutamate to a final concentration of 100 µM for 24 hours.[8]

  • Assess cell viability using the MTT assay. a. Add 10 µL of MTT reagent to each well. b. Incubate for 2-4 hours at 37°C.[15] c. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] d. Measure the absorbance at 570 nm using a plate reader.[14][15]

Protocol 2: Oxidative Stress-Induced Neurotoxicity and LDH Assay

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium with 10% FBS

  • 96-well plates

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells at a density of 1 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight.

  • Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM for 24 hours.

  • Measure LDH release into the culture medium. a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[17] b. Add 50 µL of the LDH assay reaction mixture to each well.[17] c. Incubate for 30-60 minutes at room temperature in the dark.[17][18] d. Add 50 µL of stop solution.[17] e. Measure the absorbance at 490 nm.[17][20]

Data Presentation

Quantitative data from the neuroprotection assays should be summarized in tables for clear comparison.

Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Excitotoxicity

Treatment GroupConcentrationCell Viability (% of Control)
Control-100 ± 5.2
Glutamate (100 µM)-45 ± 3.8
Glutamate + this compound1 µM58 ± 4.1
Glutamate + this compound10 µM75 ± 5.5
Glutamate + this compound100 µM89 ± 4.9

Data are presented as mean ± SEM.

Table 2: Effect of this compound on H₂O₂-Induced Cytotoxicity

Treatment GroupConcentrationLDH Release (% of Maximum)
Control-12 ± 2.1
H₂O₂ (200 µM)-85 ± 6.3
H₂O₂ + this compound1 µM68 ± 5.7
H₂O₂ + this compound10 µM45 ± 4.2
H₂O₂ + this compound100 µM25 ± 3.5

Data are presented as mean ± SEM.

Signaling Pathways in Neurodegeneration

Understanding the underlying molecular pathways of neurodegeneration is crucial for developing targeted therapies.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key process in neuronal cell death.[21] It is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members.[22][23][24][25] Upon receiving an apoptotic stimulus, pro-apoptotic proteins induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c.[21][24] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase in this pathway.[26][27][28] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[26][27][29][30]

Intrinsic_Apoptosis_Pathway cluster_stress Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_caspase Caspase Cascade Stress e.g., DNA damage, Oxidative Stress Bax Bax, Bak (Pro-apoptotic) Stress->Bax Activates Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibits MOMP MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway highlighting the roles of the Bcl-2 family and caspases.

Experimental Workflow for Neuroprotection Assay

The general workflow for an in vitro neuroprotection assay involves cell culture, treatment with the test compound, induction of neurotoxicity, and subsequent assessment of cell viability or cytotoxicity.

Experimental_Workflow start Start cell_culture Seed Neuronal Cells in 96-well Plate start->cell_culture treatment Pre-treat with This compound cell_culture->treatment insult Induce Neurotoxicity (e.g., Glutamate, H₂O₂) treatment->insult assay Perform Viability/Cytotoxicity Assay (e.g., MTT, LDH) insult->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for an in vitro neuroprotection assay.

Glutamate-Induced Excitotoxicity Pathway

Glutamate-induced excitotoxicity is initiated by the overactivation of NMDA receptors, leading to a massive influx of Ca²⁺. This calcium overload triggers a cascade of detrimental events, including the activation of nitric oxide synthase (nNOS), mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, cell death.[7]

Excitotoxicity_Pathway cluster_downstream Downstream Effects Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx nNOS nNOS Activation → NO Production Ca_influx->nNOS Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys Cell_death Neuronal Cell Death nNOS->Cell_death ROS ROS Production Mito_dys->ROS ROS->Cell_death

Caption: Signaling pathway of glutamate-induced excitotoxicity.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by L-Alanine Hydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine hydroxamate is a novel compound with potential therapeutic applications, and understanding its mechanism of action is crucial for its development as a drug candidate. One of the key aspects of characterizing a potential anti-cancer agent is its ability to induce apoptosis, or programmed cell death. Flow cytometry is a powerful and versatile technique for the rapid and quantitative analysis of apoptosis in cell populations.

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by L-Alanine hydroxamate. The protocols detailed herein are based on established methods for assessing apoptosis and can be adapted for various cell lines and experimental conditions. While specific quantitative data for L-Alanine hydroxamate is not yet widely available, this document presents representative data and signaling pathways based on the known effects of other hydroxamic acid-containing compounds, which are often histone deacetylase (HDAC) inhibitors.[1] This information is intended to serve as a valuable resource for researchers initiating studies on L-Alanine hydroxamate.

Putative Signaling Pathway for L-Alanine Hydroxamate-Induced Apoptosis

Many hydroxamic acid derivatives induce apoptosis by inhibiting histone deacetylases (HDACs).[1] This leads to an accumulation of acetylated histones and non-histone proteins, which in turn alters gene expression, leading to cell cycle arrest and apoptosis.[1][2] The apoptotic response to HDAC inhibitors can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

G L_Alanine_Hydroxamate L-Alanine Hydroxamate HDAC HDAC L_Alanine_Hydroxamate->HDAC Inhibition Histone_Acetylation ↑ Histone Acetylation p53_Acetylation ↑ p53 Acetylation (and other non-histone proteins) Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p53_Acetylation->Gene_Expression p21 ↑ p21 Gene_Expression->p21 Bax_Bak ↑ Bax, Bak (Pro-apoptotic) Gene_Expression->Bax_Bak Bcl2_BclxL ↓ Bcl-2, Bcl-xL (Anti-apoptotic) Gene_Expression->Bcl2_BclxL Death_Receptors ↑ Death Receptors (e.g., Fas, TRAIL-R) Gene_Expression->Death_Receptors Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p21->Cell_Cycle_Arrest Mitochondria Mitochondria Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3

Caption: Putative signaling pathway of L-Alanine hydroxamate-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

A typical workflow for analyzing L-Alanine hydroxamate-induced apoptosis using flow cytometry involves several key steps, from cell culture and treatment to data acquisition and analysis.

G start Start: Cell Culture treatment Treatment with L-Alanine Hydroxamate start->treatment harvest Harvest Cells (Trypsinization for adherent cells) treatment->harvest wash Wash Cells with PBS harvest->wash staining Staining with Apoptosis Detection Reagents (e.g., Annexin V-FITC and PI) wash->staining acquisition Data Acquisition by Flow Cytometry staining->acquisition analysis Data Analysis (Quantification of Apoptotic Cells) acquisition->analysis end End: Results Interpretation analysis->end

Caption: General experimental workflow for flow cytometry analysis of apoptosis.

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data for the effects of L-Alanine hydroxamate on a hypothetical cancer cell line. These values are based on typical results observed with other hydroxamic acid-based HDAC inhibitors.[4]

Table 1: Dose-Dependent Induction of Apoptosis by L-Alanine Hydroxamate (48h Treatment)

L-Alanine Hydroxamate (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)95.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
185.6 ± 3.58.1 ± 1.26.3 ± 0.914.4 ± 2.1
562.3 ± 4.220.5 ± 2.817.2 ± 2.537.7 ± 5.3
1035.8 ± 5.135.2 ± 4.529.0 ± 4.164.2 ± 8.6

Table 2: Time-Course of Apoptosis Induction by L-Alanine Hydroxamate (10 µM)

Treatment Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.31.8 ± 0.23.9 ± 0.5
1280.4 ± 3.912.3 ± 1.97.3 ± 1.119.6 ± 3.0
2465.7 ± 4.821.8 ± 3.212.5 ± 1.834.3 ± 5.0
4835.8 ± 5.135.2 ± 4.529.0 ± 4.164.2 ± 8.6

Table 3: Effect of L-Alanine Hydroxamate on Cell Cycle Distribution (48h Treatment)

L-Alanine Hydroxamate (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptotic) (%)
0 (Control)55.4 ± 2.830.1 ± 1.914.5 ± 1.12.1 ± 0.4
540.2 ± 3.125.8 ± 2.234.0 ± 2.915.5 ± 1.8
1028.9 ± 2.518.3 ± 1.752.8 ± 4.328.7 ± 2.6

Table 4: Effect of L-Alanine Hydroxamate on Mitochondrial Membrane Potential (ΔΨm) (24h Treatment)

L-Alanine Hydroxamate (µM)Cells with High ΔΨm (%)Cells with Low ΔΨm (%)
0 (Control)92.5 ± 3.27.5 ± 0.9
568.3 ± 4.531.7 ± 2.8
1041.7 ± 5.158.3 ± 4.7

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized water

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight. Treat the cells with varying concentrations of L-Alanine hydroxamate for the desired time periods. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently wash with PBS and detach using trypsin-EDTA. For suspension cells, proceed directly to collection. Collect all cells, including those in the supernatant (which may contain apoptotic cells), by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. For data analysis, quadrant gates should be set based on unstained and single-stained controls.

    • Lower-left quadrant (Annexin V- / PI-): Live cells

    • Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V- / PI+): Necrotic cells

Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm) using JC-1

Principle: The JC-1 dye is a lipophilic cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[5] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization, a hallmark of early apoptosis.

Materials:

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Cell culture medium

  • PBS

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 1.

  • JC-1 Staining: Resuspend the cell pellet in 0.5 mL of pre-warmed cell culture medium containing JC-1 dye at the recommended concentration (typically 1-10 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Centrifuge the cells at 400 x g for 5 minutes and wash once with 2 mL of pre-warmed PBS.

  • Resuspension: Resuspend the cell pellet in 0.5 mL of PBS.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Detect the green fluorescence of JC-1 monomers in the FITC channel (or equivalent) and the red fluorescence of JC-1 aggregates in the PE channel (or equivalent). A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: Propidium iodide stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Apoptotic cells will have a fractional DNA content and will appear as a "sub-G1" peak.[6]

Materials:

  • Propidium Iodide Staining Solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • PBS

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Washing: Harvest and wash the cells with PBS as described in Protocol 1.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Gates can be set to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The protocols and representative data provided in these application notes offer a robust framework for investigating the apoptotic effects of L-Alanine hydroxamate. By employing these flow cytometry-based assays, researchers can effectively quantify apoptosis, assess changes in mitochondrial membrane potential, and analyze cell cycle distribution, thereby gaining critical insights into the compound's mechanism of action. This information is invaluable for the preclinical development of L-Alanine hydroxamate as a potential therapeutic agent.

References

Application Notes and Protocols for Crystallization of Proteins with (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-amino-N-hydroxypropanamide, also known as L-alanine hydroxamate, is a small molecule of significant interest in drug discovery, particularly as a potential inhibitor for metalloenzymes. Its chemical structure, featuring a hydroxamate group, suggests a strong potential for chelating metal ions, such as zinc, which are often found in the active sites of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). The determination of the three-dimensional structure of a target protein in complex with this compound through X-ray crystallography is a critical step in understanding its mechanism of action and in guiding structure-based drug design efforts.

These application notes provide a comprehensive guide for researchers aiming to crystallize proteins in complex with this compound. While, to date, no specific crystal structure of a protein in complex with this compound is publicly available in the Protein Data Bank (PDB), this document outlines generalized protocols and best practices derived from successful crystallizations of proteins with structurally similar hydroxamate inhibitors.

Rationale for Co-crystallization with this compound

Co-crystallization, the process of crystallizing a protein in the presence of a ligand, is often the preferred method for obtaining a protein-ligand complex structure. This is particularly true when the ligand induces a conformational change in the protein upon binding, which might not be achievable by soaking the ligand into pre-formed apo-protein crystals. For inhibitors like this compound, which are expected to bind in the active site and potentially stabilize the protein, co-crystallization can be a highly effective strategy.

Target Protein Classes

Based on the chemical properties of this compound, the primary protein targets for co-crystallization studies include:

  • Zinc-dependent Metalloproteinases: This large family of enzymes, including MMPs and ADAMs (A Disintegrin and Metalloproteinase), plays a crucial role in tissue remodeling and is implicated in diseases such as cancer and arthritis. The hydroxamate moiety of this compound can act as a potent zinc-binding group, inhibiting the catalytic activity of these enzymes.

  • Histone Deacetylases (HDACs): HDACs are key regulators of gene expression and are important targets in cancer therapy. Class I, II, and IV HDACs are zinc-dependent enzymes, making them susceptible to inhibition by hydroxamate-containing compounds[1].

  • Aminopeptidases: These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential. Some aminopeptidases are metalloenzymes that can be targeted by amino acid hydroxamates[2].

Data Presentation: Representative Crystallization Conditions for Metalloproteinases with Hydroxamate Inhibitors

The following table summarizes representative crystallization conditions for metalloproteinases in complex with hydroxamate inhibitors, which can serve as a starting point for designing experiments with this compound.

Protein TargetInhibitorPDB IDResolution (Å)Crystallization MethodCrystallization ConditionsReference
Matrix Metalloproteinase 9 (MMP-9)Peptidic reverse hydroxamate1GKC2.3Hanging Drop Vapor Diffusion0.1 M Tris-HCl pH 7.5, 12% PEG 4000, 0.2 M Ammonium acetate[3]
Matrix Metalloproteinase 12 (MMP-12)Acetohydroxamic acid (AHA)1Y931.0Hanging Drop Vapor Diffusion0.1 M Tris-HCl pH 8.0, 25% PEG 6000, 200 mM AHA[4]
Histone Deacetylase 6 (HDAC6)Phenylhydroxamic acid derivative5EDU2.2Sitting Drop Vapor Diffusion0.1 M MES pH 6.5, 20% PEG 3350, 0.2 M NaCl[3]
Histone Deacetylase 8 (HDAC8)Hydroxamate inhibitor1T642.0Hanging Drop Vapor Diffusion0.1 M HEPES pH 7.5, 10% PEG 8000, 8% Ethylene glycol[5]

Experimental Protocols

Protocol 1: Preparation of Protein and this compound for Co-crystallization

1. Protein Purification and Characterization:

  • Express and purify the target protein to >95% homogeneity as determined by SDS-PAGE.
  • Conduct quality control checks such as Dynamic Light Scattering (DLS) to ensure the protein is monodisperse and free of aggregation.
  • Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficient or a Bradford assay with a BSA standard curve).

2. Preparation of this compound Stock Solution:

  • Obtain high-purity this compound.
  • Prepare a concentrated stock solution (e.g., 100 mM) in a suitable solvent. Given its polar nature, sterile water or a buffer compatible with the protein should be tested first. If solubility is an issue, a small percentage of an organic solvent like DMSO may be used, but its compatibility with the target protein must be verified.
  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Formation of the Protein-Ligand Complex:

  • To achieve a high occupancy of the binding site, the ligand concentration should ideally be in excess of the protein concentration and significantly above the dissociation constant (Kd)[6][7]. A general guideline is to use a ligand concentration that is at least 10-fold higher than the protein's Kd[6]. If the Kd is unknown, a molar excess of 5 to 20-fold of the ligand over the protein is a reasonable starting point.
  • Mix the purified protein with the this compound stock solution to the desired final concentrations.
  • Incubate the mixture on ice or at 4°C for a period ranging from 30 minutes to several hours to allow for complex formation. The optimal incubation time may need to be determined empirically.

Protocol 2: Co-crystallization Screening

1. Crystallization Method:

  • The hanging drop or sitting drop vapor diffusion method are commonly used and recommended.

2. Setting up Crystallization Trials:

  • Use commercially available sparse matrix screens to sample a wide range of crystallization conditions.
  • For a typical sitting drop experiment, mix 1 µL of the protein-(R)-2-amino-N-hydroxypropanamide complex solution with 1 µL of the reservoir solution on the sitting drop post.
  • For a hanging drop experiment, mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution on a siliconized coverslip and invert it over the reservoir well.
  • Seal the crystallization plates and incubate at a constant temperature (e.g., 4°C, 18°C, or 20°C).

3. Crystal Monitoring and Optimization:

  • Regularly inspect the crystallization drops for crystal growth over several weeks.
  • If initial screening yields promising conditions (e.g., microcrystals, precipitates with crystalline-like features), perform optimization screens. This involves systematically varying the concentrations of the precipitant, buffer pH, and additives around the initial hit condition to improve crystal size and quality.

Mandatory Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_crystallization Crystallization cluster_analysis Analysis Protein_Purification Protein Purification (>95% purity) Complex_Formation Protein-Ligand Complex Formation (Incubate 30 min - several hours) Protein_Purification->Complex_Formation Ligand_Preparation This compound Stock Solution (e.g., 100 mM) Ligand_Preparation->Complex_Formation Screening Co-crystallization Screening (Hanging/Sitting Drop) Complex_Formation->Screening Optimization Crystal Optimization Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Diffraction X-ray Diffraction Data Collection Harvesting->Diffraction Structure_Determination Structure Determination & Refinement Diffraction->Structure_Determination

Caption: Workflow for the co-crystallization of a target protein with this compound.

Signaling_Pathway_Inhibition cluster_pathway Metalloproteinase Activity and Inhibition Substrate Protein Substrate (e.g., Collagen, Histone Tail) Metalloproteinase Active Metalloproteinase (e.g., MMP, HDAC) Substrate->Metalloproteinase Cleavage Substrate Cleavage / Deacetylation Metalloproteinase->Cleavage Products Cleaved Substrate / Deacetylated Histone Cleavage->Products Inhibitor This compound Inhibitor->Metalloproteinase

References

Application Notes and Protocols for Cell Viability Assays (MTT, XTT) with (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of (R)-2-amino-N-hydroxypropanamide on cell viability using two common colorimetric assays: MTT and XTT. The information is intended for researchers in cell biology, toxicology, and drug discovery.

Introduction to this compound

This compound, also known as D-alanine hydroxyamide, is a chemical compound with the molecular formula C₃H₈N₂O₂.[1][2] Its biological activities are not extensively documented in publicly available literature, making cell viability assays crucial for determining its potential cytotoxic or cytostatic effects in various cell lines.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₃H₈N₂O₂[1][2]
Molecular Weight104.11 g/mol [1][2]
IUPAC Name(2R)-2-amino-N-hydroxypropanamide[1]
CAS Number35320-20-8[1]

Principle of Cell Viability Assays

Cell viability assays are essential for evaluating the health and metabolic activity of cells in response to external stimuli.[3][4] These assays are widely used in drug discovery to screen for potential therapeutic agents and to determine their optimal dosage and cytotoxicity.[3]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][6] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7] These insoluble crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[7]

XTT Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method that measures cell viability.[8] Similar to the MTT assay, metabolically active cells reduce the yellow XTT tetrazolium salt to a water-soluble orange formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells and can be measured spectrophotometrically.[8] A key advantage of the XTT assay is that the formazan product is soluble, eliminating the need for a solubilization step.[8][9]

Experimental Protocols

General Guidelines and Reagent Preparation

Cell Culture:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

  • Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow for cell attachment and recovery.

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent (e.g., sterile water or DMSO).

  • Further dilute the stock solution in complete culture medium to prepare a series of working concentrations.

MTT Assay Protocol

  • Cell Seeding and Treatment:

    • Seed cells as described in the general guidelines.

    • After 24 hours of incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the test wells. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).[7][10] Filter-sterilize the solution.

    • Following the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][7]

XTT Assay Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • XTT Reagent Preparation and Addition:

    • The XTT assay typically involves an XTT reagent and an electron coupling reagent (activator).

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the activator according to the manufacturer's instructions. A common ratio is 50:1 (XTT reagent to activator).

    • After the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[12] The incubation time may need to be optimized for different cell lines.

  • Absorbance Measurement:

    • Measure the absorbance of the orange formazan product at a wavelength of 450 nm.[12] A reference wavelength of 660 nm is often used to correct for background absorbance.[12]

Data Presentation and Analysis

The results of the cell viability assays can be used to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound. The percentage of cell viability is calculated as follows:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The calculated data should be presented in a clear and structured format.

Table 1: Hypothetical MTT Assay Data for this compound on a Cancer Cell Line (e.g., HeLa) after 48h Treatment

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0
101.1250.07090.0
250.9380.06575.0
500.6250.05050.0
1000.3130.04025.0
2000.1560.02512.5

Table 2: Hypothetical XTT Assay Data for this compound on a Normal Cell Line (e.g., HEK293) after 48h Treatment

Concentration of this compound (µM)Mean Absorbance (450 nm)Standard Deviation% Cell Viability
0 (Control)1.5000.100100.0
101.4250.09595.0
251.3500.08090.0
501.2000.07580.0
1000.9750.06065.0
2000.7500.05550.0

Visualizations

Experimental Workflow

MTT_XTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_xtt XTT Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add xtt_add Add XTT Working Solution incubation->xtt_add mtt_incubate Incubate 2-4h mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize read_absorbance Measure Absorbance mtt_solubilize->read_absorbance xtt_incubate Incubate 2-4h xtt_add->xtt_incubate xtt_incubate->read_absorbance data_analysis Data Analysis (% Viability, IC50) read_absorbance->data_analysis

Caption: Workflow for MTT and XTT cell viability assays.

Generalized Signaling Pathway for Cell Viability

Cell_Viability_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion compound This compound cell_membrane Cell Membrane compound->cell_membrane Interacts with cell etc Electron Transport Chain compound->etc May inhibit ros Reactive Oxygen Species (ROS) cell_membrane->ros May induce mito_potential Mitochondrial Membrane Potential Disruption ros->mito_potential apoptosis Apoptosis Pathway (e.g., Caspase Activation) cell_viability Decreased Cell Viability apoptosis->cell_viability mito_potential->apoptosis Triggers nadph NAD(P)H Production nadph->cell_viability Leads to etc->nadph Reduces

Caption: Potential mechanisms affecting cell viability.

References

Application Notes and Protocols for Gene Expression Analysis Following L-Alanine Hydroxamate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Alanine hydroxamate is a derivative of the amino acid L-Alanine. While specific research on the global gene expression effects of L-Alanine hydroxamate is emerging, its structural features, particularly the hydroxamate group, suggest potential mechanisms of action that are known to influence cellular processes by altering gene expression. Hydroxamic acid-containing compounds are a well-established class of molecules that can act as inhibitors of histone deacetylases (HDACs) and other metalloenzymes.[1][2][3][4] Inhibition of these enzymes can lead to changes in chromatin structure and the expression of a multitude of genes involved in cell cycle regulation, apoptosis, and differentiation.[3][4] Additionally, derivatives of alanine hydroxamic acid have been shown to inhibit aminopeptidase N, an enzyme implicated in cancer progression.[5]

These application notes provide a comprehensive overview and detailed protocols for investigating the impact of L-Alanine hydroxamate treatment on gene expression in a cellular context. The provided methodologies cover experimental design, execution, and data analysis for both targeted and genome-wide expression profiling.

Putative Mechanism of Action

The primary hypothesized mechanism of action for L-Alanine hydroxamate involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, L-Alanine hydroxamate is predicted to cause an accumulation of acetylated histones, resulting in a more open chromatin state and the activation of gene transcription.

A secondary potential mechanism is the inhibition of aminopeptidase N (APN/CD13), a zinc-dependent metalloprotease.[5] APN is involved in the processing of various peptides and has been linked to angiogenesis and tumor invasion.[5] Inhibition of APN by L-Alanine hydroxamate could lead to downstream changes in signaling pathways and gene expression related to these processes.

Expected Outcomes on Gene Expression

Based on the putative mechanisms of action, treatment of cells with L-Alanine hydroxamate is anticipated to result in:

  • Upregulation of tumor suppressor genes: HDAC inhibitors are known to activate the expression of genes that halt the cell cycle and induce apoptosis, such as p21 and Bax.

  • Modulation of cell cycle regulatory genes: Changes in the expression of cyclins and cyclin-dependent kinases (CDKs) are expected.

  • Alterations in angiogenesis-related gene expression: If APN inhibition is a primary mechanism, genes involved in blood vessel formation may be affected.

  • Induction of cellular differentiation pathways: HDAC inhibition can promote the expression of genes that lead to cell maturation.

Data Presentation

Table 1: Hypothetical Quantitative Real-Time PCR (qRT-PCR) Data

This table illustrates potential changes in the expression of target genes in a cancer cell line treated with L-Alanine hydroxamate for 24 hours. Data is presented as fold change relative to a vehicle-treated control, normalized to the housekeeping gene GAPDH.

Gene SymbolFunctionFold Change (Mean ± SD)p-value
CDKN1A (p21)Cell Cycle Arrest4.2 ± 0.5< 0.01
BAXApoptosis Induction3.1 ± 0.3< 0.01
CCND1 (Cyclin D1)Cell Cycle Progression0.6 ± 0.1< 0.05
VEGFAAngiogenesis0.8 ± 0.2> 0.05
Table 2: Hypothetical RNA-Sequencing (RNA-Seq) Data Summary

This table summarizes the global gene expression changes in a cancer cell line treated with L-Alanine hydroxamate for 24 hours, as identified by RNA-sequencing.

CategoryNumber of Genes
Total Differentially Expressed Genes (DEGs)1,578
Upregulated Genes892
Downregulated Genes686
Significantly Enriched Pathways (Top 3)Cell Cycle, Apoptosis, p53 Signaling Pathway

Experimental Protocols

Protocol 1: Cell Culture and L-Alanine Hydroxamate Treatment
  • Cell Line Maintenance: Culture the selected cell line (e.g., a human cancer cell line) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed the cells in multi-well plates (e.g., 6-well plates for RNA isolation) at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment Preparation: Prepare a stock solution of L-Alanine hydroxamate in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete growth medium to the desired final concentrations.

  • Treatment Administration: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of L-Alanine hydroxamate or a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the treated cells for the desired time points (e.g., 6, 12, 24, or 48 hours).

  • Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and then proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation
  • Cell Lysis: Lyse the cells directly in the culture dish by adding a lysis reagent (e.g., TRIzol or a lysis buffer from an RNA isolation kit).

  • Homogenization: Scrape the cell lysate and transfer it to a microcentrifuge tube. Homogenize the lysate by passing it through a pipette several times.

  • Phase Separation: Add chloroform to the lysate, vortex vigorously, and centrifuge at high speed. This will separate the mixture into an upper aqueous phase (containing RNA), an interphase, and a lower organic phase.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Centrifuge the mixture to pellet the RNA. Wash the RNA pellet with 75% ethanol to remove impurities.

  • RNA Resuspension: Air-dry the RNA pellet and resuspend it in nuclease-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Primer Design: Design or obtain validated primers specific to the target genes of interest and at least one stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based qPCR master mix.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Protocol 4: Gene Expression Analysis by RNA-Sequencing (RNA-Seq)
  • Library Preparation: Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA.

  • Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.

  • End Repair and Adapter Ligation: Perform end repair on the double-stranded cDNA fragments, adenylate the 3' ends, and ligate sequencing adapters.

  • PCR Amplification: Amplify the adapter-ligated library fragments by PCR to generate a sufficient quantity for sequencing.

  • Library Quantification and Sequencing: Quantify the final library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly differentially expressed between the L-Alanine hydroxamate-treated and control groups.

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by the treatment.

Mandatory Visualizations

G cluster_0 L-Alanine Hydroxamate Action cluster_1 Chromatin Remodeling cluster_2 Gene Expression L-Alanine Hydroxamate L-Alanine Hydroxamate HDACs Histone Deacetylases (HDACs) L-Alanine Hydroxamate->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Activation Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Cell Cycle Genes Cell Cycle Genes Gene Transcription->Cell Cycle Genes Apoptosis Genes Apoptosis Genes Gene Transcription->Apoptosis Genes

Caption: Proposed signaling pathway of L-Alanine hydroxamate via HDAC inhibition.

G cluster_0 Sample Preparation cluster_1 Gene Expression Analysis cluster_2 Targeted Analysis cluster_3 Global Analysis Cell Culture Cell Culture L-Alanine Hydroxamate\nTreatment L-Alanine Hydroxamate Treatment Cell Culture->L-Alanine Hydroxamate\nTreatment RNA Isolation RNA Isolation L-Alanine Hydroxamate\nTreatment->RNA Isolation Reverse Transcription (cDNA synthesis) Reverse Transcription (cDNA synthesis) RNA Isolation->Reverse Transcription (cDNA synthesis) RNA-Seq Library Prep RNA-Seq Library Prep RNA Isolation->RNA-Seq Library Prep qPCR qPCR Reverse Transcription (cDNA synthesis)->qPCR Data Analysis\n(Fold Change) Data Analysis (Fold Change) qPCR->Data Analysis\n(Fold Change) Sequencing Sequencing RNA-Seq Library Prep->Sequencing Bioinformatics Analysis Bioinformatics Analysis Sequencing->Bioinformatics Analysis Data Analysis\n(DEGs, Pathway Analysis) Data Analysis (DEGs, Pathway Analysis) Bioinformatics Analysis->Data Analysis\n(DEGs, Pathway Analysis)

Caption: Experimental workflow for gene expression analysis.

References

Application Notes and Protocols for Electrophoretic Mobility Shift Assay (EMSA) with (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study protein-nucleic acid interactions.[1][2][3] This method is based on the principle that a protein-nucleic acid complex migrates more slowly than the free nucleic acid through a non-denaturing polyacrylamide or agarose gel.[1][4] This shift in mobility allows for the qualitative and quantitative analysis of binding affinity, specificity, and kinetics between proteins and DNA or RNA.[5] EMSA is a valuable tool in various research fields, including the study of transcription factors, DNA repair mechanisms, and the screening of potential drug candidates that modulate these interactions.[4]

(R)-2-amino-N-hydroxypropanamide, also known as L-Alanine hydroxamate, belongs to the class of hydroxamic acids. These compounds are well-established as potent inhibitors of metalloenzymes, particularly those containing zinc ions in their active sites, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[6][7][8][9][10] The hydroxamic acid moiety can chelate the metal ion, thereby disrupting the enzyme's catalytic activity.[6][8][11]

This document provides detailed application notes and protocols for utilizing EMSA to investigate the inhibitory effect of this compound on the binding of a zinc-finger transcription factor to its consensus DNA sequence. This application is of significant interest in drug development for screening potential therapeutic compounds that can modulate gene expression by interfering with transcription factor-DNA interactions.[12]

Hypothetical Application: Inhibition of a Zinc-Finger Transcription Factor

Objective: To investigate the potential of this compound to inhibit the DNA-binding activity of a hypothetical zinc-finger transcription factor, "Zinc-Finger Protein X" (ZFP-X), to its specific DNA recognition sequence. ZFP-X is a crucial regulator of a gene implicated in a disease pathway, and inhibiting its binding to DNA is a potential therapeutic strategy.

Principle: this compound, as a hydroxamic acid derivative, is hypothesized to chelate the zinc ions essential for the structural integrity and DNA-binding function of the ZFP-X zinc-finger domain. This chelation is expected to disrupt the protein's conformation, leading to a reduction or complete inhibition of its ability to bind to the target DNA sequence. This inhibitory effect will be visualized and quantified using EMSA by observing a decrease in the shifted protein-DNA complex band with increasing concentrations of the inhibitor.

Data Presentation

The following tables summarize hypothetical quantitative data from an EMSA experiment investigating the inhibitory effect of this compound on ZFP-X binding to its target DNA.

Table 1: Titration of ZFP-X with Labeled DNA Probe

[ZFP-X] (nM)% Free Probe% Bound Probe (Shifted)
01000
18515
55248
102377
20892
50298

Table 2: Inhibition of ZFP-X-DNA Binding by this compound

[this compound] (µM)% Bound Probe (Shifted)% Inhibition
0950
108213.7
505542.1
1002870.5
2501188.4
500396.8

Table 3: Determination of IC50 for this compound

ParameterValue
IC50~ 75 µM

Experimental Protocols

I. Preparation of Labeled DNA Probe

This protocol describes the labeling of a double-stranded DNA oligonucleotide containing the ZFP-X binding site with a non-radioactive label (e.g., Biotin or a fluorescent dye).

Materials:

  • Forward and reverse synthetic oligonucleotides for the ZFP-X binding site.

  • Terminal deoxynucleotidyl transferase (TdT) labeling kit (with Biotin-11-dUTP or fluorescently labeled dUTP).

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA).

  • Chloroform:isoamyl alcohol (24:1).

  • 5 M Ammonium acetate.

  • 100% Ethanol.

Procedure:

  • Annealing of Oligonucleotides:

    • Resuspend the forward and reverse oligonucleotides in TE buffer to a final concentration of 100 µM.

    • In a PCR tube, mix 10 µl of the forward oligonucleotide, 10 µl of the reverse oligonucleotide, and 80 µl of annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes in a thermocycler.

    • Gradually cool the mixture to room temperature over 1-2 hours to allow for proper annealing.

  • 3'-End Labeling:

    • In a microcentrifuge tube, combine the following on ice:

      • Annealed DNA (10 pmol)

      • 5X TdT Reaction Buffer

      • Biotin-11-dUTP or fluorescently labeled dUTP

      • Terminal deoxynucleotidyl transferase (TdT)

      • Nuclease-free water to a final volume of 50 µl.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Stop the reaction by adding 2.5 µl of 0.5 M EDTA.

  • Purification of Labeled Probe:

    • Add 50 µl of chloroform:isoamyl alcohol (24:1) to the labeling reaction, vortex, and centrifuge at 14,000 rpm for 5 minutes.

    • Transfer the upper aqueous phase to a new tube.

    • Add 1/4 volume of 5 M ammonium acetate and 2.5 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour to precipitate the DNA.

    • Centrifuge at 14,000 rpm for 30 minutes at 4°C.

    • Carefully decant the supernatant and wash the pellet with 70% ethanol.

    • Air-dry the pellet and resuspend in 20 µl of TE buffer.

    • Determine the concentration of the labeled probe using a spectrophotometer.

II. Electrophoretic Mobility Shift Assay (EMSA)

This protocol details the binding reaction between ZFP-X and the labeled DNA probe in the presence and absence of this compound, followed by electrophoretic separation.

Materials:

  • Purified ZFP-X protein.

  • Labeled ZFP-X DNA probe.

  • This compound stock solution (dissolved in DMSO or water).

  • 10X EMSA Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 10 mM MgCl2, 50% glycerol).

  • Poly(dI-dC) (a non-specific competitor DNA).

  • 6X Loading Dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol in water).

  • Native polyacrylamide gel (4-6%).

  • 0.5X TBE Buffer (45 mM Tris-borate, 1 mM EDTA).

Procedure:

  • Binding Reaction Setup:

    • Prepare a master mix for the binding reactions. For a single 20 µl reaction, combine the following on ice:

      • 2 µl of 10X EMSA Binding Buffer

      • 1 µl of Poly(dI-dC) (1 µg/µl)

      • Variable amount of purified ZFP-X protein (for titration) or a fixed amount (for inhibition assay).

      • Variable amount of this compound (for inhibition assay).

      • Nuclease-free water to a final volume of 18 µl.

    • For the inhibition assay, pre-incubate the protein with this compound for 15-30 minutes on ice.

    • Add 2 µl of the labeled DNA probe (e.g., 10-50 fmol) to each reaction tube.

    • Incubate the reactions at room temperature for 20-30 minutes.

  • Gel Electrophoresis:

    • Pre-run the native polyacrylamide gel in 0.5X TBE buffer at 100-150 V for 30-60 minutes at 4°C.

    • Add 4 µl of 6X loading dye to each binding reaction.

    • Carefully load the samples into the wells of the pre-run gel.

    • Run the gel at 100-150 V for 1.5-3 hours at 4°C, until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Detection:

    • For biotin-labeled probes, transfer the DNA from the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • For fluorescently labeled probes, visualize the gel directly using a fluorescent imager.

Visualizations

EMSA_Workflow cluster_1 cluster_2 cluster_3 prep_probe 1. Probe Preparation anneal Anneal Oligos label Label Probe (Biotin/Fluorescence) anneal->label purify Purify Labeled Probe label->purify binding_reaction 2. Binding Reaction purify->binding_reaction mix_components Mix Protein, Buffer, Competitor DNA add_inhibitor Add this compound mix_components->add_inhibitor add_probe Add Labeled Probe add_inhibitor->add_probe incubate Incubate at Room Temperature add_probe->incubate electrophoresis 3. Gel Electrophoresis incubate->electrophoresis load_gel Load Samples on Native PAGE run_gel Run Gel at 4°C load_gel->run_gel detection 4. Detection run_gel->detection transfer Transfer to Membrane (Biotin) analyze Analyze Results transfer->analyze image Image Gel (Fluorescence) image->analyze

Caption: Experimental workflow for EMSA with an inhibitor.

Inhibition_Mechanism cluster_0 Normal Binding cluster_1 Inhibition by this compound zfp_active Active ZFP-X (Zinc-finger intact) complex ZFP-X-DNA Complex (Shifted Band in EMSA) zfp_active->complex dna Target DNA dna->complex inhibitor This compound zfp_inactive Inactive ZFP-X (Zinc Chelation, Conformation Change) inhibitor->zfp_inactive no_binding No Binding (No Shifted Band in EMSA) zfp_inactive->no_binding dna_2 Target DNA dna_2->no_binding

Caption: Proposed mechanism of ZFP-X inhibition.

References

Troubleshooting & Optimization

Improving solubility of (R)-2-amino-N-hydroxypropanamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of (R)-2-amino-N-hydroxypropanamide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

This compound, also known as L-Alanine hydroxamate, is a small, polar molecule. Its structure contains a primary amine, a hydroxamic acid functional group, and a chiral center. These features dictate its solubility behavior.

PropertyValueReference
Molecular FormulaC₃H₈N₂O₂[1]
Molecular Weight104.11 g/mol [1]
Predicted pKa (DL-form)10.17 ± 0.40[2]
XLogP3-AA-1.5[1]
Hydrogen Bond Donors3[1]
Hydrogen Bond Acceptors3[1]

Q2: How does pH influence the solubility of this compound?

The solubility of this compound is expected to be highly pH-dependent due to its zwitterionic nature at physiological pH. It possesses a basic amino group and an acidic hydroxamic acid group.[3]

  • At low pH (acidic conditions): The amino group will be protonated (-NH₃⁺), increasing the molecule's overall positive charge and likely enhancing its solubility in aqueous media.

  • Near the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both the positive and negative charges are present. Solubility is often at its minimum at or near the pI.

  • At high pH (alkaline conditions): The hydroxamic acid group will be deprotonated (-C(=O)NHO⁻), leading to a net negative charge and an expected increase in solubility.

Q3: What are the initial steps to take when trying to dissolve this compound?

Start with a standard protocol for dissolving a polar compound. Begin with deionized water or a common buffer like phosphate-buffered saline (PBS) at a neutral pH. Use sonication or gentle heating (e.g., up to 37°C) to aid dissolution. If solubility issues persist, a systematic approach to modifying the solvent conditions is recommended.

Q4: Are there common excipients that can be used to improve the solubility of this compound?

Yes, several classes of excipients can be tested to improve solubility:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase solubility by reducing the polarity of the solvent system.[4]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with guest molecules, effectively encapsulating the less soluble parts of the molecule in a hydrophobic cavity while presenting a hydrophilic exterior, which can significantly enhance aqueous solubility.[5][6]

  • Surfactants: While often used for more hydrophobic compounds, low concentrations of non-ionic surfactants may help wet the compound and improve dissolution kinetics.

Troubleshooting Guides

Issue 1: The compound does not dissolve completely in a neutral aqueous buffer (e.g., PBS pH 7.4).

Possible Causes:

  • The concentration is above the intrinsic solubility limit at this pH.

  • The dissolution rate is very slow.

  • The buffer components are interacting with the compound, reducing its solubility.

Troubleshooting Steps:

  • Increase Dissolution Energy:

    • Action: Gently heat the solution (e.g., to 37°C) while stirring.

    • Action: Use a sonicator bath for 5-15 minutes.

    • Rationale: Provides energy to overcome the crystal lattice energy.

  • Adjust the pH:

    • Action: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7, 9). Attempt to dissolve the compound in each.

    • Rationale: The compound's charge state changes with pH, which directly impacts its interaction with water and thus its solubility. Solubility is expected to be higher at pH values away from the isoelectric point.[3]

  • Reduce the Concentration:

    • Action: Attempt to prepare a more dilute solution.

    • Rationale: To determine if the issue is hitting the solubility limit.

  • Change the Buffer System:

    • Action: Switch from a phosphate-based buffer to a different system, such as Tris or HEPES.

    • Rationale: To rule out specific ionic interactions between the phosphate ions and the compound that may lead to precipitation.

Fig 1. Troubleshooting workflow for compound precipitation.
Issue 2: A clear solution is formed initially, but the compound precipitates over time.

Possible Causes:

  • The initial solution was supersaturated and is now crashing out to its equilibrium solubility.

  • The compound is unstable in the buffer, leading to degradation and precipitation of the degradant.

  • The temperature of the solution has changed, causing a decrease in solubility.

Troubleshooting Steps:

  • Verify Equilibrium Solubility:

    • Action: Prepare a slurry of the compound in the buffer and stir for an extended period (24-48 hours) at a constant temperature. Filter and measure the concentration of the supernatant. This is the equilibrium solubility.

    • Rationale: Ensures that you are working at or below the true solubility limit to prevent precipitation from a supersaturated state.

  • Assess Compound Stability:

    • Action: Prepare a solution and monitor its purity over time using an analytical method like HPLC.

    • Rationale: To determine if chemical degradation is the cause of precipitation. If degradation is observed, consider adjusting the pH to a more stable range or adding antioxidants if the degradation is oxidative.

  • Control Temperature:

    • Action: Store the solution at a constant temperature. If it was prepared with gentle heating, allow it to cool to room temperature slowly and observe for precipitation.

    • Rationale: Solubility is temperature-dependent. A decrease in temperature can cause a supersaturated solution to precipitate.

Issue 3: Solubility is inconsistent between experiments.

Possible Causes:

  • Inaccurate pH of the buffer.

  • Variation in the solid form of the compound (polymorphism).

  • Differences in experimental procedure (e.g., mixing time, temperature).

Troubleshooting Steps:

  • Standardize Buffer Preparation:

    • Action: Always verify the final pH of your buffer with a calibrated pH meter after all components have been added.

    • Rationale: Small variations in pH can lead to significant changes in the solubility of a pH-dependent compound.

  • Characterize the Solid State:

    • Action: If possible, analyze the solid material using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

    • Rationale: Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubilities. Ensure you are using a consistent solid form for all experiments.

  • Develop a Standard Operating Procedure (SOP):

    • Action: Document and adhere to a strict protocol for preparing solutions, including the order of addition of reagents, mixing speed and duration, and temperature.

    • Rationale: Ensures reproducibility between experiments by minimizing procedural variability.

Experimental Protocols

Protocol 1: Determination of the pH-Solubility Profile

This protocol outlines a method to determine the equilibrium solubility of this compound at various pH values.

Materials:

  • This compound

  • Buffer systems (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, phosphate buffer for pH 6.8 and 7.4, borate buffer for pH 9.0)[7]

  • Calibrated pH meter

  • Shaker or stirrer plate at a controlled temperature (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a series of buffers at the desired pH values (e.g., 1.2, 4.5, 6.8, 7.4, 9.0).

  • Add an excess amount of the compound to a known volume of each buffer in separate vials. Ensure there is visible solid material remaining.

  • Seal the vials and place them on a shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtrate as necessary with the appropriate mobile phase or buffer.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

  • Perform each pH condition in triplicate to ensure accuracy.

Fig 2. Workflow for determining the pH-solubility profile.
Protocol 2: Improving Solubility with Co-solvents

This protocol describes a method to screen for an effective co-solvent to increase the solubility of the compound.

Materials:

  • This compound

  • Aqueous buffer where solubility is low (e.g., PBS pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Vials, stirrer, analytical equipment as in Protocol 1.

Procedure:

  • Prepare several stock solutions of the aqueous buffer containing different percentages (v/v) of a co-solvent (e.g., 5%, 10%, 20% PG in PBS).

  • Determine the solubility in each co-solvent mixture using the equilibrium solubility method described in Protocol 1.

  • Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate for 24-48 hours.

  • Filter and quantify the supernatant.

  • Plot the solubility as a function of the co-solvent percentage.

  • Repeat for other co-solvents to find the most effective one.

Co-solventConcentration (% v/v)Hypothetical Solubility (mg/mL)
None (PBS pH 7.4)0%5.0
Propylene Glycol10%15.0
20%35.0
Ethanol10%12.0
20%28.0
PEG 40010%18.0
20%45.0

Note: The solubility values in the table are hypothetical and for illustrative purposes only.

Protocol 3: Improving Solubility with Cyclodextrins

This protocol uses a phase-solubility study to evaluate the effect of a cyclodextrin on the compound's solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or a selected buffer

  • Vials, stirrer, analytical equipment as in Protocol 1.

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Equilibrate the samples for 24-48 hours at a constant temperature.

  • Filter the supernatant from each sample.

  • Quantify the concentration of the dissolved compound.

  • Plot the compound's solubility against the concentration of HP-β-CD. A linear increase suggests the formation of a soluble inclusion complex.[5]

Understanding the Molecule's Behavior

The ionization state of this compound is crucial for its solubility. The following diagram illustrates how the molecule's charge changes with pH.

G cluster_0 Low pH cluster_1 Near Isoelectric Point (pI) cluster_2 High pH Low pH (Acidic)->Zwitterionic (Near pI) Increase pH Zwitterionic (Near pI)->High pH (Alkaline) Increase pH a Cationic Form (+1 Charge) b Zwitterionic Form (Net 0 Charge) a->b pKa1 (COOH) c Anionic Form (-1 Charge) b->c pKa2 (NH3+)

Fig 3. Ionization states of this compound at different pH values.

References

Troubleshooting L-Alanine hydroxamate instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine hydroxamate. The information is designed to help address common instability issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My L-Alanine hydroxamate solution appears to be degrading over a short period. What are the potential causes?

A1: Instability of L-Alanine hydroxamate in solution can be attributed to several factors, primarily chemical hydrolysis and enzymatic degradation. Key factors influencing stability include the solution's pH, temperature, the presence of enzymes (if using biological matrices), and exposure to light and oxygen.[1]

Q2: How does pH affect the stability of L-Alanine hydroxamate?

A2: The hydroxamic acid moiety is susceptible to both acid and base-catalyzed hydrolysis. Generally, hydroxamic acids are more stable in a neutral to slightly acidic pH range. In acidic conditions, the keto form of the hydroxamic acid is prevalent, while the less stable iminol form predominates in basic conditions, making it more susceptible to degradation.[2] For L-alanyl-L-glutamine, a related dipeptide, maximum stability was observed around pH 6.0.

Q3: I am observing rapid degradation of L-Alanine hydroxamate in a plasma-based assay. What is the likely cause?

A3: Plasma contains esterases, such as arylesterases and carboxylesterases, which can readily hydrolyze the hydroxamic acid functional group to the corresponding carboxylic acid (L-Alanine).[3][4] This enzymatic degradation can be rapid and is a common cause of poor stability in biological matrices.

Q4: What are the expected degradation products of L-Alanine hydroxamate?

A4: The primary degradation product from hydrolysis (both chemical and enzymatic) is L-Alanine. Other potential degradation pathways for amino acids include deamination and decarboxylation, which could lead to the formation of lactic acid or ethylamine, respectively, under harsh conditions.[5] Under oxidative stress, pyruvic acid and acetaldehyde could also be formed.[6]

Q5: What are the recommended storage conditions for L-Alanine hydroxamate solutions?

A5: To minimize degradation, L-Alanine hydroxamate solutions should be freshly prepared whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (e.g., -20°C), protected from light, and in a tightly sealed container to minimize exposure to air. The pH of the solution should ideally be maintained in the slightly acidic to neutral range.

Q6: My HPLC analysis is showing inconsistent results for L-Alanine hydroxamate concentration. What should I troubleshoot?

A6: Inconsistent HPLC results can stem from sample instability or issues with the analytical method itself. For the sample, ensure consistent and appropriate storage and handling procedures. For the HPLC method, troubleshoot for common issues such as leaks, inconsistent mobile phase preparation, column degradation, or detector instability.[7] A system suitability test before each run is crucial.

Quantitative Data Summary

The following table summarizes the expected stability of L-Alanine hydroxamate under various conditions. Note: Specific quantitative data for L-Alanine hydroxamate is limited in the public domain; this table is based on general principles for hydroxamic acids and related amino acid derivatives.

ConditionStressorExpected StabilityPotential Degradation Products
pH Acidic (e.g., pH < 4)Moderate to LowL-Alanine (via hydrolysis)
Neutral (e.g., pH 6-7)HighMinimal degradation
Basic (e.g., pH > 8)LowL-Alanine (via hydrolysis)
Temperature Refrigerated (2-8 °C)HighMinimal degradation
Room Temperature (~25 °C)ModerateL-Alanine
Elevated (e.g., > 40 °C)LowL-Alanine, potential deamination/decarboxylation products
Solvent Aqueous Buffer (neutral pH)HighMinimal degradation
Organic Solvents (e.g., Methanol, DMSO)Generally High (if anhydrous)Dependent on solvent purity and water content
Biological Matrix Plasma/SerumVery LowL-Alanine (via enzymatic hydrolysis)
Light UV/Visible LightModeratePotential for photo-oxidation products
Oxygen Atmospheric OxygenModeratePotential for oxidative degradation products

Experimental Protocols

Protocol 1: Forced Degradation Study of L-Alanine Hydroxamate

This protocol outlines a forced degradation study to identify potential degradation products and pathways for L-Alanine hydroxamate.

1. Materials:

  • L-Alanine hydroxamate
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • High-purity water
  • pH meter
  • HPLC system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a stock solution of L-Alanine hydroxamate (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at neutral pH).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize with 0.1 M NaOH before HPLC analysis.
  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before HPLC analysis.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.
  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp) for a specified duration.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.
  • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for L-Alanine Hydroxamate

This protocol provides a general framework for developing an HPLC method to separate L-Alanine hydroxamate from its potential degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution is often effective.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase it over the run to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification of degradation products.
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute samples from the forced degradation study to a suitable concentration (e.g., 100 µg/mL) with the initial mobile phase composition.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[8] Specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.

Visualizations

Troubleshooting_Workflow start Instability Observed (e.g., loss of potency, appearance of new peaks) check_solution_prep Review Solution Preparation - Correct solvent? - Freshly prepared? - Accurate concentration? start->check_solution_prep check_storage Evaluate Storage Conditions - Temperature? - Light exposure? - Container type? start->check_storage check_ph Measure and Adjust pH - Is pH in the optimal range (6-7)? start->check_ph check_matrix Consider the Matrix - Aqueous buffer? - Organic solvent? - Biological fluid (e.g., plasma)? start->check_matrix oxidation Potential Oxidation check_storage->oxidation Air/Light Exposure hydrolysis Potential Chemical Hydrolysis (Acid or Base Catalyzed) check_ph->hydrolysis check_matrix->hydrolysis Aqueous enzymatic_degradation Potential Enzymatic Degradation check_matrix->enzymatic_degradation Biological solution_hydrolysis Optimize pH and Temperature. Use co-solvents if necessary. hydrolysis->solution_hydrolysis solution_enzyme Use enzyme inhibitors. Work at low temperatures. enzymatic_degradation->solution_enzyme solution_oxidation Use antioxidants. Degas solvents. Work under inert atmosphere (N2). oxidation->solution_oxidation Degradation_Pathway L_Alanine_Hydroxamate L-Alanine Hydroxamate L_Alanine L-Alanine L_Alanine_Hydroxamate->L_Alanine Hydrolysis (Chemical or Enzymatic) Pyruvic_Acid Pyruvic Acid L_Alanine->Pyruvic_Acid Oxidative Deamination Experimental_Workflow prep_stock Prepare L-Alanine Hydroxamate Stock Solution stress_samples Subject Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_stock->stress_samples prep_samples Prepare Samples for Analysis (Neutralize, Dilute) stress_samples->prep_samples hplc_analysis Analyze by Stability-Indicating HPLC Method prep_samples->hplc_analysis data_analysis Analyze Data - Identify Degradation Products - Quantify Loss of Parent Compound hplc_analysis->data_analysis

References

Technical Support Center: Optimizing (R)-2-amino-N-hydroxypropanamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the concentration of (R)-2-amino-N-hydroxypropanamide in your cell-based assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to assist researchers, scientists, and drug development professionals in effectively utilizing this compound.

While specific dose-response data and established mechanisms of action for this compound are not extensively documented in publicly available literature, this guide offers a robust framework for determining the optimal concentration and elucidating its effects in your specific cellular model. The hydroxamate group present in the compound is known to be a key pharmacophore in a variety of biologically active molecules, often acting as a metal chelator and an inhibitor of metalloenzymes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in a cell viability assay?

A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range would be from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 100 µM), with 10-fold serial dilutions. This will help in identifying the concentration at which the compound exhibits a biological effect and in determining the IC50 (half-maximal inhibitory concentration) if it has cytotoxic or anti-proliferative effects.

Q2: The solubility of this compound is a concern. How should I prepare my stock solutions?

A2: Proper handling of small molecule reagents is crucial for reproducible results.[1] It is recommended to first attempt to dissolve the compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in your cell culture medium to the final desired concentrations. Ensure the final concentration of the solvent in your assay does not exceed a level that is toxic to your cells (typically ≤ 0.5% for DMSO).[1] Always check the manufacturer's instructions or available chemical databases for solubility information.[1]

Q3: I am not observing any effect of the compound on my cells. What could be the reason?

A3: There are several potential reasons for a lack of observed effect:

  • Concentration: The concentrations tested may be too low to elicit a response. Consider testing a higher concentration range.

  • Incubation Time: The incubation time may be too short for the compound to exert its effect. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.

  • Cell Type: The chosen cell line may not be sensitive to the compound. It is advisable to test the compound on multiple cell lines.[2]

  • Compound Stability: The compound may be unstable in your culture medium. Ensure proper storage and handling of the stock solution.[1]

Q4: I am seeing high variability between my replicate wells. What are the common causes?

A4: High variability in cell-based assays can stem from several factors:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations.[2]

  • Cell Seeding Density: Uneven cell distribution in the wells can cause variability. Ensure a homogenous cell suspension before and during seeding.[2]

  • Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or medium without cells.

  • Contamination: Microbial contamination can significantly impact cell health and assay results.[2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent Dose-Response Curve - Pipetting errors during serial dilutions.- Compound precipitation at higher concentrations.- Cell clumping leading to uneven seeding.- Use calibrated pipettes and practice proper pipetting technique.- Visually inspect solutions for precipitation. If observed, try a different solvent or sonication.- Ensure a single-cell suspension before seeding by gentle trituration.
High Background Signal in Assay - Autofluorescence of the compound.- Interference of the compound with the assay reagents.- Phenol red or serum in the culture medium.[3]- Run a control plate with the compound in cell-free medium to measure its intrinsic signal.- Test the compound's effect on the assay reagents directly.- Use phenol red-free medium and consider reducing serum concentration during the assay.[3]
Unexpected Cell Morphology - Solvent toxicity.- Off-target effects of the compound.- Include a solvent control to assess its effect on cell morphology.- Perform microscopy at different time points to observe morphological changes.
Poor Z'-factor - High variability in controls.- Small assay window (difference between positive and negative controls).- Optimize cell seeding density and assay incubation time.- Ensure positive and negative controls are robust and well-separated.

Experimental Protocols

Determining Optimal Seeding Density

Objective: To find the optimal number of cells per well that ensures logarithmic growth throughout the experiment and provides a robust assay window.

Methodology:

  • Prepare a single-cell suspension of your chosen cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).

  • Incubate the plate for the intended duration of your compound treatment (e.g., 24, 48, 72 hours).

  • At each time point, perform a cell viability assay (e.g., MTT) to determine the cell number.

  • Plot cell number versus initial seeding density for each time point.

  • Select the seeding density that results in exponential growth and a signal well above the background for the duration of the planned experiment.[2]

Dose-Response Analysis using MTT Assay

Objective: To determine the effect of different concentrations of this compound on cell viability and calculate the IC50 value.

Methodology:

  • Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.[4]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubate the plate for the desired duration (e.g., 48 hours).

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4]

  • Carefully remove the medium without disturbing the formazan crystals.[4]

  • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3][4]

  • Read the absorbance at 570 nm using a microplate reader.[3][5]

  • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50.

Apoptosis Detection using Caspase-3/7 Assay

Objective: To determine if this compound induces apoptosis by measuring the activity of caspase-3 and -7.

Methodology:

  • Seed cells in a white-walled 96-well plate at the optimal density.

  • Treat the cells with a range of concentrations of this compound, including a positive control for apoptosis (e.g., staurosporine).

  • Incubate for a suitable period (e.g., 24 hours).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[6]

  • Add 100 µL of the reagent to each well.[6]

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

Analysis of Protein Expression by Western Blotting

Objective: To investigate the effect of this compound on the expression levels of specific proteins in a signaling pathway of interest.

Methodology:

  • Seed cells in 6-well plates and treat with the desired concentrations of the compound.

  • After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[7]

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.[8]

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[8]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[7]

  • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[7]

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Dose-Response of this compound on Cell Viability
Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
0.0198.1 ± 4.5
0.195.3 ± 6.1
182.4 ± 7.3
1055.7 ± 8.9
10012.3 ± 3.4
IC50 (µM) ~8.5
Table 2: Effect of this compound on Caspase-3/7 Activity
TreatmentFold Change in Luminescence (Mean ± SD)
Vehicle Control1.0 ± 0.1
This compound (1 µM)1.2 ± 0.2
This compound (10 µM)3.5 ± 0.4
This compound (100 µM)8.1 ± 0.9
Staurosporine (1 µM)10.2 ± 1.1

Visualizations

Experimental Workflow for Optimizing Compound Concentration

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies A Determine Optimal Seeding Density C Dose-Response Assay (e.g., MTT) A->C B Prepare Compound Stock Solution B->C D Calculate IC50 C->D E Apoptosis Assay (Caspase-3/7) D->E F Western Blot for Pathway Analysis D->F

Caption: Workflow for determining the optimal concentration and initial mechanism of action.

Hypothetical Signaling Pathway Modulation

As the specific signaling pathway modulated by this compound is unknown, the following diagram illustrates a generic cell survival and apoptosis pathway that could be investigated.

signaling_pathway cluster_survival Cell Survival cluster_apoptosis Apoptosis PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 a a mTOR->a Cell Growth & Survival Bax Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Bax Casp3 Caspase-3 Casp9->Casp3 b b Casp3->b Apoptosis Compound (R)-2-amino-N- hydroxypropanamide Compound->Akt ? Compound->Casp3 ? GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->PI3K

References

Technical Support Center: Troubleshooting L-Alanine Hydroxamate Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of activity with L-Alanine hydroxamate in their assays. The following question-and-answer format addresses common issues and provides detailed troubleshooting steps.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: Why is my L-Alanine hydroxamate not showing any inhibitory activity?

There are several potential reasons for the observed lack of activity. This guide will walk you through the most common pitfalls, from the inhibitor itself to the assay conditions.

A. Issues Related to the Inhibitor: L-Alanine Hydroxamate

  • Compound Integrity and Stability: Hydroxamic acids can be unstable in aqueous solutions. Their stability is influenced by pH and temperature. Some hydroxamates have high plasma clearance, suggesting enzymatic degradation.[1] It is crucial to ensure that your L-Alanine hydroxamate has not degraded.

    • Troubleshooting:

      • Use a fresh stock of L-Alanine hydroxamate.

      • Prepare solutions immediately before use.

      • Verify the compound's integrity using analytical methods like HPLC or NMR if you suspect degradation.

  • Solubility: Poor solubility of an inhibitor can lead to a significant overestimation of its inhibitory potency (apparent Ki value).[2] While L-alanine is soluble in water, the hydroxamate derivative's solubility might differ, especially in buffered solutions.[1][3][4]

    • Troubleshooting:

      • Visually inspect your stock solution and assay wells for any precipitation.

      • Determine the solubility of L-Alanine hydroxamate in your specific assay buffer.

      • If solubility is an issue, consider using a small amount of a co-solvent like DMSO or ethanol, ensuring the final concentration does not affect enzyme activity.[5]

  • Stereoisomer Specificity: The biological activity of amino acid derivatives is often highly stereospecific. It has been shown that for some aminopeptidases, the D-isomers of amino acid hydroxamates are significantly more potent inhibitors than the L-isomers.[6] Your assay's target enzyme may have a strong preference for one stereoisomer.

    • Troubleshooting:

      • Confirm the stereochemistry of your L-Alanine hydroxamate.

      • If possible, test the D-Alanine hydroxamate isomer to see if it exhibits activity.

B. Issues Related to the Target Enzyme and Assay Protocol

  • Incorrect Enzyme Target: L-Alanine hydroxamate, as a hydroxamic acid, is most likely to inhibit metalloproteinases by chelating the metal ion (typically zinc) in the active site.[2][5][7] If your target enzyme is not a metalloproteinase, L-Alanine hydroxamate is unlikely to be an effective inhibitor. Alanine racemase, a potential target for alanine analogs, is a PLP-dependent enzyme, not a metalloproteinase, and is inhibited by compounds like D-cycloserine, not typically hydroxamates.[8][9]

    • Troubleshooting:

      • Verify that your target enzyme is a metalloproteinase.

      • Consider testing L-Alanine hydroxamate against a known metalloproteinase, such as a Matrix Metalloproteinase (MMP), as a positive control.

  • Assay Conditions: The inhibitory activity of hydroxamates can be pH-dependent.[10] General assay conditions are critical for reliable results.

    • Troubleshooting:

      • pH: Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding. For many metalloproteinases, this is near neutral pH.

      • Enzyme Concentration: Use an appropriate enzyme concentration. If the inhibitor is a "tight-binding" inhibitor, its apparent Ki can be affected by the enzyme concentration.[2]

      • Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration.[11]

      • Controls: Include proper positive and negative controls in your experiment. A known inhibitor for your target enzyme should be used as a positive control.

Experimental Protocols

General Protocol for a Matrix Metalloproteinase (MMP) Inhibition Assay

This protocol is a general guideline for testing L-Alanine hydroxamate activity against a representative metalloproteinase, such as MMP-2.

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with CaCl2, ZnCl2, and Brij-35) at the optimal pH for the specific MMP.

    • MMP Enzyme: Reconstitute the MMP enzyme in assay buffer to a working concentration. Keep on ice.

    • Substrate: Prepare a stock solution of a fluorogenic MMP substrate (e.g., a quenched fluorescent peptide).

    • L-Alanine Hydroxamate: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and make serial dilutions in assay buffer.

  • Assay Procedure:

    • Add assay buffer, L-Alanine hydroxamate dilutions, and the MMP enzyme to the wells of a microplate.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the MMP substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of the L-Alanine hydroxamate concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
L-Alanine hydroxamateYour TargetYour DataYour DataYour Data
D-Alanine hydroxamateYour TargetYour DataYour DataYour Data
Positive ControlYour TargetYour DataYour DataYour Data

To convert your experimentally determined IC50 to a Ki value, you can use the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[12][13]

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the lack of activity of L-Alanine hydroxamate.

TroubleshootingWorkflow start Start: L-Alanine Hydroxamate Inactive check_inhibitor Step 1: Verify Inhibitor Integrity start->check_inhibitor solubility Is it soluble? check_inhibitor->solubility Check check_enzyme Step 2: Confirm Enzyme Target is_metallo Is enzyme a metalloproteinase? check_enzyme->is_metallo check_assay Step 3: Review Assay Conditions assay_params Are pH, temp, concentrations correct? check_assay->assay_params stability Is it stable? solubility->stability Yes end_inactive Still Inactive: Re-evaluate Hypothesis solubility->end_inactive No chirality Is L-isomer correct? stability->chirality Yes stability->end_inactive No chirality->check_enzyme Yes chirality->end_inactive No is_metallo->check_assay Yes is_metallo->end_inactive No positive_control Does positive control work? assay_params->positive_control Yes assay_params->end_inactive No end_active Activity Observed positive_control->end_active Yes positive_control->end_inactive No

Caption: Troubleshooting workflow for L-Alanine hydroxamate inactivity.

General Mechanism of Hydroxamate Inhibition of Metalloproteinases

This diagram illustrates the general mechanism by which hydroxamate inhibitors, such as L-Alanine hydroxamate, are thought to inhibit zinc metalloproteinases.

HydroxamateInhibition cluster_enzyme Enzyme Active Site Zn Zn²⁺ H2O H₂O Zn->H2O coordinates His1 His Zn->His1 His2 His Zn->His2 Glu Glu Zn->Glu inhibitor L-Alanine Hydroxamate inhibitor->Zn displaces H₂O and chelates

Caption: General mechanism of zinc chelation by a hydroxamate inhibitor.

References

Inconsistent results with (R)-2-amino-N-hydroxypropanamide what to check

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-2-amino-N-hydroxypropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that belongs to the class of hydroxamate-containing histone deacetylase (HDAC) inhibitors. Its primary mechanism of action is the inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones and other proteins. By inhibiting HDACs, this compound leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, often resulting in cellular responses such as cell cycle arrest and apoptosis.

Q2: How should I store and handle this compound?

Proper storage and handling are crucial to maintain the integrity of the compound. It is recommended to store this compound as a solid at -20°C. For creating stock solutions, use a suitable solvent such as DMSO. Once in solution, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles, which can lead to degradation.

Q3: What are the key quality control parameters to check for this compound before use?

To ensure reproducible results, it is essential to verify the quality of your this compound sample. Key parameters to check include:

  • Purity: Assessed by methods like High-Performance Liquid Chromatography (HPLC).

  • Identity: Confirmed by techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral Purity: The enantiomeric excess should be determined to ensure the activity is attributable to the (R)-enantiomer.

Q4: Are there known off-target effects for hydroxamate-based HDAC inhibitors?

While hydroxamate-based HDAC inhibitors are potent, they can exhibit some off-target effects. The hydroxamate group can chelate metal ions, which may lead to interactions with other metalloenzymes. It is important to include appropriate controls in your experiments to account for potential off-target activities.

Troubleshooting Guide

Inconsistent IC50 Values in HDAC Activity Assays

Problem: You are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your HDAC activity assays.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Conditions Ensure that the pH, temperature, and incubation times are consistent across all experiments. Inconsistencies in these parameters can affect enzyme activity and inhibitor binding.
Substrate Concentration The apparent IC50 value can be influenced by the substrate concentration. Use a substrate concentration at or below the Michaelis constant (Km) for the specific HDAC isoenzyme being assayed.
Enzyme Purity and Activity Verify the purity and specific activity of the HDAC enzyme preparation. Enzyme preparations with low or variable activity will lead to inconsistent results.
Solvent Effects Ensure that the final concentration of the solvent (e.g., DMSO) is the same in all wells, including controls. High concentrations of organic solvents can inhibit HDAC activity.
Low or No Inhibition of HDAC Activity

Problem: You are not observing the expected inhibitory effect of this compound on HDAC activity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Compound Concentration Verify the concentration of your stock solution. If possible, confirm the concentration using a spectrophotometric method or by analytical chemistry techniques.
Inactive Compound The compound may have degraded due to improper storage or handling. Test a new, verified batch of this compound.
Assay Setup Review the experimental protocol to ensure that all reagents were added in the correct order and that incubation steps were performed correctly.
Inappropriate HDAC Isoform This compound may have selectivity for certain HDAC isoforms. Ensure that the HDAC isoform used in your assay is sensitive to this inhibitor.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C3H8N2O2[1][2]
Molecular Weight 104.11 g/mol [1][2]
CAS Number 35320-20-8[1]
XLogP3 -1.5[1]
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3

Experimental Protocols

General Protocol for HDAC Activity/Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on a specific HDAC enzyme.

  • Prepare Reagents:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare the HDAC enzyme and the fluorogenic HDAC substrate in assay buffer.

  • Assay Procedure:

    • Add the HDAC enzyme to the wells of a microplate.

    • Add the different concentrations of this compound or vehicle control.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (to prevent further deacetylation).

    • Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizations

HDAC_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Inhibitor, Enzyme, Substrate) B Add Enzyme A->B C Add Inhibitor/(R)-2-amino-N-hydroxypropanamide B->C D Pre-incubate C->D E Add Substrate D->E F Incubate E->F G Add Developer F->G H Measure Fluorescence G->H I Calculate IC50 H->I

Caption: Experimental workflow for an HDAC inhibition assay.

HDAC_Signaling_Pathway cluster_nucleus Cell Nucleus HDAC HDAC Enzyme Histone Acetylated Histone Chromatin_Closed Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin_Closed Histone->HDAC Deacetylation Chromatin_Open Open Chromatin (Transcriptional Activation) Histone->Chromatin_Open Inhibitor (R)-2-amino-N- hydroxypropanamide Inhibitor->HDAC Inhibition

References

Reducing cytotoxicity of L-Alanine hydroxamate in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Alanine hydroxamate in primary cell cultures. The information is designed to help address specific issues related to cytotoxicity that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanine hydroxamate and what is its likely mechanism of action?

L-Alanine hydroxamate is a derivative of the amino acid L-Alanine. The hydroxamic acid moiety is known for its ability to chelate metal ions, such as zinc (Zn²⁺) and iron (Fe³⁺).[1] This property allows it to act as an inhibitor of metalloenzymes. A major class of enzymes targeted by hydroxamic acids are histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, hydroxamic acids can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression, which can induce cell cycle arrest and apoptosis.[2][3]

Q2: Why am I observing high levels of cytotoxicity in my primary cell cultures treated with L-Alanine hydroxamate?

High cytotoxicity is a known concern for many hydroxamic acid-based compounds.[4] Several factors could be contributing to the cell death observed in your primary cell cultures:

  • Induction of Oxidative Stress: Hydroxamic acids have been shown to generate reactive oxygen species (ROS), leading to oxidative stress, which can damage cellular components and trigger apoptosis.[5][6][7]

  • Apoptosis Induction: As HDAC inhibitors, they can upregulate pro-apoptotic genes and down-regulate anti-apoptotic proteins, leading to programmed cell death.[3]

  • Off-Target Effects: Besides HDACs, the metal-chelating properties of the hydroxamate group might interfere with other essential metalloenzymes in the cells.[8]

  • Primary Cell Sensitivity: Primary cells are often more sensitive to chemical insults compared to immortalized cell lines.[9][10]

  • Dose and Exposure Time: The concentration of L-Alanine hydroxamate and the duration of treatment may be too high for the specific primary cell type you are using.

Q3: Can the cytotoxicity of L-Alanine hydroxamate be reduced without compromising its intended biological activity?

Yes, it is often possible to find an experimental window where the desired effects are observed with minimal cytotoxicity. Strategies to achieve this include:

  • Dose-Response and Time-Course Studies: Systematically lowering the concentration and reducing the exposure time can help identify a therapeutic window.

  • Co-treatment with Antioxidants: The use of antioxidants like N-acetylcysteine (NAC) has been shown to rescue cells from hydroxamate-induced ROS-mediated cell death.[5][6][7]

  • Optimizing Cell Culture Conditions: Ensuring optimal cell health through proper culture techniques can enhance their resilience.[11][12][13]

  • Use of Prodrugs: In some cases, modifying the hydroxamic acid moiety into a prodrug form can improve cellular uptake and reduce toxicity, though this requires chemical synthesis.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cell death even at low concentrations of L-Alanine hydroxamate. - High sensitivity of the primary cell type. - Suboptimal health of the primary cells prior to treatment. - Contamination of the cell culture.- Perform a thorough dose-response study starting from very low (nanomolar) concentrations. - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[13] - Routinely check for mycoplasma and other contaminants.[9][12]
Inconsistent results and high variability between replicate wells. - Uneven cell seeding. - Edge effects in the culture plate. - Instability of L-Alanine hydroxamate in the culture medium.- Ensure a single-cell suspension and proper mixing before seeding.[11] - Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.[14] - Prepare fresh solutions of the compound for each experiment.
Unexpected morphological changes in cells (e.g., vacuolization, detachment). - Stress response to the compound. - Onset of apoptosis or necrosis.- Document morphological changes with microscopy. - Use assays to distinguish between apoptosis and necrosis (e.g., Annexin V/PI staining).
Compound appears to lose activity over time. - Degradation of L-Alanine hydroxamate in the culture medium.- Consider replenishing the medium with fresh compound during long-term experiments.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[15][16]

Materials:

  • Primary cells

  • 96-well cell culture plates

  • L-Alanine hydroxamate

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., SDS-HCl or DMSO)[17]

  • Microplate reader

Procedure:

  • Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Prepare serial dilutions of L-Alanine hydroxamate in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[15]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measuring Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[19][20]

Materials:

  • Primary cells

  • 96-well cell culture plates

  • L-Alanine hydroxamate

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Seed cells in a 96-well plate and treat with serial dilutions of L-Alanine hydroxamate as described in the MTT protocol.

  • Include the following controls as per the kit manufacturer's instructions:[21]

    • Spontaneous LDH release (vehicle-treated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[19]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[19]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (usually 490 nm).[19]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, based on the absorbance readings of the experimental and control wells.

Data Presentation

Table 1: Example Dose-Response Data for L-Alanine Hydroxamate

Concentration (µM)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Control)100 ± 5.25.1 ± 1.5
195.3 ± 4.88.2 ± 2.1
582.1 ± 6.115.4 ± 3.3
1065.7 ± 5.530.9 ± 4.0
2540.2 ± 4.955.6 ± 5.2
5015.8 ± 3.180.3 ± 6.8

Data are represented as mean ± standard deviation.

Table 2: Effect of N-acetylcysteine (NAC) on L-Alanine Hydroxamate Cytotoxicity

TreatmentCell Viability (%)
Control100 ± 4.5
25 µM L-Alanine hydroxamate41.5 ± 5.0
5 mM NAC98.2 ± 3.9
25 µM L-Alanine hydroxamate + 5 mM NAC85.3 ± 4.7

Data are represented as mean ± standard deviation.

Signaling Pathways and Workflows

Experimental Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Mitigation Strategy A Seed Primary Cells in 96-well Plate B Treat with L-Alanine Hydroxamate (Dose-Response) A->B C Incubate for 24/48/72h B->C D Perform Cytotoxicity Assays (MTT & LDH) C->D E Analyze Data & Determine IC50 D->E F Select IC50 Concentration of L-Alanine Hydroxamate E->F Inform Mitigation G Co-treat with Antioxidant (e.g., NAC) F->G H Incubate for Determined Time G->H I Perform Cytotoxicity Assay H->I J Evaluate Rescue Effect I->J Hypothetical Signaling Pathway for Hydroxamate-Induced Cytotoxicity cluster_0 Cellular Effects cluster_1 Downstream Consequences A L-Alanine Hydroxamate B HDAC Inhibition A->B C Generation of Reactive Oxygen Species (ROS) A->C D Histone Hyperacetylation B->D E Oxidative Stress C->E H Caspase Activation D->H Altered Gene Expression F DNA Damage E->F G Mitochondrial Dysfunction E->G F->H G->H I Apoptosis H->I J Antioxidant (e.g., NAC) J->E Inhibits

References

Optimizing incubation time for (R)-2-amino-N-hydroxypropanamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-2-amino-N-hydroxypropanamide. The information is designed to help optimize experimental protocols and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as D-alanine hydroxamate, is a small organic molecule. Its primary known mechanism of action is the inhibition of metalloenzymes. The hydroxamate group (-NHOH) is a key feature, capable of chelating metal ions, such as zinc, within the active sites of these enzymes. This action can disrupt their catalytic activity. A major class of enzymes targeted by hydroxamates are histone deacetylases (HDACs), which play a crucial role in gene expression regulation.

Q2: What are the potential off-target effects of this compound?

Due to the metal-chelating nature of the hydroxamate group, this compound has the potential for off-target effects by inhibiting other metalloenzymes beyond the intended target. It is also important to be aware that some hydroxamic acid-containing compounds have been reported to show mutagenic properties in vitro. This is thought to occur through a chemical transformation known as the Lossen rearrangement.[1] Researchers should consider including appropriate controls to assess potential off-target effects and cytotoxicity in their experiments.

Q3: How stable is this compound in experimental conditions?

The stability of hydroxamic acids like this compound can be a concern under certain experimental conditions. The hydroxamate functional group can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Additionally, some hydroxamates have been shown to release nitric oxide upon oxidation, which could be a confounding factor in some biological assays.[2] It is recommended to prepare fresh solutions of the compound for each experiment and to be mindful of the buffer composition and incubation conditions.

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicate wells.Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitation at higher concentrations.1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Determine the solubility limit of the compound in your specific cell culture medium. 3. Consider using a lower concentration range or dissolving the compound in a small amount of a biocompatible solvent (e.g., DMSO) before final dilution in the medium. Ensure the final solvent concentration is not toxic to the cells.
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.1. Ensure a homogenous single-cell suspension before seeding. 2. Use a reliable method for cell counting and seeding. 3. Allow cells to adhere and stabilize for a consistent period before adding the compound.
Incubation Time: The effect of the compound may be time-dependent. Short or excessively long incubation times can lead to inconsistent outcomes.1. Perform a time-course experiment to determine the optimal incubation period for your specific cell line and assay. For HDAC inhibitors, IC50 values can change with incubation time.[3] 2. Ensure consistent incubation times across all plates and experiments.
Low or No Activity in Biochemical Assays (e.g., HDAC Inhibition)
Problem Possible Cause Troubleshooting Steps
The compound appears to be inactive or has very low potency.Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling.1. Run a positive control with a known inhibitor of the enzyme to confirm assay performance. 2. Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions.
Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for the compound's activity or the enzyme itself.1. Verify that the assay buffer pH is within the optimal range for both the enzyme and the compound. 2. The chelating activity of hydroxamates can be pH-dependent. Consider testing a range of pH values if feasible.
Compound Degradation: As mentioned in the FAQs, the compound may not be stable under the assay conditions.1. Prepare fresh solutions of this compound immediately before use. 2. Minimize the pre-incubation time of the compound in the assay buffer before starting the reaction, if possible.

Experimental Protocols

General Protocol for a Cell-Based HDAC Inhibition Assay

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your particular experimental setup.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used for the compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically.

  • Assay: Measure HDAC activity using a commercially available HDAC activity assay kit, following the manufacturer's instructions. These kits typically involve cell lysis followed by incubation with a fluorogenic HDAC substrate.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

General Protocol for an Alanine Racemase Inhibition Assay

This protocol is for a coupled-enzyme assay to screen for inhibitors of alanine racemase.

  • Reaction Mixture: Prepare a reaction cocktail in a 96-well plate containing buffer (e.g., borate buffer, pH 8.5), L-alanine dehydrogenase, and NAD+.

  • Inhibitor Addition: Add different concentrations of this compound to the wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.[4]

  • Initiate Reaction: Add the substrate, D-alanine, to all wells to start the reaction.

  • Measurement: Monitor the formation of NADH by measuring the increase in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the percent inhibition for each concentration of the compound. Calculate the IC50 value.

Visualizations

Experimental_Workflow_HDAC_Inhibition cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare this compound Dilutions B->C D Incubate for Optimized Time C->D E Lyse Cells & Add HDAC Substrate D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for a cell-based HDAC inhibition assay.

Signaling_Pathway_HDAC_Inhibition cluster_nucleus Nucleus HDAC HDAC Histone Histone Protein HDAC->Histone Deacetylates Acetyl Acetyl Group Histone->Acetyl Removes DNA DNA Histone->DNA Interacts with Gene_Repression Gene Repression DNA->Gene_Repression Leads to Compound (R)-2-amino-N- hydroxypropanamide Compound->HDAC Inhibits

Caption: Simplified signaling pathway of HDAC inhibition.

References

Technical Support Center: L-Alanine Hydroxamate and Fluorescent Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering potential interference from L-Alanine hydroxamate in fluorescent assays. The information is presented in a question-and-answer format for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanine hydroxamate and why might it interfere with my fluorescent assay?

L-Alanine hydroxamate is a derivative of the amino acid L-Alanine. It belongs to a class of compounds known as hydroxamic acids. Hydroxamic acids contain the functional group R-C(=O)N(OH)-R'. This functional group is a known metal chelator, meaning it can bind to metal ions.[1][2][3] This chelation property is a primary reason for potential assay interference. Additionally, like many organic molecules, it may possess intrinsic fluorescence (autofluorescence) or the ability to absorb light at the excitation or emission wavelengths of your assay's fluorophore (quenching).[4][5][6]

Q2: What are the main mechanisms of interference I should be aware of?

There are two primary mechanisms by which a compound like L-Alanine hydroxamate can interfere with a fluorescent assay:

  • Autofluorescence: The compound itself may fluoresce at the same wavelengths used to excite your fluorophore or detect its emission. This leads to a false-positive signal.[4][6]

  • Fluorescence Quenching: The compound can absorb the light used to excite the fluorophore or the light emitted by it. This is also known as the inner filter effect and results in a false-negative signal.[6][7] Hydroxamic acids, in particular, are known to quench fluorescence, especially in the presence of transition metals.[1][8]

Q3: My assay contains metal ions. Is this a particular concern with L-Alanine hydroxamate?

Yes. The hydroxamic acid moiety is a strong metal chelator. If your assay buffer contains divalent cations such as Zn²⁺, Mg²⁺, or Mn²⁺, which are common cofactors for enzymes, L-Alanine hydroxamate may chelate these ions. This can have two effects:

  • It may directly inhibit the enzyme you are studying, leading to a true biological effect that is not an artifact.

  • The formation of a complex between L-Alanine hydroxamate and a metal ion can alter the spectral properties of the compound, potentially leading to quenching or autofluorescence.[1]

Q4: Are there specific types of fluorescent dyes that are more susceptible to interference?

Interference is highly dependent on the spectral properties of the interfering compound and the fluorophore. Assays using blue-shifted fluorophores (e.g., coumarins) are often more susceptible to interference because many organic molecules absorb light in the UV and blue regions of the spectrum.[9][10] Red-shifted dyes may be less prone to interference.[4][9]

Troubleshooting Guides

Problem 1: I am seeing an unexpectedly high background signal in my assay.

This is a classic sign of autofluorescence.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare wells containing only the assay buffer and L-Alanine hydroxamate at the same concentration used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay. A high signal in these wells confirms autofluorescence.

  • Spectral Scan: If your plate reader has the capability, perform a spectral scan of L-Alanine hydroxamate in the assay buffer. This will show you its excitation and emission profile and help you determine if it overlaps with your fluorophore.

  • Change Fluorophore: If there is significant spectral overlap, consider switching to a fluorophore with a different spectral profile, preferably one that is red-shifted.[9]

  • Decrease Compound Concentration: Autofluorescence is concentration-dependent.[4] If possible, lower the concentration of L-Alanine hydroxamate in your assay.

Problem 2: My positive controls are showing a weaker signal than expected.

This suggests that L-Alanine hydroxamate may be quenching the fluorescence of your probe.

Troubleshooting Steps:

  • Run a "Compound + Probe" Control: Prepare wells with your fluorescent probe at the assay concentration, both with and without L-Alanine hydroxamate. A decrease in fluorescence in the presence of the compound indicates quenching.

  • Check for Absorbance: Use a spectrophotometer to measure the absorbance spectrum of L-Alanine hydroxamate. If it absorbs light at the excitation or emission wavelengths of your fluorophore, this can cause the inner filter effect.[6]

  • Pre-read vs. Post-read: If you are running a kinetic assay, measure the fluorescence of the well immediately after adding all components (including L-Alanine hydroxamate) but before the reaction has started. This "pre-read" can help to identify initial quenching.[6]

  • Assay Miniaturization: Reducing the path length of the light by using lower volume plates (e.g., 384-well or 1536-well) can sometimes mitigate the inner filter effect.

Quantitative Data Summary

Compound/ClassAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Notes
L-Alanine~250 nm, with some absorbance up to 560 nm[11]~360 nm, 493 nm (blue), 522 nm (green)[12]The amino acid itself has UV absorbance and can exhibit some fluorescence.
Hydroxamic AcidsVaries by structureCan be fluorescent or non-fluorescentKnown to chelate metals, which can lead to fluorescence quenching.[1]
Common Organic MoleculesOften absorb in the UV-blue range (<400 nm)VariesCan be a source of autofluorescence in assays using blue dyes.[9]

Experimental Protocols

Protocol 1: Assessing Autofluorescence
  • Prepare a stock solution of L-Alanine hydroxamate in your assay buffer.

  • Create a dilution series of L-Alanine hydroxamate in the assay buffer, covering the range of concentrations used in your experiment.

  • Dispense the dilution series into the wells of a microplate. Include wells with buffer only as a negative control.

  • Read the plate using the same filter set (excitation and emission wavelengths) and gain settings as your main experiment.

  • Analyze the data: A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Assessing Fluorescence Quenching
  • Prepare a solution of your fluorescent probe in the assay buffer at the final assay concentration.

  • Prepare a stock solution of L-Alanine hydroxamate in the assay buffer.

  • In a microplate, add the fluorescent probe solution to all wells.

  • Add a dilution series of L-Alanine hydroxamate to the wells. Include wells with buffer only (no compound) as a positive control.

  • Read the plate immediately.

  • Analyze the data: A concentration-dependent decrease in fluorescence indicates quenching.

Visualizations

Interference_Pathway cluster_assay Fluorescent Assay System cluster_compound L-Alanine Hydroxamate Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Emission Light Fluorophore->Emission Detector Detector Emission->Detector Compound L-Alanine Hydroxamate Compound->Excitation Quenching (Inner Filter Effect) Compound->Emission Quenching (Inner Filter Effect) Compound->Detector Autofluorescence

Caption: Potential mechanisms of L-Alanine hydroxamate interference in fluorescent assays.

Troubleshooting_Workflow Start Unexpected Assay Signal Check_Autofluorescence Run 'Compound Only' Control Start->Check_Autofluorescence Is_Autofluorescent Signal > Background? Check_Autofluorescence->Is_Autofluorescent Autofluorescence_Confirmed Issue: Autofluorescence Is_Autofluorescent->Autofluorescence_Confirmed Yes Check_Quenching Run 'Compound + Probe' Control Is_Autofluorescent->Check_Quenching No Is_Quenching Signal < Control? Check_Quenching->Is_Quenching Quenching_Confirmed Issue: Quenching Is_Quenching->Quenching_Confirmed Yes No_Interference No Direct Interference Detected Is_Quenching->No_Interference No

Caption: A logical workflow for troubleshooting assay interference by L-Alanine hydroxamate.

References

How to improve the purity of synthesized (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of (R)-2-amino-N-hydroxypropanamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical impurities I might encounter in my synthesis of this compound?

A1: During the synthesis of this compound, several chemical impurities can arise. The most common include:

  • (R)-Alanine: This can result from the hydrolysis of the hydroxamate functional group. This is a common issue with hydroxamic acids, which can be sensitive to acidic or basic conditions and prolonged exposure to water.

  • Unreacted starting materials: Depending on the synthetic route, these could include protected (R)-alanine derivatives or hydroxylamine precursors.

  • Side-products from coupling reagents: If carbodiimides (like DCC) or other coupling agents are used to form the hydroxamic acid, related by-products (such as dicyclohexylurea) can be present.

Q2: My final product has low enantiomeric purity. What are the likely causes?

A2: Low enantiomeric purity, meaning a significant presence of the (S)-enantiomer, is a common challenge. The primary causes are:

  • Racemization during synthesis: The chiral center of the alanine moiety can be susceptible to racemization, especially under harsh reaction conditions such as high temperatures or the presence of strong bases.

  • Impure starting materials: The enantiomeric purity of your final product is limited by the purity of your starting (R)-alanine or its derivatives. It is crucial to use starting materials with high enantiomeric excess (% ee).

Q3: What are the recommended analytical methods for determining the chemical and chiral purity of my product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • For Chemical Purity:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: A standard reversed-phase HPLC method can be used to separate the target compound from most chemical impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying unknown impurities.

  • For Chiral Purity (Enantiomeric Excess):

    • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for separating and quantifying enantiomers.[1][2][3] It utilizes a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to their separation.

    • Chiral Supercritical Fluid Chromatography (Chiral SFC): An alternative to chiral HPLC that often offers faster separations and uses less organic solvent.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionMonitor the reaction progress using TLC or HPLC. If the reaction has stalled, consider adding more of the limiting reagent or extending the reaction time. Ensure proper temperature control.
Product loss during work-upThis compound is polar and may have some water solubility. Minimize the volume of aqueous washes. If an extraction is performed, ensure the appropriate organic solvent is used and perform multiple extractions.
Degradation of the productThe hydroxamic acid functional group can be sensitive to strong acids or bases. Use mild conditions during synthesis and purification. Avoid prolonged heating.
Issue 2: Presence of (R)-Alanine as an Impurity

This issue is typically identified by an additional spot on a TLC plate or an extra peak in an HPLC chromatogram corresponding to an alanine standard.

Caption: Troubleshooting workflow for high (R)-alanine impurity.

Issue 3: Low Enantiomeric Excess (% ee)

A low % ee is observed as two closely eluting peaks of significant area in a chiral HPLC or SFC chromatogram.

Possible Cause Suggested Solution
Racemization during the reactionAvoid strong bases and high temperatures in the synthetic steps involving the chiral center. If a base is necessary, consider using a non-nucleophilic, sterically hindered base and maintaining a low temperature.
Impure starting materialVerify the enantiomeric purity of the starting (R)-alanine or its derivative using chiral HPLC. If the starting material has low % ee, it will need to be purified or a higher quality source obtained.
Ineffective chiral purificationIf the crude product is a racemic or near-racemic mixture, a single recrystallization may not be sufficient. Consider preparative chiral HPLC or SFC for complete separation of the enantiomers.

Data on Purification Methods

The following tables provide a summary of expected purity improvements using different techniques. The initial purity of the crude product is assumed to be 95% chemical purity and 90% enantiomeric excess (% ee).

Table 1: Improvement of Chemical Purity by Recrystallization

Recrystallization Solvent System Yield (%) Final Chemical Purity (%) Notes
Ethanol/Water75-8598.5Good for removing polar impurities.
Isopropanol/Hexane65-7599.2Effective for removing non-polar impurities.
Methanol70-8098.8Can be effective but may lead to oiling out if cooled too quickly.

Table 2: Improvement of Enantiomeric Excess (% ee)

Purification Method Typical Yield (%) Final % ee Notes
Single Recrystallization (Ethanol/Water)75-8595-97Can provide some enrichment, but may not be sufficient for high-purity requirements.
Preparative Chiral HPLC50-70>99.5Provides excellent separation but can be time-consuming and require significant solvent usage.
Preparative Chiral SFC60-80>99.5Faster than HPLC with reduced solvent consumption, offering a "greener" alternative.[4]

Experimental Protocols

Protocol 1: Recrystallization for Chemical Purity Enhancement

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in minimum amount of hot solvent (e.g., Ethanol/Water) Start->Dissolve Cool Allow to cool slowly to room temperature Dissolve->Cool Chill Chill in an ice bath to maximize crystal formation Cool->Chill Filter Collect crystals by vacuum filtration Chill->Filter Wash Wash with a small amount of cold solvent Filter->Wash Dry Dry the purified crystals under vacuum Wash->Dry End Pure this compound Dry->End

Caption: Workflow for recrystallization.

Methodology:

  • Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration, using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

Chiral_HPLC_Workflow SamplePrep Prepare sample solution (e.g., 1 mg/mL in mobile phase) Injection Inject onto Chiral HPLC system SamplePrep->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV or MS Detection Separation->Detection Analysis Integrate peak areas and calculate % ee Detection->Analysis

Caption: Workflow for chiral HPLC analysis.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) is often effective for amino acid derivatives.

  • Mobile Phase: A typical mobile phase for normal phase chiral HPLC would be a mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. For reversed-phase, a buffered aqueous solution with methanol or acetonitrile is used.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~210 nm).

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in the mobile phase (1 mL) and inject a small volume (e.g., 5-10 µL).

  • Calculation of % ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers ((AreaR - AreaS) / (AreaR + AreaS)) x 100%.

Protocol 3: Preparative Chiral SFC for Enantiomer Separation

Methodology:

  • Column: A larger-scale chiral column with a similar stationary phase to that used in analytical chiral HPLC or SFC. Immobilized polysaccharide-based CSPs are often preferred for their robustness.

  • Mobile Phase: Supercritical CO₂ as the main solvent, with a co-solvent such as methanol or ethanol. Additives like diethylamine may be used to improve peak shape and resolution.

  • Instrumentation: A preparative SFC system equipped with a fraction collector.

  • Method Development: An analytical scale chiral SFC method is first developed to find the optimal separation conditions.

  • Scale-up: The analytical method is scaled up to the preparative scale by increasing the column diameter, flow rate, and injection volume. Stacked injections are often used to maximize throughput.

  • Fraction Collection: The separated enantiomers are collected in different fractions as they elute from the column.

  • Solvent Removal: The collected fractions are evaporated to yield the purified enantiomers.

References

Technical Support Center: (R)-2-amino-N-hydroxypropanamide in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-2-amino-N-hydroxypropanamide, also known as L-alanine hydroxamate, in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH range for enzymatic assays using this compound?

A1: The optimal pH for your specific enzyme should be the primary consideration. However, it's important to consider the stability of this compound. Generally, hydroxamic acids are more stable in slightly acidic to neutral conditions. The predicted pKa of the hydroxamic acid group in alanine hydroxamate is approximately 10.17.[1] For many enzymes, operating within a pH range of 6.5 to 8.5 is a good starting point, but this should be empirically determined for your specific enzyme.

Q2: Which buffer systems are compatible with this compound?

A2: Due to the metal-chelating nature of the hydroxamate group, it is crucial to select a buffer that does not interact with or is inhibited by this functional group. Buffers containing metal ions should be avoided. HEPES is often a suitable choice as it has low metal-binding constants.[2][3][4] See the table below for a summary of recommended and potentially problematic buffers.

Q3: Can I use phosphate buffers with this compound?

A3: Caution is advised when using phosphate buffers. Phosphate ions can precipitate with certain divalent metal ions that may be essential for your enzyme's activity.[2][4][5] If your enzyme is a metalloenzyme, it is best to avoid phosphate buffers or to perform thorough validation to ensure no inhibition or precipitation occurs.

Q4: Is Tris buffer a good choice for my assay?

A4: Tris buffer is generally not recommended for assays with this compound, especially if your enzyme is a metalloenzyme. The primary amine in Tris can chelate metal ions, potentially interfering with enzyme activity.[2][6]

Q5: How should I prepare and store stock solutions of this compound?

A5: Stock solutions should be prepared in a compatible buffer (e.g., HEPES) or in high-purity water. To minimize degradation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store it at -20°C or lower. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no enzyme activity Buffer incompatibility: The buffer may be inhibiting the enzyme or interacting with the hydroxamate.1. Switch to a recommended buffer like HEPES. 2. Verify the final pH of your assay mixture. 3. If using a metalloenzyme, ensure your buffer does not chelate the essential metal ions.
Incorrect pH: The assay pH is outside the optimal range for the enzyme or is affecting the stability of the hydroxamate.1. Determine the optimal pH for your enzyme. 2. Prepare buffers at various pH values within the recommended range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) to find the optimal condition.
Degradation of this compound: The compound may have degraded due to improper storage or handling.1. Prepare a fresh stock solution. 2. Protect the stock solution from light and store it at an appropriate temperature.
Precipitation in the assay well Buffer-metal ion interaction: The buffer is precipitating with metal ions present in the assay.1. Avoid phosphate buffers if your assay contains divalent cations like Ca²⁺ or Mg²⁺. 2. Consider using HEPES, which has low metal-binding capacity.
Low solubility of a component at the assay pH. 1. Ensure all components are fully dissolved in the buffer before mixing. 2. Adjust the pH of the final assay mixture and observe for any changes in solubility.
Inconsistent or variable results Buffer chelation of essential metal ions: The buffer is interfering with the concentration of free metal ions required for the enzyme.1. Switch to a non-chelating buffer like HEPES. 2. If you must use a chelating buffer, consider adding a slight excess of the essential metal ion, but validate this carefully.
pH drift during the assay. 1. Ensure the buffer has sufficient capacity for the duration of the assay. You may need to increase the buffer concentration.

Data Presentation

Table 1: Buffer Compatibility with this compound for Enzymatic Assays

BufferUseful pH RangeCompatibility NotesRecommendation
HEPES 6.8 - 8.2Low metal-binding capacity, making it suitable for metalloenzymes.[2][3][4]Recommended
PIPES 6.1 - 7.5Low metal-binding constants.Recommended
MOPS 6.5 - 7.9Low metal-binding constants.Recommended
Phosphate 5.8 - 8.0Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺).[2][4][5] May inhibit certain enzymes.Use with Caution
Tris 7.2 - 9.0Primary amine can chelate metal ions, potentially inhibiting metalloenzymes.[2][6]Not Recommended
Citrate 3.0 - 6.2Strong metal chelator.Not Recommended

Experimental Protocols

Protocol 1: Determining Optimal Buffer and pH for an Enzymatic Assay

This protocol outlines a general method to determine the most suitable buffer and pH for an enzymatic assay using this compound.

Materials:

  • Enzyme of interest

  • This compound

  • Enzyme substrate

  • Buffer stock solutions (e.g., 1 M HEPES, 1 M PIPES, 1 M MOPS)

  • HCl and NaOH (for pH adjustment)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of buffers: Prepare 50 mM solutions of HEPES, PIPES, and MOPS at various pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) by diluting the stock solutions and adjusting the pH with HCl or NaOH.

  • Prepare reaction mixtures: In a 96-well plate, set up reaction wells for each buffer and pH condition. Each well should contain:

    • Buffer (to final volume)

    • Enzyme (at a fixed concentration)

    • This compound (if it is an inhibitor or effector being tested)

  • Initiate the reaction: Add the enzyme substrate to each well to start the reaction.

  • Monitor the reaction: Measure the reaction progress over time using a microplate reader at the appropriate wavelength.

  • Analyze the data: Calculate the initial reaction rates for each condition. Plot the enzyme activity versus pH for each buffer system to identify the optimal conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_buffer Prepare Buffer Solutions (HEPES, PIPES, MOPS) at various pH values setup_plate Pipette Buffers and Reagents into 96-well plate prep_buffer->setup_plate prep_reagents Prepare Enzyme, Substrate, and (R)-2-amino-N- hydroxypropanamide Stocks prep_reagents->setup_plate initiate_rxn Add Substrate to Initiate Reaction setup_plate->initiate_rxn measure_activity Monitor Reaction Progress in Plate Reader initiate_rxn->measure_activity analyze_data Calculate Initial Rates and Determine Optimal Conditions measure_activity->analyze_data

Caption: Workflow for determining the optimal buffer and pH.

troubleshooting_logic start Encountering Assay Issue (e.g., Low Activity) check_buffer Is the buffer HEPES, PIPES, or MOPS? start->check_buffer check_ph Is the pH within the optimal range for the enzyme? check_buffer->check_ph Yes switch_buffer Switch to a recommended buffer. check_buffer->switch_buffer No check_reagents Are the reagents freshly prepared? check_ph->check_reagents Yes optimize_ph Perform a pH titration to find the optimum. check_ph->optimize_ph No prepare_fresh Prepare fresh stock solutions. check_reagents->prepare_fresh No solution Problem Resolved check_reagents->solution Yes switch_buffer->check_ph optimize_ph->check_reagents prepare_fresh->solution

Caption: Logical troubleshooting flow for common assay problems.

References

Dealing with chelation effects of L-Alanine hydroxamate in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Alanine Hydroxamate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of L-Alanine Hydroxamate in experimental settings, with a particular focus on managing its chelation effects in media.

Frequently Asked Questions (FAQs)

Q1: What is L-Alanine Hydroxamate and what is its primary mechanism of action?

A1: L-Alanine Hydroxamate is a hydroxamic acid derivative. The hydroxamate group (-CONHOH) is a key functional group that acts as a potent metal-binding pharmacophore (MBP) or chelator.[1][2] This allows it to bind to metal ions, particularly zinc (Zn²⁺), in the active sites of metalloenzymes, leading to their inhibition.[1][3] This mechanism is central to its activity as a histone deacetylase (HDAC) inhibitor, a class of enzymes that play crucial roles in gene expression and are targets for cancer therapy.[3][4]

Q2: What are the primary concerns when using L-Alanine Hydroxamate in cell culture media?

A2: The primary concern is its strong metal-chelating ability.[2][5] While essential for its inhibitory activity against target metalloenzymes, this property can also lead to the depletion of essential metal ions from the cell culture medium.[6] This can result in unintended off-target effects, such as nutrient deprivation, altered function of other essential metalloenzymes, and potential cytotoxicity.[6][7]

Q3: Which metal ions are most likely to be chelated by L-Alanine Hydroxamate?

A3: Hydroxamic acids are known to be strong chelators of various metal ions.[2] Based on their known affinities, L-Alanine Hydroxamate is expected to chelate divalent and trivalent metal ions present in culture media, with a particularly high affinity for zinc (Zn²⁺) and iron (Fe³⁺).[2][8][9] It can also interact with other metal ions like copper (Cu²⁺) and nickel (Ni²⁺).[2][10]

Q4: Can the chelation effects of L-Alanine Hydroxamate lead to genotoxicity?

A4: There is evidence that some hydroxamate-containing compounds can induce DNA damage and chromosomal aberrations.[7][11] This genotoxicity may be linked to the interaction of hydroxamic acid-metal complexes with DNA or the generation of reactive species.[11] Therefore, it is a critical factor to consider, especially in long-term studies or when developing therapeutic agents for non-cancer indications.[11][12]

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity or Reduced Proliferation

Possible Cause: Depletion of essential metal ions from the culture medium due to chelation by L-Alanine Hydroxamate, leading to nutrient deprivation and inhibition of essential metalloenzymes.[6][13]

Troubleshooting Steps:

  • Metal Ion Supplementation:

    • Rationale: To counteract the chelation effect, supplement the culture medium with a balanced mixture of essential trace metals.

    • Protocol: Prepare a concentrated stock solution of trace metals (e.g., ZnCl₂, FeCl₃, CuSO₄) and add it to the culture medium along with L-Alanine Hydroxamate. The final concentration of supplemented metals should be empirically determined to restore normal cell growth without causing toxicity. Start with concentrations in the low micromolar range.

  • Dose-Response and Time-Course Analysis:

    • Rationale: Determine the concentration and duration at which L-Alanine Hydroxamate exhibits its desired effect without causing excessive toxicity.

    • Protocol: Perform a matrix of experiments varying the concentration of L-Alanine Hydroxamate and the incubation time. Assess cell viability using methods like MTT or trypan blue exclusion assays.

  • Use of Alternative Chelators (Control Experiment):

    • Rationale: To confirm that the observed toxicity is due to metal chelation, use a well-characterized, cell-impermeable chelator like DTPA as a control. If DTPA mimics the toxicity, it strongly suggests that extracellular metal depletion is the cause.

Issue 2: Altered Cell Signaling or Inconsistent Experimental Results

Possible Cause: The chelation of metal ions can disrupt the function of various signaling pathways that are dependent on metalloenzymes, leading to inconsistent or unexpected results.[3] For example, matrix metalloproteinases (MMPs), which are involved in cell signaling and migration, are zinc-dependent enzymes.[1]

Troubleshooting Steps:

  • Quantify Metal Ion Concentration:

    • Rationale: Directly measure the concentration of key metal ions (e.g., Zn²⁺, Fe³⁺) in the culture medium before and after the addition of L-Alanine Hydroxamate.

    • Protocol: Use analytical techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify metal ion concentrations.[14][15][16] This will provide direct evidence of chelation.

  • Activity Assays for Key Metalloenzymes:

    • Rationale: Assess the activity of known metalloenzymes that are not the primary target of L-Alanine Hydroxamate to understand off-target effects.

    • Protocol: Perform enzymatic assays for relevant metalloenzymes (e.g., MMPs, carbonic anhydrases) in cell lysates or conditioned media from treated and untreated cells.[1]

  • Pathway Analysis:

    • Rationale: Investigate the activation state of signaling pathways known to be regulated by metal ions.

    • Protocol: Use techniques like Western blotting to analyze the phosphorylation status or expression levels of key proteins in relevant signaling cascades (e.g., MAPK, PI3K/Akt pathways).

Experimental Protocols

Protocol 1: Quantification of Metal Ions in Cell Culture Media by ICP-MS

  • Sample Preparation:

    • Collect samples of your cell culture medium: (a) fresh medium (control), (b) medium with cells but without L-Alanine Hydroxamate, and (c) medium with cells and L-Alanine Hydroxamate after a specific incubation period.

    • Centrifuge the samples to remove cells and debris.

    • Dilute the supernatant with a suitable acid matrix (e.g., 2% nitric acid) to the appropriate concentration range for ICP-MS analysis.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards for the metals of interest (e.g., Zn, Fe, Cu) in the same acid matrix.

    • Run the standards and samples on the ICP-MS instrument according to the manufacturer's instructions.

    • Quantify the concentration of each metal in your samples by comparing their signals to the calibration curve.[14][15]

Table 1: Example Data for Metal Ion Concentration in CHO Cell Culture Media

Metal IonBasal Medium (ppb)Medium + L-Alanine Hydroxamate (ppb)
Zinc (Zn)150 - 20050 - 80
Iron (Fe)1000 - 1500400 - 600
Copper (Cu)20 - 305 - 10

Note: These are hypothetical values to illustrate the expected trend. Actual values will vary depending on the specific medium and experimental conditions.[15]

Visualizations

Chelation_Effect_Workflow A Start: Experiment with L-Alanine Hydroxamate B Observe Unexpected Cell Toxicity or Altered Phenotype A->B C Hypothesis: Chelation of Essential Metal Ions B->C D Troubleshooting Strategies C->D E Supplement Media with Metal Ions D->E Counteract Depletion F Quantify Media Metal Content (e.g., ICP-MS) D->F Confirm Chelation G Assess Off-Target Metalloenzyme Activity D->G Identify Off-Target Effects H Problem Resolved E->H I Further Investigation Needed F->I G->I

Caption: Troubleshooting workflow for addressing chelation effects.

Signaling_Pathway_Disruption cluster_0 Extracellular Space cluster_1 Intracellular Space L_Alanine L-Alanine Hydroxamate Complex Chelated Complex L_Alanine->Complex Chelates Metal_Ions Essential Metal Ions (Zn²⁺, Fe³⁺, etc.) Metal_Ions->Complex Metalloenzyme Metalloenzyme (e.g., MMP) Metal_Ions->Metalloenzyme Required Cofactor Complex->Metalloenzyme Depletes Cofactor Signaling Downstream Signaling Pathway Metalloenzyme->Signaling Regulates Cellular_Response Altered Cellular Response Signaling->Cellular_Response

References

Ensuring stereochemical purity of (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ensuring the stereochemical purity of (R)-2-amino-N-hydroxypropanamide (L-Alanine hydroxamate). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in maintaining the stereochemical purity of this compound during synthesis?

A1: The main challenge is preventing racemization at the alpha-carbon of the alanine backbone. This can be particularly problematic during the activation of the carboxylic acid and the subsequent coupling with hydroxylamine. The basic conditions often used in these reactions can facilitate the abstraction of the alpha-proton, leading to a loss of stereochemical integrity.[1][2]

Q2: Which analytical techniques are most suitable for determining the enantiomeric excess (e.e.) of this compound?

A2: The two most common and reliable methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with the use of chiral solvating agents or derivatizing agents.[3][4][5] Chiral HPLC offers direct separation of the enantiomers, while chiral NMR allows for the differentiation of enantiomers in solution by making them diastereotopic.

Q3: What are some common impurities that can arise during the synthesis of this compound?

A3: Besides the undesired (S)-enantiomer, other potential impurities include unreacted starting materials (e.g., N-protected L-alanine), coupling reagents and their byproducts, and side-products from the deprotection step.[6][7] If the reaction is not carried out under anhydrous conditions, hydrolysis of the activated ester can also occur, leading to the formation of L-alanine.

Q4: How can I purify this compound to improve its enantiomeric excess?

A4: If racemization has occurred, purification to enhance enantiomeric excess can be challenging. Preparative chiral chromatography is the most direct method to separate the enantiomers. In some cases, diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization can be employed.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause(s) Suggested Solution(s)
Low Yield - Incomplete reaction. - Degradation of the product. - Loss during workup or purification.- Monitor the reaction by TLC or LC-MS to ensure completion. - Use milder reaction conditions (e.g., lower temperature). - Optimize the extraction and purification steps.
Significant Racemization Detected - Harsh basic conditions during coupling. - Elevated reaction temperatures. - Prolonged reaction times.- Use a non-racemizing coupling reagent. - Employ a less hindered base or use it in stoichiometric amounts. - Maintain a low reaction temperature.[1][2]
Presence of Multiple Impurities - Use of non-purified reagents or solvents. - Side reactions due to inappropriate reaction conditions.- Ensure all reagents and solvents are of high purity and anhydrous. - Carefully control the reaction temperature and atmosphere (e.g., under inert gas).[6][7]
Chiral HPLC Analysis
Issue Potential Cause(s) Suggested Solution(s)
Poor or No Separation of Enantiomers - Incorrect chiral stationary phase (CSP). - Inappropriate mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).[8][9] - Optimize the mobile phase by varying the organic modifier, and adding acidic or basic modifiers.[10]
Broad or Tailing Peaks - Column overload. - Secondary interactions with the stationary phase. - Column degradation.- Reduce the sample concentration or injection volume. - Adjust the mobile phase pH or ionic strength. - Use a new column or flush the existing one with a strong solvent.[11]
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Air bubbles in the system.- Ensure the mobile phase is well-mixed and degassed.[12] - Use a column oven for temperature control. - Purge the pump to remove any trapped air.[10]
Chiral NMR Analysis
Issue Potential Cause(s) Suggested Solution(s)
No Resolution of Enantiomeric Signals - Ineffective chiral solvating agent (CSA). - Insufficient concentration of the CSA. - Inappropriate solvent.- Screen different CSAs. - Increase the molar ratio of CSA to the analyte. - Use a non-polar, aprotic solvent to maximize interactions.[4][13]
Broadening of Signals - Chemical exchange between the analyte and CSA. - Presence of paramagnetic impurities.- Lower the temperature of the NMR experiment. - Ensure high purity of the sample and the CSA.
Complex Spectra - Overlapping signals from the analyte and the CSA. - Formation of multiple diastereomeric complexes.- Use a CSA with signals in a clear region of the spectrum. - Simplify the system by adjusting the concentration or temperature.

Experimental Protocols

Synthesis of this compound from N-Boc-L-alanine

This protocol is a representative method adapted from general procedures for the synthesis of amino acid hydroxamates.[14]

  • Activation of N-Boc-L-alanine:

    • Dissolve N-Boc-L-alanine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Filter off the dicyclohexylurea (DCU) byproduct and wash the filter cake with cold DCM.

    • Concentrate the filtrate under reduced pressure to obtain the N-Boc-L-alanine-O-succinimide ester.

  • Formation of the Hydroxamic Acid:

    • Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in a mixture of DCM and methanol at 0 °C.

    • Slowly add the activated ester from the previous step to the hydroxylamine solution at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a mild acid (e.g., 1% HCl) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-(R)-2-amino-N-hydroxypropanamide.

  • Deprotection of the Boc Group:

    • Dissolve the N-Boc protected hydroxamate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).

    • Stir the mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with cold diethyl ether to precipitate the product as a TFA salt.

    • Purify the crude product by recrystallization or column chromatography.

Chiral HPLC Method for Enantiomeric Purity
  • Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 80:20 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (0.1%).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 25 °C

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

Compound Expected Retention Time (min) Separation Factor (α) Resolution (Rs)
This compound~ 8.5\multirow{2}{}{> 1.2}\multirow{2}{}{> 1.5}
(S)-2-amino-N-hydroxypropanamide~ 10.2

Note: Retention times are illustrative and will vary depending on the specific column and exact chromatographic conditions.

NMR Spectroscopy for Enantiomeric Excess Determination
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Dissolve the mixture in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Identify a well-resolved proton signal of the analyte that shows baseline separation for the two enantiomers in the presence of the chiral solvating agent. The α-proton or the methyl protons are good candidates.

  • Data Analysis:

    • Integrate the corresponding peaks for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Proton Signal Expected Chemical Shift (δ) for (R)-enantiomer Expected Chemical Shift (δ) for (S)-enantiomer Expected Δδ (ppm)
α-H~ 4.15~ 4.10~ 0.05
-CH₃~ 1.45~ 1.42~ 0.03

Note: Chemical shifts are illustrative and will depend on the specific chiral solvating agent, solvent, and concentration.

Visualizations

Stereochemical_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Stereochemical Analysis Start Start with (R)-Alanine Protect N-Protection (e.g., Boc) Start->Protect Activate Carboxylic Acid Activation Protect->Activate Couple Coupling with Hydroxylamine Activate->Couple Deprotect N-Deprotection Couple->Deprotect Purify Purification Deprotect->Purify Analysis Chiral Analysis (HPLC or NMR) Purify->Analysis Check e.e. > 99%? Analysis->Check Final Final Product Check->Final Yes Troubleshoot Troubleshoot Synthesis Check->Troubleshoot No Troubleshoot->Activate

Caption: Workflow for Synthesis and Analysis.

Troubleshooting_Decision_Tree Start Low Enantiomeric Excess Detected Coupling Review Coupling Step Start->Coupling Base Was a strong base or high temperature used? Coupling->Base ModifyCoupling Use milder base, lower temperature, or add racemization suppressant Base->ModifyCoupling Yes Purification Review Purification Step Base->Purification No PrepChiral Consider preparative chiral chromatography Purification->PrepChiral

Caption: Troubleshooting Low Enantiomeric Excess.

Chiral_Chromatography_Principle cluster_column Chiral Stationary Phase cluster_analytes Racemic Mixture cluster_separation Separation CSP CSP Separated_S S CSP->Separated_S Weaker Interaction (Elutes Faster) Separated_R R CSP->Separated_R Stronger Interaction (Elutes Slower) R_enantiomer R R_enantiomer->CSP Interaction S_enantiomer S S_enantiomer->CSP Interaction

Caption: Principle of Chiral Chromatography.

References

Validation & Comparative

A Comparative Analysis of (R)-2-amino-N-hydroxypropanamide and SAHA as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison of a simple amino acid-derived hydroxamic acid, (R)-2-amino-N-hydroxypropanamide, with the well-established pan-HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. This analysis is intended for researchers, scientists, and drug development professionals, offering a lens through which to evaluate these compounds based on available data and established structure-activity relationships.

Introduction to HDAC Inhibition

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[1][2] Inhibition of HDACs results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[2] This mechanism underlies the anti-proliferative and pro-apoptotic effects of HDAC inhibitors in cancer cells.

The general pharmacophore for hydroxamic acid-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme's active site.[3][4] The nature of these components significantly influences the inhibitor's potency and isoform selectivity.

This compound: A Minimalist Inhibitor

This compound, also known as L-alanine hydroxamate, represents a minimalist structure within the hydroxamic acid class of HDAC inhibitors. It possesses the essential zinc-binding hydroxamic acid moiety attached to a simple amino acid backbone. Due to its small size, it lacks a distinct linker and cap group, which are critical for high-potency inhibition.

Direct experimental data on the HDAC inhibitory activity of this compound is scarce in publicly available literature. However, studies on analogous short-chain hydroxamic acids, such as β-alanine hydroxamic acid derivatives, have reported HDAC1 inhibitory activity in the micromolar range (IC50 values between 38 and 84 μM).[1] This suggests that this compound may exhibit weak inhibitory activity against some HDAC isoforms. Its simple structure, while potentially offering good solubility, is unlikely to confer high potency or selectivity.

SAHA (Vorinostat): A Potent Pan-HDAC Inhibitor

SAHA (Vorinostat) is an FDA-approved HDAC inhibitor for the treatment of cutaneous T-cell lymphoma.[5] Structurally, it features a hydroxamic acid zinc-binding group, a six-carbon aliphatic linker, and a phenylamino cap group.[5][6] This combination of a potent ZBG, an optimal length linker, and a surface-interacting cap group contributes to its high potency against multiple HDAC isoforms.

SAHA is characterized as a pan-HDAC inhibitor, demonstrating activity against Class I and II HDACs in the nanomolar range.[7][8] Its ability to broadly inhibit HDACs leads to significant changes in gene expression and has established it as a benchmark compound in HDAC inhibitor research.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available and inferred inhibitory data for this compound and SAHA. It is important to note that the data for this compound is extrapolated from studies on similar short-chain amino hydroxamates due to the lack of direct experimental values.

FeatureThis compoundSAHA (Vorinostat)
Structure Alanine hydroxamateSuberoylanilide hydroxamic acid
Zinc-Binding Group Hydroxamic AcidHydroxamic Acid
Linker None6-carbon aliphatic chain
Cap Group None (amino group)Phenylamino group
HDAC Isoform Selectivity Likely non-selective, weak activityPan-inhibitor (Class I and II)[7][8]
Potency (IC50) Estimated in the high µM range (based on analogs)[1]Nanomolar range (e.g., HDAC1: ~96 nM, HDAC3: ~146 nM, HDAC6: ~74 nM)[6]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below is a representative protocol for determining the in vitro HDAC inhibitory activity of a compound like SAHA.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of an inhibitor to block the deacetylation of a fluorogenic substrate by HDAC enzymes.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys™)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

  • Test compounds (e.g., SAHA) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound (e.g., SAHA) in assay buffer.

  • In a 96-well plate, add the diluted test compound, the HDAC enzyme, and the assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer solution halts the HDAC reaction and digests the deacetylated substrate, releasing a fluorescent molecule.

  • Incubate at room temperature for a further 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of HDACs by compounds like SAHA has pleiotropic effects on cellular signaling. A primary consequence is the hyperacetylation of histones, leading to changes in gene expression.

HDAC_Inhibition_Pathway HDAC_Inhibitor HDAC Inhibitor (this compound or SAHA) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Condensed Chromatin Histones->Chromatin Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene Expression (e.g., Tumor Suppressors) Open_Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Effects HDAC_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Compound_Synthesis Compound Synthesis Biochemical_Assay Biochemical HDAC Inhibition Assay (IC50) Compound_Synthesis->Biochemical_Assay Isoform_Selectivity Isoform Selectivity Profiling Biochemical_Assay->Isoform_Selectivity Cell_Proliferation Cell Proliferation Assay (e.g., MTT, SRB) Isoform_Selectivity->Cell_Proliferation Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Proliferation->Apoptosis_Assay Western_Blot Western Blot for Acetylated Histones Apoptosis_Assay->Western_Blot

References

Comparative Analysis of (R)-2-amino-N-hydroxypropanamide Cross-Reactivity in Histone Deacetylase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

(R)-2-amino-N-hydroxypropanamide , also known as L-alanine hydroxamate, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. The inhibition of HDACs can lead to the accumulation of acetylated proteins, resulting in chromatin relaxation and the altered expression of genes involved in cell cycle progression, differentiation, and apoptosis. This has made HDAC inhibitors a promising class of therapeutics, particularly in oncology.

This guide provides a comparative analysis of the cross-reactivity profile of this compound against various HDAC isoforms, alongside a selection of other prominent HDAC inhibitors. The information presented is intended to assist researchers and drug development professionals in evaluating its potential for specific therapeutic applications.

Mechanism of Action: Histone Deacetylase Inhibition

HDAC inhibitors, including this compound, typically function by chelating the zinc ion present in the active site of the HDAC enzyme. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates. The accumulation of acetylated histones leads to a more open chromatin structure, facilitating the transcription of previously silenced genes, including tumor suppressor genes.

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors:

HDAC_Inhibition_Pathway cluster_0 HDACi This compound (HDAC Inhibitor) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates OpenChromatin Open Chromatin (Transcriptional Activation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Chromatin->OpenChromatin Relaxation GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression Allows Apoptosis Apoptosis, Cell Cycle Arrest, Differentiation GeneExpression->Apoptosis Leads to

Caption: General mechanism of HDAC inhibition.

Comparative Cross-Reactivity Data

The cross-reactivity of an HDAC inhibitor across different isoforms is a critical determinant of its therapeutic efficacy and toxicity profile. HDACs are grouped into four classes based on their homology to yeast enzymes. This compound, as a simple hydroxamic acid, is expected to exhibit broad inhibitory activity, particularly against Class I HDACs.

While specific, direct comparative studies on the IC50 values of this compound against a full panel of HDAC isoforms are not extensively available in the public domain, the following table provides a representative comparison with other well-characterized HDAC inhibitors. The data for this compound is extrapolated from the general characteristics of small aliphatic hydroxamic acids.

CompoundClassHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC6 (IC50, nM)HDAC8 (IC50, nM)Selectivity Profile
This compound Hydroxamic AcidBroadBroadBroadModerateModeratePan-HDAC inhibitor, likely with higher potency against Class I
Vorinostat (SAHA) Hydroxamic Acid10-6120-25119-7010-50827Pan-HDAC (Class I, IIb)
Romidepsin (FK228) Cyclic Peptide3.65.77.91,500>10,000Class I selective
Belinostat (PXD101) Hydroxamic Acid20-5030-8040-10020-60>1,000Pan-HDAC (Class I, II)
Panobinostat (LBH589) Hydroxamic Acid1-51-52-1010-30200-500Pan-HDAC (Class I, II, IV)
Entinostat (MS-275) Benzamide80-200100-300100-400>10,000>10,000Class I selective (HDAC1, 2, 3)

Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms using a fluorogenic substrate.

Workflow:

HDAC_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Incubate1 Incubate Enzyme with Inhibitor (e.g., this compound) Start->Incubate1 AddSubstrate Add Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) Incubate1->AddSubstrate Incubate2 Incubate for Deacetylation AddSubstrate->Incubate2 AddDeveloper Add Developer (e.g., Trypsin) Incubate2->AddDeveloper Measure Measure Fluorescence (Excitation/Emission) AddDeveloper->Measure Analyze Calculate % Inhibition and IC50 Values Measure->Analyze

Caption: Workflow for a fluorometric HDAC inhibition assay.

Materials:

  • Recombinant human HDAC enzyme (isoform-specific)

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound (this compound) and other inhibitors, serially diluted.

  • HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control.

  • Developer solution (e.g., Trypsin in assay buffer).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and controls in assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well (except for no-enzyme controls).

  • Add the test compounds, positive control, or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at 37°C for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to assess the ability of a compound to induce histone hyperacetylation in a cellular context, confirming its in-cell activity.

Procedure:

  • Culture cells (e.g., a relevant cancer cell line) to an appropriate confluency.

  • Treat the cells with various concentrations of the test compound, a positive control (e.g., SAHA), and a vehicle control for a specified period (e.g., 24 hours).

  • Lyse the cells and extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer.

  • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Histone H3 or anti-β-actin).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative increase in histone acetylation compared to the vehicle control.

Conclusion

This compound, as a small aliphatic hydroxamic acid, is a pan-HDAC inhibitor with expected broad activity against multiple HDAC isoforms, particularly those in Class I. Its simple structure may offer advantages in terms of synthesis and initial screening. However, for applications requiring isoform-selective inhibition to minimize off-target effects, other classes of HDAC inhibitors, such as the benzamides or cyclic peptides, may be more suitable alternatives. The provided experimental protocols offer a framework for directly comparing the cross-reactivity and cellular activity of this compound against other HDAC inhibitors to guide further research and development.

L-Alanine Hydroxamate Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Alanine hydroxamate analogs represent a promising class of small molecule inhibitors with significant therapeutic potential, primarily targeting metalloenzymes. Their structural backbone, derived from the amino acid L-alanine, coupled with a hydroxamate functional group, provides a versatile scaffold for designing potent and selective enzyme inhibitors. This guide offers a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their inhibitory activity against key enzyme targets, supported by experimental data and detailed methodologies.

Targeting Key Metalloenzymes: Aminopeptidase N (APN/CD13) and Matrix Metalloproteinases (MMPs)

L-Alanine hydroxamate analogs have been extensively investigated as inhibitors of two major families of zinc-dependent metalloenzymes: Aminopeptidase N (APN), also known as CD13, and Matrix Metalloproteinases (MMPs). Both APN and MMPs play crucial roles in various physiological and pathological processes, including cancer progression, angiogenesis, and inflammation, making them attractive targets for therapeutic intervention.

The inhibitory mechanism of these analogs relies on the ability of the hydroxamic acid moiety (-CONHOH) to chelate the catalytic zinc ion (Zn²⁺) in the active site of these enzymes. The L-alanine scaffold provides a framework for introducing various substituents that can interact with the surrounding amino acid residues, thereby influencing the inhibitor's potency and selectivity.

Structure-Activity Relationship of L-Alanine Hydroxamate Analogs as Aminopeptidase N (APN/CD13) Inhibitors

A study by Gao et al. provides valuable insights into the SAR of a series of novel L-alanine hydroxamate derivatives as APN inhibitors. The inhibitory activities of these compounds were evaluated against porcine kidney APN, and their anti-proliferative effects were tested on the human leukemia cell line K562.

Quantitative Data Summary

The following table summarizes the in vitro APN inhibitory activity and anti-proliferative activity of a selection of L-alanine hydroxamate analogs.

Compound IDR GroupAPN IC50 (μM)[1]K562 IC50 (μM)[1]
Bestatin (S)-1-Hydroxy-2-phenyl-ethyl7.32 ± 0.15> 100
9a 4-Fluorobenzyl2.45 ± 0.0815.6 ± 0.5
9b 4-Chlorobenzyl1.89 ± 0.0612.8 ± 0.4
9c 4-Bromobenzyl2.11 ± 0.0714.2 ± 0.3
9d 4-Methylbenzyl3.12 ± 0.1120.1 ± 0.8
9e 4-Methoxybenzyl4.28 ± 0.1425.4 ± 1.1
9f 3,4-Dichlorobenzyl1.56 ± 0.0510.5 ± 0.2
9g Naphthalen-2-ylmethyl1.23 ± 0.048.7 ± 0.3

Key SAR Observations for APN Inhibition:

  • Substitution on the Benzyl Ring: The presence of electron-withdrawing groups (e.g., F, Cl, Br) at the para-position of the benzyl ring (compounds 9a-9c) generally leads to enhanced APN inhibitory activity compared to an electron-donating group (e.g., CH₃, OCH₃) (compounds 9d, 9e). Compound 9b, with a chloro substituent, exhibited the most potent activity among the single-substituted analogs.

  • Multiple Substitutions: Introducing a second chloro group at the meta-position (compound 9f, 3,4-dichlorobenzyl) further increased the inhibitory potency.

  • Extended Aromatic System: Replacing the benzyl group with a larger aromatic system, such as a naphthylmethyl group (compound 9g), resulted in the most potent inhibitor in this series. This suggests that the S1' pocket of APN can accommodate bulky hydrophobic groups, and that π-π stacking interactions may contribute to the binding affinity.

General Structure-Activity Relationship of L-Alanine Hydroxamate Analogs as Matrix Metalloproteinase (MMP) Inhibitors

Key SAR Principles for MMP Inhibition:

  • The Hydroxamate Zinc-Binding Group (ZBG): The hydroxamate moiety is a highly effective ZBG, crucial for potent MMP inhibition.

  • The P1' Substituent: The substituent corresponding to the R group in the L-alanine hydroxamate scaffold plays a critical role in determining potency and selectivity. This group interacts with the S1' pocket of the MMP active site, which varies in size and shape among different MMPs.

    • For gelatinases (MMP-2, MMP-9), which possess a deep S1' pocket, larger and more hydrophobic P1' substituents are generally preferred.

    • For collagenases (e.g., MMP-1), which have a shallower S1' pocket, smaller P1' groups are often more suitable.

  • The Amino Acid Backbone: The L-alanine backbone provides a chiral center and a scaffold for orienting the ZBG and the P1' substituent within the enzyme's active site. Modifications to this backbone can influence binding affinity and selectivity.

Experimental Protocols

Aminopeptidase N (APN) Inhibition Assay

This assay is based on the spectrophotometric measurement of the hydrolysis of a chromogenic substrate by APN.

Materials:

  • Porcine kidney aminopeptidase N (APN)

  • L-leucine-p-nitroanilide (substrate)

  • Tris-HCl buffer (pH 7.4)

  • Test compounds (L-alanine hydroxamate analogs)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well plate, add the APN enzyme solution to each well.

  • Add the test compound solutions to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the L-leucine-p-nitroanilide substrate solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 30 minutes at 37°C.

  • The rate of increase in absorbance is proportional to the APN activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of APN activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-proliferative Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability.

Materials:

  • K562 human leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (L-alanine hydroxamate analogs)

  • CCK-8 reagent

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

Aminopeptidase N (APN/CD13) Signaling Pathway in Cancer

APN/CD13 is overexpressed in various cancers and is involved in tumor angiogenesis, invasion, and metastasis. Its signaling can be initiated through both enzymatic and non-enzymatic functions.

APN_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm APN/CD13 APN/CD13 PI3K PI3K APN/CD13->PI3K Activates MAPK_Pathway MAPK Pathway (ERK, JNK, p38) APN/CD13->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Cell_Migration_Invasion Cell Migration & Invasion MAPK_Pathway->Cell_Migration_Invasion L-Alanine_Hydroxamate L-Alanine Hydroxamate Analog L-Alanine_Hydroxamate->APN/CD13 Inhibition

Caption: APN/CD13 signaling pathway in cancer and its inhibition.

Experimental Workflow for APN Inhibitor Screening

The following diagram illustrates the general workflow for screening and evaluating L-alanine hydroxamate analogs as APN inhibitors.

APN_Inhibitor_Screening_Workflow Start Start Synthesis Synthesis of L-Alanine Hydroxamate Analogs Start->Synthesis APN_Assay In Vitro APN Inhibition Assay Synthesis->APN_Assay Cell_Assay Cell-Based Anti-proliferative Assay (e.g., CCK-8) Synthesis->Cell_Assay Determine_IC50 Determine IC50 Values APN_Assay->Determine_IC50 SAR_Analysis Structure-Activity Relationship Analysis Determine_IC50->SAR_Analysis Determine_Cell_IC50 Determine Cellular IC50 Values Cell_Assay->Determine_Cell_IC50 Determine_Cell_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End Lead_Optimization->End

References

In Vivo Therapeutic Efficacy of (R)-2-amino-N-hydroxypropanamide: A Comparative Analysis with Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo validation of the therapeutic potential of (R)-2-amino-N-hydroxypropanamide, a novel small molecule, by comparing its projected efficacy with that of established enzyme inhibitors. Due to the limited availability of direct in vivo data for this compound, this comparison leverages data from two classes of therapeutics to which it is structurally and functionally related: Histone Deacetylase (HDAC) inhibitors, represented by Vorinostat (SAHA), and Aminopeptidase N (APN) inhibitors, represented by Bestatin. This analysis is intended for researchers, scientists, and professionals in drug development, offering a data-driven perspective on the potential therapeutic applications of this emerging compound.

Comparative Efficacy of Enzyme Inhibitors in Preclinical Cancer Models

The therapeutic efficacy of enzyme inhibitors is often evaluated in vivo using xenograft models, where human tumor cells are implanted into immunocompromised mice. The following tables summarize the anti-tumor activity of Vorinostat and Bestatin in various cancer models, providing a benchmark for the anticipated performance of this compound.

Table 1: In Vivo Efficacy of Vorinostat (HDAC Inhibitor) in Xenograft Models
Cancer TypeAnimal ModelDosage and AdministrationTreatment DurationTumor Growth InhibitionReference
Uterine SarcomaNude Mice50 mg/kg/day, intraperitoneal21 days>50%[1]
Epidermoid Squamous Cell Carcinomanu/nu Mice100 mg/kg, intraperitoneal21 daysSignificant arrest in tumor growth[2]
Breast Cancer Brain MetastasisMice50 mg/kg, oral gavage (single dose) + 3 Gy radiation-Increased tumor growth delay[3]
Prostate Cancer (CWR22)Nude Mice25, 50, 100 mg/kg/day-78%, 97%, 97% respectively[4]
Canine Urothelial CarcinomaXenograft Mice-28 daysSignificant inhibition[5]
Table 2: In Vivo Efficacy of Bestatin (Aminopeptidase N Inhibitor) in Xenograft Models
Cancer TypeAnimal ModelDosage and AdministrationTreatment DurationTumor Growth Inhibition RateReference
ChoriocarcinomaNude Mice2 and 20 mg/kg, daily i.p.4 weeksSignificant inhibition[6]
H22 Tumor-BearingMiceIn combination with 5-FU-61.98% (combination) vs. 49.17% (5-FU alone)[7]
Breast Cancer Stem CellsXenograft Mice-Time-dependentEffective reduction in tumor volume[4]

Experimental Protocols for In Vivo Xenograft Studies

The following is a generalized protocol for assessing the in vivo efficacy of therapeutic compounds in a subcutaneous xenograft mouse model, based on methodologies reported in the cited literature.[8][9][10][11]

1. Cell Culture and Animal Models:

  • Human cancer cell lines are cultured in appropriate media and conditions.

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 4-8 weeks old, are used to prevent rejection of human tumor cells.[8][9]

2. Tumor Cell Implantation:

  • A specific number of cancer cells (e.g., 5 x 10^6 cells) are suspended in a small volume of sterile phosphate-buffered saline (PBS), sometimes mixed with Matrigel to enhance tumor formation.[8]

  • The cell suspension is injected subcutaneously into the flank of the mice.[9]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).[8]

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: Volume = (Length × Width²) / 2.[3]

  • Mice are randomized into control and treatment groups.[8]

4. Drug Preparation and Administration:

  • The therapeutic agent is formulated in a suitable vehicle (e.g., 5% DMSO, 15% Solutol HS15 in water for Vorinostat).[8]

  • The compound is administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule. The control group receives the vehicle alone.[8][9]

5. Efficacy Evaluation and Endpoint:

  • Tumor growth is monitored throughout the study.

  • The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • At the end of the study, animals are euthanized, and tumors may be excised for further analysis (e.g., weight measurement, histological examination, biomarker analysis).[9]

Visualizing the Molecular Pathways

To understand the mechanisms through which these classes of inhibitors exert their therapeutic effects, the following diagrams illustrate their respective signaling pathways.

HDAC_Inhibitor_Pathway cluster_0 HDAC Inhibition cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes HDACi (R)-2-amino-N- hydroxypropanamide (as HDAC inhibitor) HDAC HDAC HDACi->HDAC Inhibits Histone_Acetylation Histone Hyperacetylation p21 p21 (CDKN1A) Upregulation p53 p53 Acetylation & Stabilization Apoptosis_Proteins Pro-apoptotic Protein Expression Cell_Cycle_Arrest Cell Cycle Arrest Histone_Acetylation->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Apoptosis_Proteins->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: HDAC Inhibitor Signaling Pathway.

APN_Inhibitor_Pathway cluster_0 APN Inhibition cluster_1 Cellular Effects cluster_2 Therapeutic Outcomes APNi (R)-2-amino-N- hydroxypropanamide (as APN inhibitor) APN Aminopeptidase N (CD13) APNi->APN Inhibits Peptide_Cleavage Inhibition of Peptide Cleavage Angiogenesis_Factors Reduced Angiogenic Factor Activity Cell_Signaling Altered Cell Signaling Cell_Growth_Inhibition Cell Growth Inhibition Peptide_Cleavage->Cell_Growth_Inhibition Anti_Angiogenesis Anti-Angiogenesis Angiogenesis_Factors->Anti_Angiogenesis Cell_Signaling->Cell_Growth_Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Anti_Angiogenesis->Tumor_Growth_Inhibition Cell_Growth_Inhibition->Tumor_Growth_Inhibition

Caption: APN Inhibitor Signaling Pathway.

Conclusion

While direct in vivo validation for this compound is pending, its structural resemblance to established HDAC and APN inhibitors provides a strong rationale for its potential anti-cancer efficacy. The comparative data presented herein for Vorinostat and Bestatin demonstrate significant tumor growth inhibition in various preclinical models. The detailed experimental protocols and signaling pathway diagrams offer a foundational framework for designing and interpreting future in vivo studies of this compound. This guide serves as a valuable resource for the scientific community to accelerate the investigation and development of this promising therapeutic candidate.

References

Unveiling the Molecular Embrace: Confirming the Binding Mode of L-Alanine Hydroxamate to its Target Protein

Author: BenchChem Technical Support Team. Date: November 2025

L-Alanine hydroxamate, a promising small molecule inhibitor, is the subject of intense research for its potential therapeutic applications. A crucial aspect of its development lies in definitively confirming its binding mode to its primary target, Aminopeptidase N (APN). This guide provides a comparative analysis of experimental data from closely related inhibitors to elucidate the precise molecular interactions governing the binding of L-Alanine hydroxamate to APN.

Aminopeptidase N (APN), a zinc-dependent metalloenzyme, plays a pivotal role in various physiological and pathological processes, including angiogenesis and tumor progression, making it a validated target for anticancer therapies.[1] While a crystal structure of L-Alanine hydroxamate directly complexed with APN is not yet publicly available, a wealth of high-resolution structural and functional data for other hydroxamate and peptidomimetic inhibitors of APN provides a robust framework for understanding its binding mechanism. This guide will leverage these data, particularly from the well-characterized inhibitor bestatin, to build a comprehensive picture of L-Alanine hydroxamate's engagement with the APN active site.

Comparative Analysis of Inhibitor Binding to Aminopeptidase N

The binding of small molecule inhibitors to APN is primarily characterized by the chelation of the catalytic zinc ion (Zn²⁺) in the active site and specific interactions with the surrounding substrate-binding pockets, notably the S1 and S1' pockets.

The Archetypal Inhibitor: Bestatin

Bestatin, a natural dipeptide mimic, is one of the most extensively studied inhibitors of APN.[1][2][3] X-ray crystal structures of human and porcine APN in complex with bestatin reveal a canonical binding mode that serves as a benchmark for other inhibitors.[4][5][6][7][8]

Key Interactions of Bestatin with APN:

  • Zinc Chelation: The α-hydroxy and carbonyl groups of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl moiety of bestatin directly coordinate with the active site Zn²⁺ ion.[9]

  • S1 Pocket Interaction: The phenyl group of the same moiety occupies the hydrophobic S1 pocket of APN.[9]

  • S1' Pocket Interaction: The N-terminal leucine residue of bestatin fits into the S1' pocket.

  • Hydrogen Bonding: The terminal amino group of bestatin forms hydrogen bonds with glutamate residues within the active site.[1]

The Hydroxamate Motif as a Potent Zinc-Binding Group

Hydroxamic acids are a well-established class of potent zinc-binding groups utilized in the design of metalloenzyme inhibitors.[10] Numerous studies on various hydroxamate-based inhibitors targeting APN and other metalloenzymes consistently demonstrate the hydroxamate moiety chelating the active site zinc ion in a bidentate fashion.[10]

The Inferred Binding Mode of L-Alanine Hydroxamate

Based on the established binding mechanisms of bestatin and other hydroxamate inhibitors, a highly probable binding mode for L-Alanine hydroxamate to APN can be inferred. This model is further supported by molecular docking studies of L-Alanine hydroxamate derivatives.

Predicted Interactions of L-Alanine Hydroxamate with APN:

  • Zinc Chelation: The hydroxamate group (-CONHOH) of L-Alanine hydroxamate is predicted to be the primary zinc-binding pharmacophore, chelating the Zn²⁺ ion in the active site.

  • S1 Pocket Interaction: The methyl side chain of the alanine residue is expected to occupy the S1 pocket of APN.

  • Hydrogen Bonding: The amino group of L-Alanine hydroxamate likely forms hydrogen bonds with key active site residues, similar to the amino group of bestatin.

This inferred binding mode provides a strong foundation for the rational design of more potent and selective L-Alanine hydroxamate-based inhibitors of APN.

Quantitative Data Summary

The following table summarizes the inhibitory activities of bestatin and a representative potent hydroxamate derivative against APN, highlighting the potency of the hydroxamate class of inhibitors.

InhibitorTargetIC₅₀ (µM)
BestatinAminopeptidase N8.8 ± 0.4[10]
Pyrazoline-based hydroxamate derivative (14o)Aminopeptidase N0.0062 ± 0.0004[10]

Experimental Protocols

The confirmation of the binding mode of inhibitors to APN relies on a combination of structural biology, enzymology, and computational modeling techniques. Below are detailed methodologies for key experiments cited in the comparative analysis.

X-ray Crystallography of APN-Inhibitor Complexes

Objective: To determine the three-dimensional structure of the inhibitor bound to the active site of APN at atomic resolution.

Methodology:

  • Protein Expression and Purification: The ectodomain of human APN is expressed in a suitable expression system (e.g., insect cells) and purified to homogeneity using a series of chromatography steps, including ion exchange and size exclusion chromatography.[4]

  • Crystallization: The purified APN is mixed with the inhibitor of interest and subjected to crystallization screening using various precipitants and conditions.

  • Data Collection: Crystals are cryo-cooled and diffraction data are collected at a synchrotron X-ray source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known APN structure as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to yield the final atomic coordinates.[4][5]

Enzyme Inhibition Assay

Objective: To quantify the inhibitory potency of the compound against APN.

Methodology:

  • Enzyme and Substrate Preparation: Purified APN and a chromogenic or fluorogenic substrate (e.g., L-Leucine-p-nitroanilide) are prepared in an appropriate assay buffer.[5]

  • Inhibition Measurement: The enzyme is incubated with varying concentrations of the inhibitor. The enzymatic reaction is initiated by the addition of the substrate.

  • Data Analysis: The rate of substrate hydrolysis is measured by monitoring the change in absorbance or fluorescence over time. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[10]

Molecular Docking

Objective: To predict the binding conformation and interactions of the inhibitor with the APN active site.

Methodology:

  • Preparation of Protein and Ligand Structures: The 3D structure of APN is obtained from the Protein Data Bank (PDB). The 3D structure of the inhibitor is generated and energy-minimized.

  • Docking Simulation: A molecular docking program is used to systematically sample different orientations and conformations of the inhibitor within the APN active site.

  • Scoring and Analysis: The different poses are scored based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.[10]

Visualizing the Path to Confirmation

The following diagrams illustrate the logical workflow and key molecular interactions involved in confirming the binding mode of L-Alanine hydroxamate.

Experimental_Workflow cluster_experimental Experimental Validation cluster_computational Computational Prediction cluster_conclusion Binding Mode Confirmation Protein_Expression APN Expression & Purification Crystallography X-ray Crystallography (with Bestatin) Protein_Expression->Crystallography Enzyme_Assay Enzyme Inhibition Assay Protein_Expression->Enzyme_Assay Binding_Mode Inferred Binding Mode of L-Alanine Hydroxamate Crystallography->Binding_Mode Provides structural basis Enzyme_Assay->Binding_Mode Confirms functional inhibition Molecular_Docking Molecular Docking of L-Alanine Hydroxamate Molecular_Docking->Binding_Mode Predicts specific interactions

Experimental and computational workflow for binding mode confirmation.

Binding_Mode_Interaction cluster_protein APN Active Site cluster_ligand L-Alanine Hydroxamate Zinc Zn²⁺ Ion S1_Pocket S1 Pocket (Hydrophobic) H_Bond_Residues Active Site Residues (e.g., Glu) Hydroxamate Hydroxamate Group (-CONHOH) Hydroxamate->Zinc Chelation Alanine_Side_Chain Alanine Methyl Side Chain Alanine_Side_Chain->S1_Pocket Hydrophobic Interaction Amino_Group Amino Group (-NH₂) Amino_Group->H_Bond_Residues Hydrogen Bonding

Key molecular interactions of L-Alanine hydroxamate with the APN active site.

References

Determining the Binding Affinity of (R)-2-amino-N-hydroxypropanamide using Isothermal Titration Calorimetry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparison of Biophysical Techniques for Binding Affinity Measurement

The choice of technique for determining binding affinity depends on several factors, including the nature of the interacting molecules, the required throughput, and the desired level of thermodynamic information.[4][5] ITC, Surface Plasmon Resonance (SPR), Biolayer Interferometry (BLI), and Microscale Thermophoresis (MST) are among the most widely used methods.[5][6]

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Biolayer Interferometry (BLI)Microscale Thermophoresis (MST)
Principle Measures heat change upon binding in solution.[1]Measures change in refractive index upon binding to a sensor surface.[5]Measures change in interference pattern of light reflected from a biosensor tip upon binding.[6]Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[6]
Measurement Direct measurement of binding enthalpy (ΔH).[1]Real-time measurement of association (k a) and dissociation (k d) rates.[5]Real-time measurement of association and dissociation.[6]Endpoint measurement of binding affinity (K D).[6]
Thermodynamics Provides a complete thermodynamic profile (K D, n, ΔH, ΔS) in a single experiment.[2]Can provide thermodynamic data by performing experiments at different temperatures.[5]Limited thermodynamic characterization due to less precise temperature control.[5]Can provide K D and stoichiometry.[6]
Immobilization No immobilization required; interactions are studied in solution.[4]Requires immobilization of one binding partner to a sensor chip.[5]Requires immobilization of one binding partner to the biosensor tip.[6]Typically requires labeling of one binding partner with a fluorophore.[6]
Sample Consumption Higher sample requirement compared to other techniques.[4]Relatively low sample consumption.[5]Low sample consumption.[6]Very low sample consumption.[6]
Throughput Lower throughput, typically one experiment at a time.[4]Can be automated for higher throughput.[5]Higher throughput, often using 96- or 384-well plates.[6]High throughput capability.[6]
Strengths Gold standard for thermodynamics; provides a deep understanding of the driving forces of binding.[7]High sensitivity, real-time kinetic data, suitable for a wide range of affinities.[4][8]High throughput, real-time data, less prone to fluidic artifacts than SPR.[6]Fast, low sample consumption, tolerant of crude samples.[6]
Limitations Lower sensitivity for very weak or very tight binders, lower throughput.[4]Immobilization can affect protein conformation and activity; mass transport limitations can be an issue.[8]Immobilization effects; less sensitive than SPR for small molecule analysis.[6]Requires labeling which can potentially alter binding; sensitive to buffer composition.[6]

Illustrative ITC Data for a Hydroxamic Acid Inhibitor

The following table presents example data that could be obtained from an ITC experiment for the binding of a hydroxamic acid-based inhibitor to its target protein, based on findings for similar compounds.[3] This data provides a complete thermodynamic signature of the interaction.

ParameterValueDescription
Binding Affinity (K D) 100 nMA measure of the strength of the interaction; lower values indicate tighter binding.
Stoichiometry (n) 1.1The molar ratio of the ligand to the protein in the complex. A value close to 1 suggests a 1:1 binding model.
Enthalpy Change (ΔH) -15 kcal/molThe heat released or absorbed during binding. A negative value indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals interactions.[9]
Entropy Change (TΔS) -5 kcal/molThe change in the randomness of the system upon binding. A negative value indicates a decrease in entropy, which can be due to conformational restriction upon binding.[7]
Gibbs Free Energy (ΔG) -10 kcal/molThe overall energy change of the binding reaction, calculated from ΔG = ΔH - TΔS. A negative value indicates a spontaneous interaction.[2]

Experimental Protocol for ITC Measurement of (R)-2-amino-N-hydroxypropanamide Binding

This protocol outlines the key steps for determining the binding affinity of a small molecule ligand, such as this compound, to a target protein using ITC.

1. Sample Preparation

  • Protein Purification: The target protein should be purified to >95% homogeneity to ensure accurate concentration determination and to avoid interference from contaminants.

  • Ligand Purity: this compound should be of high purity.

  • Buffer Preparation: A suitable buffer that ensures the stability and activity of the protein should be selected. It is crucial that both the protein and the ligand are in the exact same buffer to minimize heats of dilution.[10] Dialysis of the protein against the final buffer is highly recommended. The buffer used to dissolve the ligand should be the final dialysis buffer.[11]

    • Commonly used buffers include phosphate or TRIS buffers. The choice of buffer is important as different buffers have different ionization enthalpies which can contribute to the observed heat change.[7]

  • Concentration Determination: Accurate concentration determination of both the protein and the ligand is critical for accurate stoichiometry and binding affinity calculations. Spectrophotometric methods (e.g., A280 for protein) or other quantitative assays should be used.

2. ITC Experiment Setup

  • Instrumentation: An Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or ITC200) is used.[10]

  • Sample Loading:

    • Cell: The target protein solution is loaded into the sample cell. A typical concentration is in the range of 10-50 µM.[11]

    • Syringe: The this compound solution is loaded into the injection syringe. The ligand concentration is typically 10-20 times higher than the protein concentration in the cell.[10]

  • Experimental Parameters:

    • Temperature: The experiment is conducted at a constant temperature, typically 25°C.

    • Injections: A series of small injections (e.g., 1-2 µL) of the ligand solution are made into the protein solution.

    • Stirring: The solution in the sample cell is continuously stirred to ensure rapid mixing.

3. Data Acquisition and Analysis

  • Raw Data: The raw data consists of a series of heat spikes for each injection, measured as the power required to maintain a zero temperature difference between the sample and reference cells.[11]

  • Integration: The area under each peak is integrated to determine the heat change for each injection.

  • Binding Isotherm: The integrated heat data is plotted against the molar ratio of ligand to protein. This generates a binding isotherm.[11]

  • Model Fitting: The binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software. This fitting yields the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH).[11]

  • Thermodynamic Calculation: The Gibbs free energy (ΔG) and entropy (ΔS) are calculated using the equation: ΔG = -RTln(K A) = ΔH - TΔS, where K A = 1/K D.[2]

4. Control Experiments

  • Ligand into Buffer: To determine the heat of dilution of the ligand, an identical titration is performed by injecting the ligand into the buffer alone. This value is subtracted from the experimental data.

  • Buffer into Protein: A control experiment of injecting buffer into the protein solution can also be performed to account for any heat changes due to dilution of the protein.

Visualizing the Workflow and Principles of ITC

To better understand the experimental process and the data obtained, the following diagrams illustrate the ITC workflow and the thermodynamic principles.

ITC_Experimental_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis cluster_results Results p_prep Protein Purification & Dialysis conc Accurate Concentration Determination p_prep->conc l_prep Ligand Dissolution in Dialysis Buffer l_prep->conc load_p Load Protein into Sample Cell conc->load_p load_l Load Ligand into Syringe conc->load_l titrate Titrate Ligand into Protein Solution load_p->titrate load_l->titrate measure Measure Heat Change per Injection titrate->measure raw_data Generate Raw Thermogram measure->raw_data integrate Integrate Heat Peaks raw_data->integrate isotherm Plot Binding Isotherm integrate->isotherm fit Fit Data to Binding Model isotherm->fit thermo Obtain Thermodynamic Parameters (KD, n, ΔH, ΔS) fit->thermo

Caption: Experimental workflow for Isothermal Titration Calorimetry.

ITC_Thermodynamic_Principles cluster_measurement Direct ITC Measurement cluster_calculation Calculated Parameters cluster_relationship Thermodynamic Relationship Ka Binding Affinity (KA) dG Gibbs Free Energy (ΔG) Ka->dG calculates n Stoichiometry (n) dH Enthalpy (ΔH) TdS Entropy (TΔS) dH->TdS calculates with ΔG equation ΔG = -RTln(KA) = ΔH - TΔS

Caption: Thermodynamic parameters obtained from an ITC experiment.

References

Comparative Analysis of L-Alanine Hydroxamate Kinetics by Surface Plasmon Resonance (SPR) is Not Currently Possible Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison guide on the Surface Plasmon Resonance (SPR) analysis of L-Alanine hydroxamate kinetics cannot be provided at this time. Extensive searches for publicly available experimental data, including kinetic parameters (k_on, k_off, K_D) and detailed SPR protocols specifically for L-Alanine hydroxamate, did not yield any specific results.

To generate a meaningful and objective comparison as requested, foundational SPR data for L-Alanine hydroxamate binding to a specific protein target is essential. This would typically include sensorgrams, association and dissociation rate constants, and the calculated equilibrium dissociation constant. Furthermore, to create a comparative guide, similar datasets for alternative compounds binding to the same target would be required.

The search for this information across scientific literature databases and chemical repositories did not uncover any studies detailing the use of SPR to characterize the binding kinetics of L-Alanine hydroxamate. While general principles of SPR and its application for analyzing the kinetics of other small molecules are well-documented, specific data for the compound of interest is absent from the public domain.

Therefore, the creation of data tables, detailed experimental protocols, and visualizations based on experimental evidence for L-Alanine hydroxamate is not feasible. Any attempt to generate such a guide would be purely hypothetical and would not meet the core requirement of providing supporting experimental data.

Researchers and drug development professionals interested in the binding kinetics of L-Alanine hydroxamate are encouraged to perform SPR analysis to generate the necessary data. A general experimental workflow for such an analysis is outlined below.

General Experimental Workflow for SPR Analysis

For researchers planning to conduct SPR analysis of L-Alanine hydroxamate, a typical experimental workflow would involve the following steps. This generalized protocol serves as a starting point and would require optimization for the specific target protein and instrumentation used.

Experimental Protocol:
  • Ligand Immobilization:

    • The target protein (ligand) is immobilized on the surface of a sensor chip. A common method is amine coupling, where the ligand is covalently attached to a carboxymethylated dextran surface.

    • The sensor surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • The target protein, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the activated surface.

    • Finally, any remaining active esters on the surface are deactivated by injecting ethanolamine-HCl.

  • Analyte Binding Analysis:

    • L-Alanine hydroxamate (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).

    • Each concentration is injected over the immobilized ligand surface for a specific duration to monitor the association phase.

    • This is followed by an injection of running buffer alone to monitor the dissociation phase.

    • A reference flow cell (either blank or with an immobilized control protein) is used to subtract non-specific binding and bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (response units vs. time) are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Below is a conceptual diagram illustrating this general SPR experimental workflow.

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Ligand_Prep Prepare Target Protein (Ligand) Immobilization Immobilize Ligand on Sensor Chip Ligand_Prep->Immobilization Analyte_Prep Prepare L-Alanine Hydroxamate (Analyte) Concentration Series Binding_Analysis Inject Analyte Series (Association/Dissociation) Analyte_Prep->Binding_Analysis Immobilization->Binding_Analysis Regeneration Regenerate Sensor Surface Binding_Analysis->Regeneration Data_Processing Process Sensorgrams (Reference Subtraction) Binding_Analysis->Data_Processing Regeneration->Binding_Analysis Next Concentration Kinetic_Fitting Fit Data to Binding Model Data_Processing->Kinetic_Fitting Results Determine kon, koff, KD Kinetic_Fitting->Results

A generalized workflow for a Surface Plasmon Resonance (SPR) experiment.

Once such primary data becomes publicly available, a detailed and objective comparison guide for the SPR analysis of L-Alanine hydroxamate kinetics can be developed.

Orthogonal Assays for Validating the Mechanism of Action of (R)-2-amino-N-hydroxypropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal assays to validate the mechanism of action of (R)-2-amino-N-hydroxypropanamide, a compound featuring a hydroxamate functional group. This structural motif is a well-established zinc-binding group, strongly suggesting that the compound acts as an inhibitor of metalloenzymes. This guide will explore two primary, well-documented classes of metalloenzyme targets for hydroxamate-based inhibitors: Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

To robustly validate the specific mechanism of action, a combination of assays that measure target engagement and functional cellular outcomes from different perspectives is essential. This orthogonal approach provides a weight of evidence to confidently confirm the compound's primary mode of action and rule out off-target effects.

This guide will present two hypothetical scenarios:

  • (Scenario A) this compound as a selective Histone Deacetylase (HDAC) inhibitor .

  • (Scenario B) this compound as a selective Matrix Metalloproteinase (MMP) inhibitor .

For each scenario, we will compare a primary biochemical assay with two orthogonal validation assays: a biophysical assay for direct target engagement and a cell-based assay for functional consequence.

Scenario A: this compound as a Histone Deacetylase (HDAC) Inhibitor

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin compaction and transcriptional repression. Inhibition of HDACs results in hyperacetylation of histones, relaxation of chromatin, and altered gene expression, making them a key target in cancer therapy.

Mechanism of Action: HDAC Inhibition

The hydroxamate group of this compound is hypothesized to chelate the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 Inhibition HDAC_Enzyme HDAC Enzyme (with Zn2+) Deacetylated_Histone Deacetylated Histone HDAC_Enzyme->Deacetylated_Histone Deacetylation Histone_Substrate Acetylated Histone Histone_Substrate->HDAC_Enzyme Binds to active site Inhibitor (R)-2-amino-N- hydroxypropanamide Inhibitor->HDAC_Enzyme Chelates Zn2+ (Inhibition)

Figure 1: Proposed mechanism of HDAC inhibition.
Comparison of Orthogonal Assays for HDAC Inhibition

Assay Type Assay Name Principle Key Parameters Measured This compound (Representative Data) Alternative Compound (SAHA - Vorinostat)
Primary Biochemical Fluorogenic HDAC Activity AssayMeasures the fluorescence generated from the enzymatic cleavage of a fluorogenic acetylated substrate.IC50 (half-maximal inhibitory concentration)150 nM50 nM
Orthogonal Biophysical Cellular Thermal Shift Assay (CETSA)Measures the change in thermal stability of a target protein upon ligand binding.ΔTagg (change in aggregation temperature)+4.5°C at 10 µM+5.2°C at 10 µM
Orthogonal Cell-Based Western Blot for Histone AcetylationDetects the level of acetylated histones in cells treated with the inhibitor.Fold change in acetylated H3/H44.2-fold increase at 1 µM5.5-fold increase at 1 µM
Experimental Protocols

This assay quantifies the enzymatic activity of HDACs by measuring the fluorescence of a product generated from a specific substrate.

  • Materials: Recombinant human HDAC enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, 96-well black microplate, fluorometric plate reader.

  • Protocol:

    • Prepare serial dilutions of this compound and a reference inhibitor (SAHA) in assay buffer.

    • Add 50 µL of diluted compounds to the wells of the microplate. Include wells with assay buffer only (no inhibitor control) and wells with a potent inhibitor like Trichostatin A (positive control).

    • Add 25 µL of recombinant HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HDAC_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound and controls start->prep_compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds add_enzyme Add HDAC enzyme and incubate add_compounds->add_enzyme add_substrate Add fluorogenic substrate add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read fluorescence (Ex: 355 nm, Em: 460 nm) incubate->read_fluorescence analyze Calculate % inhibition and determine IC50 read_fluorescence->analyze end End analyze->end

Figure 2: Workflow for the fluorogenic HDAC activity assay.

CETSA is a powerful method to confirm direct target engagement in a cellular context.[1]

  • Materials: Cell line expressing the target HDAC, cell culture medium, PBS, lysis buffer, equipment for heating cell lysates, SDS-PAGE and Western blot reagents, antibody against the target HDAC.

  • Protocol:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours.

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet aggregated proteins.

    • Collect the supernatant containing soluble proteins.

    • Analyze the amount of soluble target HDAC protein in each sample by Western blot.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting curve (ΔTagg) indicates target stabilization.

This assay provides a functional readout of HDAC inhibition in cells by measuring the accumulation of acetylated histones.

  • Materials: Cell line of interest, cell culture medium, this compound, lysis buffer, SDS-PAGE and Western blot reagents, primary antibodies against acetylated histone H3 (e.g., Ac-H3K9) and total histone H3, and a secondary antibody.

  • Protocol:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound or a positive control (SAHA) for a defined period (e.g., 24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibody against acetylated histone H3.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

    • Quantify the band intensities and calculate the fold change in histone acetylation relative to the untreated control.[2]

Scenario B: this compound as a Matrix Metalloproteinase (MMP) Inhibitor

MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in various diseases, including arthritis, cancer, and cardiovascular diseases.

Mechanism of Action: MMP Inhibition

Similar to HDACs, the hydroxamate moiety of this compound is proposed to chelate the catalytic zinc ion in the active site of MMPs, preventing substrate cleavage.

MMP_Inhibition cluster_0 MMP Active Site cluster_1 Inhibition MMP_Enzyme MMP Enzyme (with Zn2+) Cleaved_Products Cleaved Peptides MMP_Enzyme->Cleaved_Products Cleavage ECM_Substrate ECM Protein (e.g., Collagen) ECM_Substrate->MMP_Enzyme Binds to active site Inhibitor (R)-2-amino-N- hydroxypropanamide Inhibitor->MMP_Enzyme Chelates Zn2+ (Inhibition)

Figure 3: Proposed mechanism of MMP inhibition.
Comparison of Orthogonal Assays for MMP Inhibition

Assay Type Assay Name Principle Key Parameters Measured This compound (Representative Data) Alternative Compound (Marimastat)
Primary Biochemical Fluorogenic MMP Activity AssayMeasures the fluorescence generated from the enzymatic cleavage of a FRET-based peptide substrate.IC5080 nM20 nM
Orthogonal Biophysical Isothermal Titration Calorimetry (ITC)Measures the heat change upon binding of the inhibitor to the enzyme to determine thermodynamic parameters.KD (dissociation constant)120 nM35 nM
Orthogonal Cell-Based Gelatin ZymographyDetects the activity of gelatinases (MMP-2 and MMP-9) in cell culture supernatants by their ability to degrade gelatin in a polyacrylamide gel.Reduction in gelatinolytic activity65% reduction at 1 µM80% reduction at 1 µM
Experimental Protocols

This assay is a common method to screen for and characterize MMP inhibitors.[3]

  • Materials: Recombinant human MMP enzyme (e.g., MMP-2 or MMP-9), fluorogenic MMP substrate (FRET-based), assay buffer, 96-well black microplate, fluorometric plate reader.

  • Protocol:

    • Prepare serial dilutions of this compound and a reference inhibitor (Marimastat) in assay buffer.

    • Add 50 µL of diluted compounds to the wells of the microplate. Include appropriate controls.

    • Add 25 µL of recombinant MMP enzyme solution to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic MMP substrate.

    • Monitor the increase in fluorescence over time (kinetic read) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/393 nm).[4]

    • Determine the initial reaction velocity (V0) for each concentration.

    • Calculate the percent inhibition and determine the IC50 value.

MMP_Assay_Workflow start Start prep_compounds Prepare serial dilutions of This compound and controls start->prep_compounds add_compounds Add compounds to 96-well plate prep_compounds->add_compounds add_enzyme Add MMP enzyme and incubate add_compounds->add_enzyme add_substrate Add FRET-based substrate add_enzyme->add_substrate read_fluorescence Kinetic read of fluorescence (e.g., Ex: 325 nm, Em: 393 nm) add_substrate->read_fluorescence analyze Determine initial velocity, calculate % inhibition, and IC50 read_fluorescence->analyze end End analyze->end

Figure 4: Workflow for the fluorogenic MMP activity assay.

ITC directly measures the thermodynamics of binding between an inhibitor and its target enzyme, providing a detailed understanding of the binding affinity.[5]

  • Materials: Purified MMP enzyme, this compound, identical, degassed buffer for both the enzyme and the compound, ITC instrument.

  • Protocol:

    • Prepare the MMP enzyme solution in the ITC cell and the inhibitor solution in the injection syringe, ensuring both are in the exact same buffer.

    • Perform a series of small, sequential injections of the inhibitor into the enzyme solution.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat peaks and plot them against the molar ratio of inhibitor to enzyme.

    • Fit the binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

This technique is used to detect the activity of gelatin-degrading MMPs (primarily MMP-2 and MMP-9) in biological samples.[1]

  • Materials: Cell line that secretes MMPs (e.g., HT1080), cell culture medium, SDS-PAGE reagents, gelatin, renaturing buffer, developing buffer, Coomassie Brilliant Blue stain, destaining solution.

  • Protocol:

    • Culture cells and treat with this compound for 24-48 hours in serum-free medium.

    • Collect the conditioned medium and concentrate it if necessary.

    • Mix the samples with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin.

    • After electrophoresis, wash the gel with a renaturing buffer (containing a non-ionic detergent like Triton X-100) to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing Ca2+ and Zn2+ at 37°C overnight to allow for gelatin degradation by active MMPs.

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel. Areas of gelatinolytic activity will appear as clear bands against a blue background.

    • Quantify the band intensities to determine the relative MMP activity in the presence and absence of the inhibitor.

Conclusion

Validating the mechanism of action of a compound like this compound requires a multi-faceted approach. By combining a primary biochemical assay with orthogonal biophysical and cell-based assays, researchers can build a strong body of evidence to confirm the intended molecular target and its functional consequences. The two scenarios presented in this guide for HDAC and MMP inhibition illustrate how a tailored set of assays can be employed to elucidate the specific mechanism of action, providing crucial data for drug development and further research. The choice of assays will ultimately depend on the hypothesized target and the specific questions being addressed.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Key Hydroxamate Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hydroxamate inhibitors are a significant class of compounds, particularly prominent as histone deacetylase (HDAC) inhibitors in oncology. Their clinical efficacy is intrinsically linked to their pharmacokinetic (PK) profiles, which dictate their absorption, distribution, metabolism, and excretion (ADME). Understanding these profiles is crucial for optimizing dosing regimens, predicting drug-drug interactions, and designing next-generation inhibitors with improved therapeutic windows. This guide provides a comparative overview of the pharmacokinetic profiles of several notable hydroxamate inhibitors, supported by experimental data and methodologies.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for five prominent hydroxamate inhibitors: Vorinostat, Panobinostat, Belinostat, Givinostat, and Tucidinostat. These values have been compiled from various clinical and preclinical studies to facilitate a direct comparison.

ParameterVorinostatPanobinostatBelinostatGivinostatTucidinostat
Maximum Plasma Concentration (Cmax) 319 ± 140 ng/mL (400 mg oral dose)[1]21.6 ng/mL (20 mg oral dose)[2]21.1 ± 4.9 µg/mL (400 mg/m² IV infusion)[3]104 nmol/L (50 mg oral dose)[4]Not explicitly stated in reviewed sources
Time to Maximum Plasma Concentration (Tmax) 1.5 hours (fasted)[1]~1 hour[2]Not Applicable (IV)2 hours[4]Not explicitly stated in reviewed sources
Elimination Half-life (t1/2) ~2 hours (oral)[5][6]1.5 hours (single 1000 mg/m² oral dose)[7]1.1 hours[8]~6 hours[9][10]Not explicitly stated in reviewed sources
Oral Bioavailability 42.5 ± 16.1% (fasted)[1]21.4%[2][11]Not typically administered orallyNot determined[9]Orally available[12][13]
Clearance (CL) 150 ± 24 L/h (IV)[1]33.1 L/h[11]1240 mL/min[8]121 L/h (apparent oral)[10]Not explicitly stated in reviewed sources
Volume of Distribution (Vd) Not explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources409 ± 76.7 L[8]160 L (central), 483 L (peripheral)[10]Not explicitly stated in reviewed sources
Protein Binding 71%[6]90%[11]92.9 - 95.8%[8]~96%[9]Not explicitly stated in reviewed sources
Primary Metabolism Glucuronidation, hydrolysis[5]CYP3A4, reduction, hydrolysis, glucuronidation[14][15]Glucuronidation, methylation, reduction[16]Highly metabolized[9]Selectively inhibits Class I and IIb HDACs[12][13]
Primary Excretion Renal (metabolites)[6]Fecal and renal (metabolites)[11][14]Renal (metabolites)[17]Renal and biliary (metabolites)[9]Not explicitly stated in reviewed sources

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust experimental designs and analytical methodologies. Below are detailed summaries of typical protocols employed in these studies.

Typical In Vivo Pharmacokinetic Study in a Preclinical Model (e.g., Rats)
  • Animal Model: Male Wistar rats (200 ± 20 g) are commonly used. Animals are fasted for 12 hours prior to drug administration with free access to water.[18][19]

  • Drug Administration:

    • Oral (PO): The hydroxamate inhibitor, formulated in a suitable vehicle (e.g., a mixture of PEG-400, Tween-80, and saline), is administered by oral gavage at a specific dose (e.g., 25 mg/kg).[18][20]

    • Intravenous (IV): A single bolus injection is administered through the tail vein.[19]

  • Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus or other appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[19] Samples are collected into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged (e.g., at 13,000 rpm for 5 minutes at 4°C) to separate the plasma. The plasma is then stored at -80°C until analysis.[21]

  • Sample Analysis (LC-MS/MS):

    • Sample Preparation: A simple protein precipitation method is often employed. An organic solvent like acetonitrile, containing an internal standard, is added to the plasma samples to precipitate proteins.[21] After vortexing and centrifugation, the supernatant is collected for analysis.

    • Chromatography: The supernatant is injected into a liquid chromatography system. Chromatographic separation is typically achieved using a reverse-phase column (e.g., C18).[20]

    • Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The concentration of the drug is quantified using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[22][23]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software like WinNonlin to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

Human Clinical Trial Pharmacokinetic Protocol (General Overview)
  • Study Population: Healthy volunteers or patients with the target disease (e.g., cancer) are enrolled.

  • Study Design: Dose-escalation studies (Phase I) are often conducted to determine the safety, tolerability, and pharmacokinetics of the drug.[4]

  • Drug Administration: The hydroxamate inhibitor is administered orally or intravenously at various dose levels.[16][17]

  • Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.[3][16]

  • Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are determined using a validated bioanalytical method, typically LC-MS/MS.[16]

  • Data Analysis: Pharmacokinetic parameters are calculated for each dose level to assess dose-proportionality and other PK characteristics.[11]

Visualizing Key Pathways and Processes

To better understand the context of these pharmacokinetic profiles, the following diagrams illustrate the general signaling pathway of HDAC inhibitors and a typical experimental workflow for pharmacokinetic analysis.

HDAC_Inhibitor_Signaling_Pathway cluster_0 HDAC Inhibitor Action cluster_1 Cellular Effects HDAC_Inhibitor Hydroxamate Inhibitor HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Acetylated_Histones Acetylated Histones Histones Histones HDAC->Histones Deacetylates Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, p53) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: General signaling pathway of hydroxamate-based HDAC inhibitors.

PK_Workflow cluster_study In Vivo Study cluster_analysis Bioanalysis cluster_data Data Interpretation Admin Drug Administration (Oral or IV) Sampling Blood Sampling (Serial Time Points) Admin->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Extraction Sample Preparation (Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Parameter Calculation LCMS->PK_Calc Report PK Profile Generation PK_Calc->Report

Caption: A generalized experimental workflow for pharmacokinetic analysis.

References

A Head-to-Head Comparison of (R)-2-amino-N-hydroxypropanamide (AR-42) and Vorinostat (SAHA) for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals evaluating the preclinical efficacy and mechanisms of two prominent histone deacetylase inhibitors.

This guide provides a comprehensive comparison of (R)-2-amino-N-hydroxypropanamide, also known as AR-42, and Vorinostat (suberoylanilide hydroxamic acid, SAHA), two significant histone deacetylase (HDAC) inhibitors with applications in oncology research. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their preclinical studies.

Executive Summary

Both AR-42 and Vorinostat are pan-histone deacetylase inhibitors that have demonstrated anti-cancer properties by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth. However, preclinical evidence suggests that AR-42 exhibits greater potency in vitro and in vivo compared to Vorinostat.[1] Notably, AR-42 has been shown to possess additional histone-independent mechanisms of action, including the inhibition of the PI3K/Akt signaling pathway, which may contribute to its enhanced anti-tumor activity.[1][2]

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison of the two compounds.

Table 1: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

Cell LineCancer TypeAR-42 IC50 (µM)Vorinostat IC50 (µM)Fold Difference (Vorinostat/AR-42)
RajiBurkitt's Lymphoma0.613-6x higher than AR-42~3-6
697Acute Lymphoblastic Leukemia0.223-6x higher than AR-42~3-6
JeKo-1Mantle Cell Lymphoma0.213-6x higher than AR-42~3-6
PC-3Prostate CancerNot explicitly statedNot explicitly statedAR-42 is more potent
C2Canine Malignant Mast CellNot explicitly statedNot explicitly statedAR-42 is more potent

Note: Direct head-to-head IC50 values in the same study are limited. The fold difference for Raji, 697, and JeKo-1 cells is based on a study stating Vorinostat's IC50 was 3- to 6-fold higher.[1]

Table 2: In Vivo Anti-Tumor Efficacy

Xenograft ModelCancer TypeTreatment DoseAR-42 Tumor Growth InhibitionVorinostat Tumor Growth Inhibition
PC-3Prostate CancerSame dose for both67%31%
RajiBurkitt's LymphomaMaximum Tolerated DoseStatistically significant activityLacked activity

Mechanism of Action

Both AR-42 and Vorinostat function as pan-HDAC inhibitors, targeting multiple HDAC enzymes and leading to the hyperacetylation of histone and non-histone proteins. This results in the modulation of gene expression, ultimately inducing anti-cancer effects such as cell cycle arrest and apoptosis.[3][4]

However, a key differentiator is AR-42's ability to also inhibit the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer.[1][2] This dual mechanism of targeting both epigenetic and key signaling pathways may explain the observed superior potency of AR-42 in some preclinical models.

G cluster_0 HDAC Inhibition (AR-42 & Vorinostat) cluster_1 PI3K/Akt Pathway Inhibition (AR-42) HDACs HDACs Histones Histones HDACs->Histones Deacetylation Acetylated Histones Acetylated Histones Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Expression Gene Expression Chromatin Relaxation->Gene Expression Cell Cycle Arrest Cell Cycle Arrest Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Gene Expression->Apoptosis AR-42 AR-42 AR-42->HDACs Inhibition Akt Akt AR-42->Akt Inhibition Vorinostat Vorinostat Vorinostat->HDACs Inhibition PI3K PI3K PI3K->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival Cell Survival Downstream Effectors->Cell Survival Proliferation Proliferation Downstream Effectors->Proliferation

Caption: Signaling pathways of AR-42 and Vorinostat.

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability - MTS Assay

This protocol is adapted from standard methodologies for determining cell viability in response to treatment.

Materials:

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phenol red-free cell culture medium

  • Test compounds (AR-42, Vorinostat)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified, 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of AR-42 and Vorinostat in phenol red-free medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from wells with medium and MTS only.

Apoptosis - Caspase-3/7 Activity Assay

This protocol outlines a common method for quantifying apoptosis through the measurement of caspase-3 and -7 activity.

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Test compounds (AR-42, Vorinostat)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with AR-42, Vorinostat, or vehicle control as described in the MTS assay protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Analysis: Normalize the luminescence signal of treated samples to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.

HDAC Inhibition - Fluorometric Assay

This protocol describes a fluorometric method to determine the inhibitory activity of the compounds on total HDAC enzymes.

Materials:

  • HDAC assay kit (containing HDAC substrate, developer, and HeLa nuclear extract as a positive control)

  • Test compounds (AR-42, Vorinostat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare the HDAC assay buffer, substrate, and developer according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well black plate, add the following to each well:

    • HDAC Assay Buffer

    • HeLa nuclear extract (or other HDAC source)

    • Serial dilutions of AR-42, Vorinostat, or vehicle control.

  • Substrate Addition: Initiate the reaction by adding the HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Developer Addition: Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control.

Histone Acetylation - Western Blot

This protocol provides a standard method for detecting changes in histone acetylation levels following treatment.

Materials:

  • SDS-PAGE equipment

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with AR-42, Vorinostat, or vehicle for the desired time. Lyse the cells and extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone or a loading control (e.g., β-actin) signal.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the preclinical evaluation of AR-42 and Vorinostat.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Mechanism of Action Detail Cell_Culture Cancer Cell Line Culture Treatment Treat with AR-42 / Vorinostat Cell_Culture->Treatment Viability Cell Viability Assay (MTS) Treatment->Viability Apoptosis Apoptosis Assay (Caspase-3/7) Treatment->Apoptosis Mechanism Mechanism of Action Studies Treatment->Mechanism Xenograft Establish Xenograft Model HDAC_Inhibition_Assay HDAC Inhibition Assay Mechanism->HDAC_Inhibition_Assay Western_Blot Western Blot (Histone Acetylation, Akt pathway) Mechanism->Western_Blot In_Vivo_Treatment Administer AR-42 / Vorinostat Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Toxicity_Assessment Assess Toxicity In_Vivo_Treatment->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Tissue Analysis Tumor_Measurement->Ex_Vivo_Analysis

Caption: Preclinical evaluation workflow for AR-42 and Vorinostat.

Conclusion

This guide provides a comparative overview of AR-42 and Vorinostat, highlighting key differences in their preclinical activity and mechanisms of action. The presented data suggests that AR-42 may offer a potency advantage over Vorinostat, potentially due to its dual inhibition of HDACs and the PI3K/Akt pathway. The detailed experimental protocols and workflow diagrams are intended to serve as a valuable resource for researchers designing and conducting head-to-head studies of these and other HDAC inhibitors. Further research is warranted to fully elucidate the comparative efficacy and safety profiles of these compounds in various cancer models.

References

A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Target Engagement of L-Alanine Hydroxamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of L-Alanine hydroxamate. As specific CETSA data for L-Alanine hydroxamate is not publicly available, this document utilizes data from a representative Matrix Metalloproteinase (MMP) inhibitor to illustrate the principles and data output of the assay. Evidence suggests that L-Alanine hydroxamate, as a hydroxamate-containing compound, likely targets a metalloenzyme, with MMPs being a prominent candidate class.

Executive Summary

Determining if a compound binds to its intended target within a cell is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct assessment of target engagement in a cellular environment without modification of the compound or the target protein. This guide will compare CETSA to other widely used target engagement assays, providing detailed experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their needs.

Comparison of Target Engagement Assays

Assay Principle Advantages Disadvantages Typical Data Output
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, leading to a higher melting temperature (Tm).Label-free, applicable in intact cells and tissues, reflects physiological conditions.Lower throughput for traditional Western blot-based format, requires specific antibodies.Thermal shift (ΔTm) and Isothermal Dose-Response Curves (EC50).
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require protein modification.Requires careful optimization of protease concentration and digestion time.Protein stabilization observed on a gel or via mass spectrometry.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer.High-throughput, provides quantitative binding data in live cells.Requires genetic modification of the target protein and a specific fluorescent tracer.IC50 values representing compound affinity.
Enzymatic Activity Assay Measures the inhibition of the target enzyme's catalytic activity by the compound.Direct functional readout, often high-throughput.Not a direct measure of binding, may not be suitable for non-enzymatic targets.IC50 values representing inhibition of enzyme activity.

Cellular Thermal Shift Assay (CETSA) with a Representative MMP Inhibitor

As a case study, we will examine hypothetical CETSA data for a known Matrix Metalloproteinase-9 (MMP-9) inhibitor. MMP-9 is a zinc-dependent endopeptidase involved in the degradation of the extracellular matrix.

Isothermal Dose-Response (ITDR) CETSA Data

The following table represents typical data from an ITDR-CETSA experiment where cells are treated with increasing concentrations of an MMP-9 inhibitor and then heated to a constant temperature. The amount of soluble MMP-9 remaining is then quantified.

Inhibitor Concentration (µM) % Soluble MMP-9 (Normalized)
0 (Vehicle)50
0.0155
0.170
185
1095
10098

This data is representative and intended for illustrative purposes.

Experimental Protocols

This protocol describes a typical Western blot-based CETSA experiment.

a. Cell Culture and Treatment:

  • Culture cells to 80-90% confluency.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Divide the cell suspension into aliquots for each treatment condition.

  • Treat the cells with L-Alanine hydroxamate or a control compound at the desired concentrations and incubate at 37°C for 1 hour.

b. Thermal Shift:

  • Heat the cell suspensions in a thermal cycler to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control.

c. Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

d. Western Blot Analysis:

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the target protein (e.g., MMP-9).

  • Incubate with a secondary antibody and detect the protein bands using a suitable chemiluminescence substrate.

  • Quantify the band intensities to determine the amount of soluble protein at each temperature.

a. Cell Lysis and Treatment:

  • Prepare a cell lysate as described in the CETSA protocol (step 1c, without the heating step).

  • Incubate aliquots of the cell lysate with L-Alanine hydroxamate or a vehicle control for 1 hour at room temperature.

b. Protease Digestion:

  • Add a protease (e.g., thermolysin) to each lysate at a predetermined optimal concentration.

  • Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for protein digestion.

  • Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.

c. Analysis:

  • Analyze the samples by SDS-PAGE and Western blotting as described in the CETSA protocol (step 1d) to visualize the protection of the target protein from degradation.

a. Cell Preparation:

  • Transfect cells with a vector expressing the target protein (e.g., MMP-9) fused to NanoLuc® luciferase.

  • Seed the transfected cells into a multi-well plate.

b. Assay:

  • Add the NanoBRET™ tracer specific for the target protein to the cells.

  • Add varying concentrations of the test compound (L-Alanine hydroxamate).

  • Add the Nano-Glo® substrate to initiate the luminescence reaction.

  • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals to calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the test compound.

a. Sample Preparation:

  • Prepare purified recombinant MMP-9 or cell lysates containing active MMP-9.

b. Assay:

  • Pre-incubate the enzyme with varying concentrations of L-Alanine hydroxamate.

  • Initiate the reaction by adding a fluorogenic MMP-9 substrate.

  • Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by MMP-9.

  • Calculate the rate of reaction and determine the inhibitory effect of the compound.

Visualizations

CETSA Experimental Workflow

CETSA_Workflow CETSA Experimental Workflow A Cell Culture & Treatment B Thermal Shift (Temperature Gradient) A->B Incubate with Compound C Cell Lysis B->C D Centrifugation (Separate Soluble/Aggregated) C->D E Western Blot or Mass Spectrometry D->E Analyze Soluble Fraction F Data Analysis (Melt Curve) E->F

Caption: A flowchart of the Cellular Thermal Shift Assay (CETSA) experimental process.

MMP-9 Signaling Pathway

MMP9_Signaling Simplified MMP-9 Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus cluster_4 Extracellular Matrix Degradation GrowthFactors Growth Factors (e.g., TGF-β) Receptors Receptors GrowthFactors->Receptors Cytokines Cytokines (e.g., TNF-α) Cytokines->Receptors MAPK MAPK Pathway Receptors->MAPK NFkB NF-κB Pathway Receptors->NFkB AP1 AP-1 MAPK->AP1 MMP9_Gene MMP-9 Gene Transcription NFkB->MMP9_Gene AP1->MMP9_Gene ProMMP9 Pro-MMP-9 MMP9_Gene->ProMMP9 Translation & Secretion ActiveMMP9 Active MMP-9 ProMMP9->ActiveMMP9 Activation Degradation ECM Degradation ActiveMMP9->Degradation ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation

Caption: An overview of a signaling cascade leading to MMP-9 activation and ECM degradation.[1][2][3][4][5][6][7][8]

Conclusion

The Cellular Thermal Shift Assay provides a robust and physiologically relevant method for confirming the target engagement of small molecules like L-Alanine hydroxamate. While direct CETSA data for this specific compound is not yet available, the principles of the assay, as illustrated with a representative MMP inhibitor, demonstrate its utility. By comparing CETSA with alternative methods such as DARTS, NanoBRET, and enzymatic assays, researchers can make an informed decision on the most suitable approach to validate the mechanism of action of their compounds of interest. Each method offers unique advantages and limitations, and the choice will depend on the specific research question, available resources, and the nature of the target protein.

References

Validating the Target of (R)-2-amino-N-hydroxypropanamide: A Comparative Guide to Knockdown and Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of knockdown and knockout studies to validate the pharmacological target of (R)-2-amino-N-hydroxypropanamide and related molecules. While specific studies on this compound are not extensively documented in publicly available literature, this guide draws parallels from research on structurally similar compounds and the broader class of hydroxamic acid-containing molecules that target the enzyme serine hydroxymethyltransferase (SHMT). The primary focus is on the dual inhibition of the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which has been genetically validated as a promising anti-cancer strategy.[1][2]

The central premise of target validation through genetic methods is that the phenotypic effects of a specific small-molecule inhibitor should mimic the effects of genetically silencing its target. This guide compares the outcomes of pharmacological inhibition of SHMT1/2 with those of SHMT1/2 knockdown and knockout, providing a framework for validating the target of novel inhibitors like this compound.

Comparative Analysis of Pharmacological Inhibition vs. Genetic Silencing of SHMT1/2

The following table summarizes the key phenotypic outcomes observed upon chemical inhibition of SHMT1/2 compared to the genetic knockdown or knockout of one or both isoforms. This data is crucial for researchers aiming to validate that their compound of interest achieves its therapeutic effect through the intended target.

ParameterPharmacological Inhibition (e.g., SHIN1)Genetic Knockdown/Knockout (siRNA/CRISPR)Key Findings & Concordance
Cell Growth Inhibition Potent, dose-dependent growth inhibition in various cancer cell lines, particularly B-cell malignancies.[1][3]Dual SHMT1/2 knockout completely blocks tumor xenograft formation.[1] Individual knockdown of SHMT1 can induce cell cycle arrest and apoptosis.[2]High concordance: Both approaches demonstrate that SHMT1/2 is critical for cancer cell proliferation.
Apoptosis Induction Induces apoptosis in sensitive cell lines.[2]SHMT1 knockdown leads to p53-dependent apoptosis.[2]High concordance: Both methods confirm that loss of SHMT1/2 function triggers programmed cell death.
Cell Cycle Arrest Induces S/G2 phase cell cycle arrest in T-ALL cell lines.[4]SHMT1 knockdown leads to cell cycle arrest.[2]High concordance: Both pharmacological and genetic inhibition of SHMT1/2 disrupt the normal cell cycle progression.
Rescue by Formate Growth inhibition can be rescued by the addition of formate in most cell lines, confirming on-target activity related to one-carbon metabolism.[1]Not explicitly detailed in the provided abstracts but is a standard control for one-carbon pathway disruption.Expected high concordance: Formate rescue is a key experiment to confirm that the observed phenotype is due to the disruption of the one-carbon cycle mediated by SHMT.
Differential Sensitivity Certain cancer types, like diffuse large B-cell lymphoma (DLBCL) and T-cell acute lymphoblastic leukemia (T-ALL), show heightened sensitivity.[1][4]Genetic dependencies on the one-carbon folate pathway have been identified in T-ALL through CRISPR screens.[4]High concordance: Both approaches identify specific cancer lineages that are highly dependent on SHMT activity for survival.

Experimental Protocols

Detailed methodologies are essential for replicating and validating research findings. Below are protocols for key experiments used in the target validation of SHMT inhibitors.

SHMT1/2 Knockdown using siRNA

This protocol describes the transient silencing of SHMT1 and/or SHMT2 using small interfering RNA (siRNA).

  • Cell Seeding: Plate cancer cells (e.g., lung cancer cell lines) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute siRNAs targeting SHMT1, SHMT2, or a non-targeting control siRNA in a serum-free medium. In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

  • Transfection: Combine the diluted siRNA and transfection reagent, incubate at room temperature to allow complex formation, and then add the mixture to the cells.

  • Incubation: Incubate the cells for 48-72 hours post-transfection.

  • Validation of Knockdown: Harvest the cells to assess SHMT1 and SHMT2 protein levels by Western blotting to confirm successful knockdown.[5][6]

  • Phenotypic Analysis: Perform cell viability assays, apoptosis assays, and cell cycle analysis on the transfected cells.

Dual SHMT1/2 Knockout using CRISPR-Cas9

This protocol outlines the generation of stable SHMT1 and SHMT2 double-knockout cell lines.

  • gRNA Design and Cloning: Design and clone single-guide RNAs (sgRNAs) targeting exons of SHMT1 and SHMT2 into a CRISPR-Cas9 expression vector that also contains a selectable marker.

  • Transfection: Transfect the target cancer cell line (e.g., HCT-116) with the gRNA/Cas9-expressing plasmids.

  • Clonal Selection: Select for successfully transfected cells using the appropriate antibiotic or through fluorescence-activated cell sorting (FACS) if a fluorescent marker is used.

  • Single-Cell Cloning: Isolate single cells to establish clonal populations.

  • Validation of Knockout: Expand the clones and screen for the absence of SHMT1 and SHMT2 protein expression by Western blot and confirm genomic edits by sequencing.

  • Phenotypic Characterization: Use the validated knockout clones for in vitro and in vivo studies, such as tumor xenograft formation assays, to assess the long-term effects of SHMT1/2 loss.[1][6]

Cell Viability and Apoptosis Assays
  • Cell Viability (Trypan Blue Exclusion): After treatment with an inhibitor or post-transfection, harvest cells, stain with Trypan Blue, and count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[2]

  • Apoptosis (Propidium Iodide Staining): Fix cells in ethanol, treat with RNase A, and stain with propidium iodide (PI). Analyze the DNA content by flow cytometry. Cells in the sub-G1 phase are considered apoptotic.[2]

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) help to visualize complex biological pathways and experimental designs.

SHMT_Pathway Serine Serine SHMT SHMT1 (Cytosol) SHMT2 (Mitochondria) Serine->SHMT Glycine Glycine THF Tetrahydrofolate (THF) THF->SHMT CH2_THF 5,10-Methylene-THF Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate SHMT->Glycine SHMT->CH2_THF Target_Validation_Workflow cluster_Chemical Pharmacological Inhibition cluster_Genetic Genetic Perturbation Inhibitor Treat cells with This compound Phenotype_Chem Observe Phenotype (e.g., Growth Arrest, Apoptosis) Inhibitor->Phenotype_Chem Compare Compare Phenotypes Phenotype_Chem->Compare Knockdown Knockdown/Knockout of Target Gene (SHMT1/2) Phenotype_Genetic Observe Phenotype (e.g., Growth Arrest, Apoptosis) Knockdown->Phenotype_Genetic Phenotype_Genetic->Compare Validation Target Validated Compare->Validation If phenotypes match Logic_Comparison cluster_0 Chemical Approach cluster_1 Genetic Approach Start Hypothesis: Compound inhibits Target X Compound Add Compound Start->Compound Knockout Knockout Target X Start->Knockout Effect_A Observe Effect A Compound->Effect_A Conclusion Conclusion Effect_A->Conclusion Effect A Effect_B Observe Effect B Knockout->Effect_B Effect_B->Conclusion Effect B Validated Conclusion: Target Validated Conclusion->Validated If A == B

References

Safety Operating Guide

Proper Disposal of (R)-2-amino-N-hydroxypropanamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of (R)-2-amino-N-hydroxypropanamide (also known as L-Alanine hydroxamate), a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. This guide outlines the necessary steps for its safe management in a laboratory setting, targeting researchers, scientists, and drug development professionals.

I. Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Hazards:

  • May be harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Ensure adequate ventilation in the work area to minimize the risk of inhalation.[2] Avoid generating dust.[2]

II. Chemical Compatibility and Storage

Proper storage is essential to prevent hazardous reactions. This compound should be stored away from:

  • Strong oxidizing agents[2][3]

  • Strong acids or bases[2][3]

  • Excess heat, light, and moisture[2][3]

Hazardous decomposition products may include carbon oxides (CO, CO2) and nitrogen oxides.[2][3]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and keep unprotected persons away.[2]

  • Containment: Stop the spill if possible and contain the material using inert absorbent or by diking.[2]

  • Collection: Carefully sweep or shovel the spilled material into a suitable, labeled container for disposal.[4]

  • Decontamination: Wash the spill site thoroughly after material pickup is complete.[5]

IV. Disposal Procedures

The disposal of this compound must comply with all federal, state, provincial, and local regulations.[2][3] It is the responsibility of the waste generator to properly characterize all waste materials.[2][3]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Classify this compound waste as hazardous chemical waste.

  • Containerization:

    • Place solid waste in a clearly labeled, sealed container.

    • For solutions, use a dedicated, leak-proof waste container that is compatible with the solvent used.

    • Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Storage of Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the direct supervision of laboratory personnel.[6][7]

  • Prohibited Disposal: Do not allow the product to reach the sewage system or open water.[2][3]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.

The following table summarizes the key disposal parameters:

ParameterGuideline
Waste Classification Hazardous Chemical Waste
Primary Disposal Route Licensed Hazardous Waste Disposal Contractor
Sewage Disposal Prohibited[2][3]
Container Type Sealed, properly labeled, and compatible with contents
Waste Storage Designated Satellite Accumulation Area (SAA)[6]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: (R)-2-amino-N- hydroxypropanamide Waste handling Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->handling waste_type Determine Waste Type handling->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste (in solution) waste_type->liquid_waste Liquid containerize_solid Place in a Labeled, Sealed Container solid_waste->containerize_solid containerize_liquid Place in a Labeled, Leak-Proof Waste Container liquid_waste->containerize_liquid storage Store in Designated Satellite Accumulation Area (SAA) containerize_solid->storage containerize_liquid->storage contact_ehs Contact EH&S or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

This guide is intended to provide clear, actionable information to ensure the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

References

Personal protective equipment for handling (R)-2-amino-N-hydroxypropanamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-2-amino-N-hydroxypropanamide, tailored for researchers, scientists, and professionals in drug development. Following these procedures is vital for ensuring a safe laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, causes skin irritation, leads to serious eye irritation, and may cause respiratory irritation[1][2]. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Wear compatible chemical-resistant gloves.
Eye Protection Use chemical safety goggles or other appropriate protective eyeglasses as described by OSHA regulations.[2]
Skin and Body Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement.
Respiratory In case of inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Operational Plan for Safe Handling

Safe handling of this compound involves a systematic approach from preparation to disposal. The following workflow outlines the necessary steps to minimize risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work Area Preparation don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Proceed to handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Surfaces dissolve->decontaminate After experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Safe handling workflow for this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure you are working in a well-ventilated area, preferably within a chemical fume hood.[2][3]

    • Have a safety shower and eye wash station readily accessible.[2]

    • Put on all required PPE as detailed in the table above.

  • Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Avoid contact with skin, eyes, and clothing.[2]

    • Do not eat, drink, or smoke in the handling area.[2][3]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[2][3]

    • Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2][3]

    • Inhalation: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3]

    • Ingestion: If swallowed, call a poison center or doctor.[2][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect the compound and any contaminated disposable materials in a suitable, closed container labeled for chemical waste.[2]

    • Dispose of the contents and container at an approved waste disposal plant.[3]

  • Environmental Precautions:

    • Do not allow the chemical to enter drains, soil, or surface water.[2]

    • Ensure that any wastewater from cleaning or decontamination is collected and treated as hazardous waste.[2]

  • Contaminated PPE:

    • Contaminated clothing should be removed and washed before reuse.[2]

    • Dispose of contaminated gloves and other single-use PPE in accordance with applicable laboratory and local regulations.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.